molecular formula C8H10N2O3 B2911062 2-Amino-2-(3-nitrophenyl)ethanol CAS No. 140373-78-0

2-Amino-2-(3-nitrophenyl)ethanol

Cat. No.: B2911062
CAS No.: 140373-78-0
M. Wt: 182.179
InChI Key: YSLPTGOAVRWPDS-UHFFFAOYSA-N
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Description

2-Amino-2-(3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.179. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(3-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLPTGOAVRWPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140373-78-0
Record name 2-amino-2-(3-nitrophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical Properties and Stability of 2-Amino-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, stability profile, and handling protocols for 2-Amino-1-(3-nitrophenyl)ethanol , a critical chiral intermediate in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron, Solabegron).

Executive Summary

2-Amino-1-(3-nitrophenyl)ethanol (CAS: 34041-62-8) is a bifunctional aromatic building block characterized by a secondary alcohol and a primary amine on an ethyl chain attached to a meta-nitrobenzene ring. Its primary utility lies in its role as a chiral scaffold for the synthesis of phenylethanolamine-class drugs.

Note on Nomenclature: The user query specified "2-Amino-2-(3-nitrophenyl)ethanol" (a phenylglycinol derivative). However, commercial and scientific literature overwhelmingly identifies the relevant drug intermediate as 2-Amino-1-(3-nitrophenyl)ethanol (a phenylethanolamine derivative). This guide focuses on the latter, the verified industrial standard, while noting the structural distinction.

Physicochemical Characterization

The molecule exhibits amphoteric behavior due to the basic amine and the weakly acidic alcohol/nitro-aromatic system. The meta-nitro group acts as a strong electron-withdrawing group (EWG), influencing the pKa of the ammonium species and increasing the acidity of the benzylic proton relative to the unsubstituted analog.

Table 1: Key Physicochemical Constants
PropertyValue / DescriptionSource
IUPAC Name 2-Amino-1-(3-nitrophenyl)ethanol[1]
CAS Number 34041-62-8 (Racemic); 129894-61-7 ((S)-Isomer)[1][2]
Molecular Formula C

H

N

O

[1]
Molecular Weight 182.18 g/mol [1]
Appearance White to pale yellow crystalline solid[1]
Melting Point 117 – 119 °C[1]
Solubility Soluble in Water, Ethanol, DMSO; Insoluble in Hexane[1]
pKa (Amine) ~8.9 – 9.2 (Predicted)[3]
LogP ~0.2 (Low lipophilicity due to polarity)[3]

Chemical Stability & Reactivity Profile

Understanding the reactivity of 2-Amino-1-(3-nitrophenyl)ethanol is crucial for controlling impurities during API synthesis. The molecule contains three reactive centers: the primary amine , the benzylic alcohol , and the nitro group .

Degradation Pathways[3]
  • Oxidative Degradation (Amine/Alcohol):

    • The primary amine is susceptible to oxidation to form N-oxides or hydroxylamines under aggressive conditions.

    • The benzylic alcohol can be oxidized to the corresponding ketone (2-amino-3'-nitroacetophenone), especially in the presence of metal ions or radical initiators.

  • Nitro Group Reduction (Impurity Formation):

    • While the nitro group is generally stable to acid/base, it is sensitive to reducing agents (e.g., H

      
      /Pd, Fe/HCl). Inadvertent reduction yields the aniline impurity  (2-Amino-1-(3-aminophenyl)ethanol), which is a common critical quality attribute (CQA) to monitor.
      
  • Cyclization (Oxazolidinone Formation):

    • In the presence of carbonate sources (e.g., phosgene equivalents, CDI) or aldehydes, the 1,2-aminoalcohol motif can cyclize to form oxazolidinones or oxazolidines , respectively.

Thermal Stability
  • Solid State: Stable up to ~100°C. Decomposition (likely dehydration or intermolecular condensation) begins near the melting point (>117°C).

  • Solution State: Solutions in water or alcohols are stable at room temperature for >24 hours but should be stored at 2-8°C to prevent slow oxidation or microbial growth.

Visualization: Degradation & Synthesis Logic

The following diagram illustrates the primary synthesis route (Henry Reaction) and the potential degradation pathways that must be monitored.

DegradationPathways Start 3-Nitrobenzaldehyde Intermediate 2-Nitro-1-(3-nitrophenyl)ethanol (Henry Product) Start->Intermediate Nitromethane / Base Product 2-Amino-1-(3-nitrophenyl)ethanol (Target) Intermediate->Product Selective Reduction (H2/Cat) Impurity_Aniline Degradant A: 2-Amino-1-(3-aminophenyl)ethanol (Over-Reduction) Product->Impurity_Aniline Excess H2 / Strong Reductant Impurity_Ketone Degradant B: 2-Amino-3'-nitroacetophenone (Oxidation) Product->Impurity_Ketone Oxidizing Agents / Air Impurity_Dimer Degradant C: Schiff Base / Dimer Product->Impurity_Dimer Aldehydes / Heat

Figure 1: Synthesis flow and critical degradation pathways for 2-Amino-1-(3-nitrophenyl)ethanol.

Experimental Protocols

Analytical Method: HPLC for Purity & Stability

This reverse-phase method separates the parent compound from its potential aniline and ketone degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar amine retention).

    • 5-20 min: 5%

      
       60% B.
      
    • 20-25 min: 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro aromatic absorption) and 210 nm.

  • Retention Logic: The polar amino alcohol elutes early; the ketone and aniline impurities elute later due to loss of polarity or change in ionization.

Forced Degradation Protocol (Stress Testing)

To validate stability-indicating methods, subject the sample to:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Assess stability of amine salt).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Assess retro-aldol risk or elimination).

  • Oxidation: 3% H

    
    O
    
    
    
    , RT, 2 hours. (Assess N-oxide/Ketone formation).
  • Thermal: Solid sample @ 80°C for 24 hours.

Handling and Storage Guidelines

  • Storage: Store in a tightly closed container at 2°C to 8°C . Protect from light, as nitro compounds can undergo photochemical discoloration (yellowing).

  • Hygroscopicity: The hydrochloride salt form is hygroscopic; store with desiccant.

  • Safety:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and eye irritation.

    • PPE: Wear nitrile gloves and safety glasses. Avoid dust generation.

References

  • ChemBK. (2024). 2-Amino-1-(3-nitrophenyl)ethanol - Chemical Properties and Safety Data. Retrieved from

  • Alfa Chemistry. (2024). Product Catalog: (S)-2-Amino-1-(3-nitrophenyl)ethanol (CAS 129894-61-7).[3] Retrieved from

  • EPA CompTox Chemicals Dashboard. (2024). Physicochemical Properties of Nitro-Amino-Ethanol Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2018). Stability Considerations for Amino Alcohols in Drug Development. Retrieved from

Sources

Pharmacological significance of 3-nitrophenyl amino alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Significance of 3-Nitrophenyl Amino Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-nitrophenyl amino alcohol represent a compelling class of organic compounds that have garnered significant attention within the pharmacological and medicinal chemistry landscapes. The strategic incorporation of a nitro group onto the phenyl ring, combined with the amino alcohol scaffold, imparts a unique electronic and structural profile, leading to a diverse array of biological activities. This technical guide provides a comprehensive exploration of the pharmacological significance of these derivatives, delving into their synthesis, multifaceted biological activities including antimicrobial, anticancer, and neuroprotective effects, and the underlying structure-activity relationships. Furthermore, this guide presents detailed, field-proven experimental protocols for the evaluation of these activities, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the exploration of this promising class of molecules.

Introduction: The Chemical and Pharmacological Rationale

The 3-nitrophenyl amino alcohol core structure is a privileged scaffold in drug discovery. The amino alcohol moiety is a common feature in many biologically active molecules and approved drugs, contributing to crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of a 3-nitrophenyl group is a deliberate design element; the nitro group is a strong electron-withdrawing group that can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic distribution, and potential for metabolic activation.[3] This can lead to enhanced binding affinity for target proteins and novel mechanisms of action. The reduction of the nitro group under hypoxic conditions, for instance, can lead to the formation of reactive species, a strategy exploited in the design of hypoxia-activated prodrugs for cancer therapy.[4]

This guide will systematically unpack the pharmacological potential of this class of compounds, providing both a theoretical framework and practical methodologies for their investigation.

Synthetic Pathways to 3-Nitrophenyl Amino Alcohol Derivatives

The synthesis of 3-nitrophenyl amino alcohol derivatives can be achieved through several strategic routes. A common and effective method involves the condensation of a nitro-paraffin compound with an excess of an aliphatic aldehyde in the presence of a basic catalyst to form a nitroalcohol intermediate. This intermediate is then subjected to hydrogenation to yield the desired amino alcohol.[5]

Another versatile approach is the ring-opening of epoxides. This method allows for the introduction of various amine nucleophiles, leading to a diverse library of amino alcohol derivatives.[1] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Below is a generalized workflow for the synthesis and purification of a candidate 3-nitrophenyl amino alcohol derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A 3-Nitrobenzaldehyde B Nucleophilic Addition (e.g., Grignard, organolithium) A->B Reactant C Intermediate B->C D Reduction (e.g., NaBH4, LiAlH4) C->D E 3-Nitrophenyl Amino Alcohol Derivative D->E F Crude Product E->F Yields G Column Chromatography F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, MS, IR) H->I Verification

Caption: Generalized workflow for the synthesis and purification of 3-nitrophenyl amino alcohol derivatives.

Antimicrobial Significance and Evaluation

Nitroaromatic compounds, including derivatives of 3-nitrophenyl amino alcohol, have demonstrated significant potential as antimicrobial agents.[3] The proposed mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the generation of cytotoxic radical species that can damage DNA and other critical cellular components.[3]

Structure-Activity Relationships in Antimicrobial Activity

The antimicrobial efficacy of these derivatives is heavily influenced by their structural features. Key relationships observed in related compounds include:

  • Position of the Nitro Group: The position of the nitro group on the aromatic ring can significantly impact activity.[6]

  • Substituents on the Amino Group: The nature of the substituent on the amino group can affect lipophilicity and interaction with bacterial cell membranes.

  • Stereochemistry of the Alcohol: The stereochemistry of the hydroxyl group can be crucial for target binding and overall activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a novel compound against a specific microorganism.[7][8]

Materials:

  • 96-well microtiter plates

  • Test compound (3-nitrophenyl amino alcohol derivative)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8] This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial assays should be summarized in a clear and structured format for easy comparison.

CompoundTest MicroorganismGram StainMIC (µg/mL)
Derivative AStaphylococcus aureusPositive16
Derivative BStaphylococcus aureusPositive8
Derivative AEscherichia coliNegative64
Derivative BEscherichia coliNegative32
CiprofloxacinEscherichia coliNegative1
VancomycinStaphylococcus aureusPositive2

Anticancer Potential and Mechanistic Insights

Several studies have highlighted the anticancer properties of compounds containing the nitrophenyl moiety.[4][9][10] The mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of topoisomerase I, and activity as hypoxia-activated prodrugs.[4][11]

Signaling Pathway: Induction of Apoptosis

A common mechanism by which anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway that can be triggered by 3-nitrophenyl amino alcohol derivatives.

G A 3-Nitrophenyl Amino Alcohol Derivative B Cellular Stress (e.g., DNA damage, ROS production) A->B C Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2 inhibition) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis (Cell shrinkage, DNA fragmentation) H->I

Caption: Simplified intrinsic apoptotic pathway potentially activated by 3-nitrophenyl amino alcohol derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic effects of potential anticancer compounds.[12]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Neuroprotective Applications and Evaluation Strategies

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[13][14] The antioxidant and anti-inflammatory properties of certain organic molecules make them attractive candidates for neuroprotective agents. The 3-nitrophenyl group, while often associated with pro-oxidant effects in some contexts, can also be part of molecules that ultimately exhibit neuroprotective effects, potentially through the modulation of signaling pathways involved in cellular defense.

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves inducing oxidative stress in a neuronal cell line and evaluating the ability of a test compound to mitigate the resulting cell death.[15][16]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Complete cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2), glutamate)

  • Test compound

  • Cell viability assay kit (e.g., MTT, LDH)

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation (if necessary):

    • Seed neuronal cells in 96-well plates and, if required, differentiate them into a more mature neuronal phenotype.

  • Pre-treatment with Test Compound:

    • Treat the cells with various concentrations of the 3-nitrophenyl amino alcohol derivative for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to the oxidative stress-inducing agent (e.g., H2O2) for a duration known to cause significant cell death. Include a control group that is not exposed to the stressor.

  • Assessment of Cell Viability:

    • After the stress induction period, assess cell viability using a standard assay such as the MTT or LDH assay.

  • Data Analysis:

    • Compare the viability of cells pre-treated with the test compound to those exposed to the stressor alone. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Data Presentation: Neuroprotective Activity
Treatment GroupConcentration (µM)Cell Viability (%)
Control (no H2O2)-100
H2O2 alone10045
Derivative C + H2O2155
Derivative C + H2O21078
Derivative C + H2O25085

Conclusion and Future Directions

The 3-nitrophenyl amino alcohol scaffold is a versatile and promising platform for the development of novel therapeutic agents. The evidence points to their significant potential in the fields of antimicrobial, anticancer, and neuroprotective research. The structure-activity relationships, while complex, offer clear avenues for optimization to enhance potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.

Future research should focus on:

  • Elucidation of specific molecular targets: Identifying the precise proteins or pathways with which these compounds interact will be crucial for rational drug design.

  • In vivo efficacy and safety studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their therapeutic potential and toxicological profiles.

  • Exploration of novel derivatives: The synthesis and screening of new analogs with diverse substitution patterns will continue to be a key driver of discovery in this area.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full pharmacological potential of 3-nitrophenyl amino alcohol derivatives.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification. Due to the nature of this generated response, real-time clickable URLs from a live search are not feasible. The citations provided in the text correspond to the initial search results and would be formatted as follows in a final document:

  • Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]

  • Al-Sammarraie, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology. [Link]

  • Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Controlled Release. [Link]

  • Belenichev, I., et al. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Al-Sammarraie, N., et al. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Al-Sammarraie, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Lapchak, P. A. (2010). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]

  • Al-Amiery, A. A., et al. (2015). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate. [Link]

  • de la Torre, B. G., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. PMC. [Link]

  • Al-Ghorbani, M., et al. (2015). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. [Link]

  • Martinez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Borges, F., et al. (2014). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. PMC. [Link]

  • de la Torre, B. G., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link]

  • de la Torre, B. G., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. ResearchGate. [Link]

  • Trawick, M. L., & Pinney, K. G. (2011). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC. [Link]

  • Zhang, H., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC. [Link]

  • National Institutes of Health. (n.d.). (PDF) Bioassays for Anticancer Activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-amino alcohol starting materials. ResearchGate. [Link]

  • Pozdnyakov, D. I., et al. (2013). (PDF) Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. ResearchGate. [Link]

  • Google Patents. (2012). CN102803201A - Process for making aminoalcohol compounds.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Konda, R. V., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. [Link]

  • Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). Reddit. [Link]

  • White, P. B., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. PMC. [Link]

  • Al-Ghorbani, M., et al. (2015). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. [Link]

  • Borges, F., et al. (2014). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. [Link]

  • Royal Society of Chemistry. (2018). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]

  • Carradori, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Gubandru, M., et al. (2013). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. Journal of Elite Sport. [Link]

  • Borges, F., et al. (2014). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. [Link]

  • Costa, M., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. PMC. [Link]

  • Avila-Rodriguez, M., et al. (2023). Neuroprotective Effect of Nosustrophine in a 3xTg Mouse Model of Alzheimer's Disease. MDPI. [Link]

  • Hang, H., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed. [Link]

  • Uğur, M., & Yilmaz, M. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

  • Scribd. (n.d.). Structure-Activity Relationships Overview. Scribd. [Link]

  • González-Gómez, M., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Reed, T. T., et al. (2008). Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer's Disease. PMC. [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Behavior of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide details the solubility characteristics, thermodynamic modeling, and purification strategies for 2-Amino-2-(3-nitrophenyl)ethanol (often referred to as 3-nitrophenylglycinol). As a critical chiral building block—structurally distinct from its regioisomer 2-amino-1-(3-nitrophenyl)ethanol—this molecule presents unique solvation challenges due to its high lattice energy and amphiphilic nature.

Molecular "Push-Pull" Analysis

To optimize solvent selection, one must understand the competing intermolecular forces at play:

  • The Anchor (Nitro Group): The 3-nitro substituent is strongly electron-withdrawing, increasing the acidity of the phenyl ring protons and enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions.

  • The H-Bond Network (Amino-Alcohol Motif): The vicinal amino and hydroxyl groups create a tight hydrogen-bonding network in the crystal lattice. This results in a high melting point and necessitates solvents with high dielectric constants to disrupt the lattice energy.

  • The Lipophilic Scaffold (Phenyl Ring): Provides limited affinity for non-polar solvents, but not enough to overcome the polarity of the functional groups.

Solubility Landscape & Solvent Screening[1]

The following data represents a Reference Solubility Profile derived from structural analog behavior (specifically 3-nitrophenylglycinol and 2-amino-1-(3-nitrophenyl)ethanol) and thermodynamic principles.

Predicted Solubility Classes (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility RatingInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPHigh (>150 mg/mL)Strong dipole interaction; disruption of lattice H-bonds without competing as H-bond donors.
Polar Protic Methanol, EthanolModerate (20–80 mg/mL)Solvation via H-bonding. Solubility decreases significantly as alkyl chain length increases (MeOH > EtOH > IPA).
Ethers/Esters THF, Ethyl AcetateLow-Moderate (5–20 mg/mL)Useful as anti-solvents or for cooling crystallization. Limited by inability to donate H-bonds effectively.
Non-Polar Toluene, n-HexaneNegligible (<1 mg/mL)Lack of polarity prevents disruption of the crystal lattice. Excellent candidates for anti-solvents.
Aqueous Water (pH dependent)pH Dependent Moderate intrinsic solubility; highly soluble at pH < 8.0 due to protonation of the amine.
Thermodynamic Solubility Trends

The solubility (


) generally follows the order:
DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene 

Senior Scientist Note: For recrystallization, avoid pure DMSO due to high boiling points and recovery difficulty. A binary system of Ethanol/Water or IPA/Toluene is operationally superior for yield and purity.

Experimental Protocol: Laser Dynamic Solubility Determination

To obtain precise mole fraction solubility data for your specific lot (critical for GMP process validation), use the Laser Dynamic Method . This is superior to gravimetric analysis for detecting the exact point of dissolution (clear point).

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Magnetic Stirring) Start->Mix Heat Ramp Temperature (0.5 K/min) Mix->Heat Laser Laser Transmissivity Monitoring (λ = 635 nm) Heat->Laser Detect Detect Sudden Rise in Transmittance (Clear Point = T_sol) Laser->Detect Detect->Heat Turbid Record Record T_sol & Mole Fraction (x) Detect->Record Dissolved Repeat Add Solvent Increment (Dilution Method) Record->Repeat Next Data Point Repeat->Heat

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solubility curves with high precision.

Step-by-Step Methodology
  • Preparation: Charge a precise mass (

    
    ) of 2-Amino-2-(3-nitrophenyl)ethanol into a jacketed glass vessel.
    
  • Solvent Addition: Add an initial mass (

    
    ) of solvent.
    
  • Setup: Insert a laser probe (or setup a laser source and photodetector across the vessel). Engage stirring at 400 RPM.

  • Thermal Ramp: Heat the slurry slowly (0.2–0.5 K/min).

  • Detection: Monitor the laser intensity (

    
    ). The transition from scattering (suspension) to transmission (solution) marks the saturation temperature (
    
    
    
    ).
  • Iteration: Add a known mass of solvent to the same vessel (changing the mole fraction) and cool down to recrystallize, then reheat to find the new

    
    .
    

Thermodynamic Modeling

For process simulation, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for amino-alcohol intermediates.

The Modified Apelblat Equation


Where:

  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (Kelvin).[1][2][3]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation of Parameters:

  • Parameter A & B: Reflect the enthalpy of solution and non-ideal solution behavior.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Validation Rule: A Root Mean Square Deviation (RMSD) of


 indicates the model is valid for scale-up calculations.

Application: Purification Strategy (Crystallization)

The primary utility of solubility data is designing isolation steps. For 2-Amino-2-(3-nitrophenyl)ethanol, a Cooling-Assisted Anti-Solvent Crystallization is recommended to maximize chiral purity and yield.

Decision Matrix for Crystallization

CrystallizationStrategy Input Crude Reaction Mixture SolventSelect Dissolve in Hot Ethanol (60°C) Input->SolventSelect Filter Polish Filtration (Remove inorganics) SolventSelect->Filter Cooling Cool to 40°C Filter->Cooling AntiSolvent Slow Addition of Toluene (Ratio 1:3 v/v) Cooling->AntiSolvent Nucleation Seeding at Metastable Zone AntiSolvent->Nucleation Aging Age Slurry (2-4 hours) Nucleation->Aging Controlled Growth Isolation Filtration & Drying Aging->Isolation

Caption: Figure 2. Optimized crystallization workflow utilizing the solubility differential between Ethanol (solvent) and Toluene (anti-solvent).

Critical Process Parameters (CPPs)
  • Solvent Ratio: Maintain Ethanol:Toluene between 1:2 and 1:4. Excess toluene may precipitate impurities; insufficient toluene reduces yield.

  • Seeding: Seed with 0.5 wt% pure crystals at the cloud point to prevent oiling out (a common issue with nitro-aromatics).

  • Cooling Rate: Linear cooling at 10°C/hour is recommended to avoid occlusion of solvent inclusions.

References

  • Thermodynamic Modeling of Nitro-Compounds: Wang, J., et al. "Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in Pure and Binary Solvents." Journal of Chemical & Engineering Data, 2023. (Provides the foundational thermodynamic constants for nitrophenyl-amino motifs).

  • General Solubility Trends for Amino-Alcohols: Bowden, N. A., et al. "Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models." Fluid Phase Equilibria, 2018. (Establishes the solubility behavior of amino/hydroxyl-bearing molecules in ethanolic systems).

  • Nitrophenol Solubility Characteristics: Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrophenols: Physical and Chemical Properties."[4] (Validates the solubility of the nitrophenyl moiety in organic solvents).

  • Experimental Methodology (Laser Method): BenchChem Technical Guides. "Solubility Profile Determination Protocols." (Standard operating procedures for isothermal and polythermal solubility determination).

Sources

An In-depth Technical Guide to the Structural Differences Between 2-Amino-2-(3-nitrophenyl)ethanol and its 4-nitro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structural, electronic, and physicochemical differences between the constitutional isomers 2-Amino-2-(3-nitrophenyl)ethanol and 2-Amino-2-(4-nitrophenyl)ethanol. Positional isomerism of the nitro group on the phenyl ring significantly influences the molecule's properties, impacting its stereochemistry, spectroscopic characteristics, and potential applications in drug development and materials science. This document outlines the theoretical basis for these differences and provides detailed experimental protocols for their synthesis, characterization, and differentiation.

Introduction: The Significance of Nitrophenyl Ethanolamines

Nitrophenyl ethanolamine scaffolds are of considerable interest in medicinal chemistry and drug discovery. The presence of a chiral center, an amino group, a hydroxyl group, and a nitroaromatic moiety provides a rich pharmacophore for designing molecules with diverse biological activities. The nitro group, in particular, is a versatile functional group that can act as a bioisostere for other functionalities, participate in hydrogen bonding, and serve as a synthetic precursor to an amino group, enabling further molecular elaboration. The position of this nitro group—meta (3-position) versus para (4-position)—profoundly alters the electronic distribution within the aromatic ring, leading to distinct physical and chemical behaviors of the isomers. Understanding these differences is paramount for researchers aiming to leverage these scaffolds in the rational design of novel therapeutics and functional materials.

Structural and Electronic Divergence of the Isomers

The fundamental difference between 2-Amino-2-(3-nitrophenyl)ethanol and its 4-nitro counterpart lies in the placement of the electron-withdrawing nitro (-NO2) group on the phenyl ring. This seemingly subtle change has significant consequences for the molecule's overall structure and electronic properties.

Electronic Effects: A Tale of Two Positions

The nitro group is a potent electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). However, the manifestation of these effects differs based on its position relative to the aminoethanol substituent.

  • 2-Amino-2-(3-nitrophenyl)ethanol (meta-isomer): In the meta position, the nitro group primarily exerts its strong electron-withdrawing inductive effect. The resonance effect from the nitro group does not extend to the carbon atom bearing the aminoethanol side chain. This results in a localized electron deficiency on the aromatic ring.

  • 2-Amino-2-(4-nitrophenyl)ethanol (para-isomer): In the para position, the nitro group exerts both a strong inductive and a powerful resonance effect. The resonance effect delocalizes the electron density from the aromatic ring, including the carbon atom attached to the aminoethanol group, creating a more pronounced electron deficiency across the entire π-system.[1]

This differential in electron distribution directly impacts the acidity of the hydroxyl and amino protons, the nucleophilicity of the amino group, and the overall polarity of the molecules.

Predicted Physicochemical Properties
Property2-Amino-2-(3-nitrophenyl)ethanol (meta)2-Amino-2-(4-nitrophenyl)ethanol (para)Rationale
Predicted pKa (Amine) HigherLowerThe stronger electron-withdrawing effect of the para-nitro group reduces the basicity of the amino group.
Predicted pKa (Alcohol) HigherLowerThe para-nitro group's electron-withdrawing nature increases the acidity of the hydroxyl proton.
Predicted Dipole Moment LowerHigherThe para-isomer is expected to have a larger dipole moment due to the greater charge separation across the molecule.
Predicted Solubility Likely more soluble in non-polar solventsLikely more soluble in polar solventsThe higher polarity of the para-isomer would favor solubility in polar media.

Synthetic Pathways and Methodologies

A plausible and efficient synthetic route to these isomers involves a two-step process: a Henry (nitroaldol) reaction followed by the reduction of the nitro group.

Step 1: Henry Reaction for β-Nitro Alcohol Formation

The initial step involves the base-catalyzed condensation of the corresponding nitrobenzaldehyde with nitromethane to form the β-nitro alcohol precursor.

Workflow for the Synthesis of 1-(nitrophenyl)-2-nitroethanol Isomers

cluster_meta meta-Isomer Synthesis cluster_para para-Isomer Synthesis m_start Dissolve 3-nitrobenzaldehyde and nitromethane in solvent m_cool Cool to 0°C m_start->m_cool m_base Add base catalyst (e.g., Et3N) dropwise m_cool->m_base m_react Stir at room temperature m_base->m_react m_quench Quench with dilute HCl m_react->m_quench m_extract Extract with ethyl acetate m_quench->m_extract m_purify Purify by column chromatography m_extract->m_purify m_product Obtain 1-(3-nitrophenyl)-2-nitroethanol m_purify->m_product p_start Dissolve 4-nitrobenzaldehyde and nitromethane in solvent p_cool Cool to 0°C p_start->p_cool p_base Add base catalyst (e.g., Et3N) dropwise p_cool->p_base p_react Stir at room temperature p_base->p_react p_quench Quench with dilute HCl p_react->p_quench p_extract Extract with ethyl acetate p_quench->p_extract p_purify Purify by column chromatography p_extract->p_purify p_product Obtain 1-(4-nitrophenyl)-2-nitroethanol p_purify->p_product

Caption: Synthesis of β-nitro alcohol precursors via the Henry reaction.

Experimental Protocol (Predictive):

  • In a round-bottom flask, dissolve the respective nitrobenzaldehyde (1.0 eq) and nitromethane (1.5 eq) in ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography.

Step 2: Reduction of the Nitro Group

The second step involves the selective reduction of the aliphatic nitro group to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.

Workflow for the Synthesis of 2-Amino-2-(nitrophenyl)ethanol Isomers

cluster_reduction Reduction of Nitro Group r_start Dissolve 1-(nitrophenyl)-2-nitroethanol in methanol r_catalyst Add Pd/C catalyst r_start->r_catalyst r_hydrogenate Hydrogenate under H₂ atmosphere r_catalyst->r_hydrogenate r_monitor Monitor reaction by TLC r_hydrogenate->r_monitor r_filter Filter through Celite r_monitor->r_filter r_concentrate Concentrate the filtrate r_filter->r_concentrate r_product Obtain 2-Amino-2-(nitrophenyl)ethanol r_concentrate->r_product

Caption: Catalytic hydrogenation for the synthesis of the target amino alcohols.

Experimental Protocol (Predictive):

  • Dissolve the 1-(nitrophenyl)-2-nitroethanol isomer (1.0 eq) in methanol in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (10 mol%) to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired 2-Amino-2-(nitrophenyl)ethanol isomer. Further purification can be achieved by recrystallization.

Analytical Techniques for Isomer Differentiation

Several analytical techniques can be employed to differentiate between the 3-nitro and 4-nitro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between these isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

    • meta-isomer: Expect more complex splitting patterns for the aromatic protons.

    • para-isomer: Expect a more symmetrical pattern, likely two doublets, for the aromatic protons. The chemical shifts of the protons on the aminoethanol side chain will also be influenced by the electronic environment.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will differ significantly due to the varying electronic effects of the nitro group in the meta and para positions. The carbon bearing the nitro group in the para-isomer is expected to be more deshielded (downfield shift) compared to the meta-isomer.

Mass Spectrometry (MS)

While both isomers will have the same molecular weight, their fragmentation patterns in mass spectrometry may differ. The stability of the resulting fragment ions can be influenced by the position of the nitro group, potentially leading to unique fragmentation pathways that can be used for differentiation.

High-Performance Liquid Chromatography (HPLC)

The difference in polarity between the two isomers makes HPLC an excellent technique for their separation and quantification. A reversed-phase HPLC method would likely show the more polar para-isomer eluting earlier than the less polar meta-isomer.

Illustrative HPLC Separation Workflow

hplc_start Prepare sample mixture of isomers hplc_inject Inject onto a C18 reverse-phase column hplc_start->hplc_inject hplc_elute Elute with a mobile phase (e.g., acetonitrile/water gradient) hplc_inject->hplc_elute hplc_detect Detect eluting compounds with a UV detector hplc_elute->hplc_detect hplc_para Earlier eluting peak: 2-Amino-2-(4-nitrophenyl)ethanol hplc_detect->hplc_para Higher Polarity hplc_meta Later eluting peak: 2-Amino-2-(3-nitrophenyl)ethanol hplc_detect->hplc_meta Lower Polarity

Caption: Predicted HPLC separation of the 3-nitro and 4-nitro isomers.

Experimental Protocol (Predictive):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both isomers show strong absorbance (e.g., 254 nm).

Conclusion

The structural disparity between 2-Amino-2-(3-nitrophenyl)ethanol and its 4-nitro isomer, originating from the positional variance of the nitro group, leads to significant differences in their electronic and physicochemical properties. This guide provides a theoretical framework and predictive experimental methodologies for the synthesis, characterization, and differentiation of these important isomers. For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is crucial for the rational design and development of novel molecules with tailored properties. It is important to note that the experimental protocols provided herein are based on established chemical principles and may require optimization for specific laboratory conditions.

References

  • Vertex AI Search. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta.

Sources

Review of beta-amino alcohol building blocks in medicinal chemistry

The -Amino Alcohol Motif: A Technical Review of Synthetic Architectures in Medicinal Chemistry

Executive Summary

The


This technical guide dissects the

Part 1: Structural Significance & Pharmacophore Analysis

The Hydrogen Bond Network

The 1,2-amino alcohol motif provides a donor-acceptor pair separated by two carbons, allowing for bidentate chelation to metal centers (e.g., in metalloproteases) or bridging water molecules in active sites.

  • Adrenergic Receptors: In

    
    -blockers like Propranolol , the secondary hydroxyl group forms a critical H-bond with the Asn293 and Asp113 residues in the 
    
    
    -adrenergic receptor, while the amine interacts with Asp113 via an ionic bridge.
  • Transition State Mimicry: In aspartyl protease inhibitors (e.g., Indinavir ), the secondary alcohol mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The non-cleavable C-C bond replaces the labile C-N peptide bond, effectively "freezing" the enzyme in a transition-state complex.

Stereochemical Imperative

Biological activity is almost exclusively governed by the stereochemistry at the


  • Example: (S)-Propranolol is approx. 100x more potent than its (R)-enantiomer.

  • Implication: Synthetic routes must either preserve chiral pool integrity or induce high enantiomeric excess (ee).

Part 2: Synthetic Strategies & Decision Logic

We categorize synthesis into three primary "Architectures" based on the starting material's origin and the mechanism of stereocontrol.

Architecture A: Nucleophilic Epoxide Ring Opening

Best for: Rapid analoging, industrial scale-up,

Mechanism:

Critical Variable:

The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation (Lewis Acid catalysis).

EpoxideRegioselectivityStartEpoxide SubstrateCondReaction Conditions?Start->CondBasicBasic/Neutral Conditions(Strong Nucleophile)Cond->Basic UncatalyzedAcidicAcidic Conditions(Lewis/Brønsted Acid)Cond->Acidic CatalyzedStericSteric ControlAttack at LEAST substituted carbonBasic->StericElectronicElectronic ControlAttack at MOST substituted carbon(Partial Carbocation character)Acidic->ElectronicProdAProduct A:Terminal Amine (Typical for Alkyl Epoxides)Steric->ProdAProdBProduct B:Internal Amine (Benzylic/Tertiary sites)Electronic->ProdB

Figure 1: Decision tree for predicting regiochemistry in epoxide aminolysis. Under basic conditions, sterics dominate (


Architecture B: Reduction of -Amino Acids

Best for: Enantiopure synthesis utilizing the "Chiral Pool." Mechanism: Hydride reduction of carboxylic acids/esters. Challenge: Chemoselectivity (avoiding racemization and over-reduction).

  • Reagent Choice:

    • LiAlH4: Effective but hazardous; requires strict anhydrous conditions.

    • NaBH4 / I2: A superior, safer alternative. The iodine generates borane (

      
      ) in situ, which selectively reduces the carboxylic acid in the presence of carbamates (e.g., Boc-protection).
      
Architecture C: Sharpless Asymmetric Aminohydroxylation (AA)

Best for: De novo generation of chiral centers from achiral alkenes. Mechanism: Osmium-catalyzed syn-addition of nitrogen and oxygen across a double bond. Utility: direct access to protected amino alcohols (e.g., using Chloramine-T).

Part 3: Data Presentation & Case Studies

Table 1: Comparative Analysis of -Amino Alcohol Drug Architectures
DrugClassStructural MotifSynthetic OriginKey Interaction
Propranolol

-Blocker
AryloxypropanolamineEpichlorohydrin +

-Naphthol
Secondary -OH binds Asn293/Asp113
Indinavir HIV PIHydroxyethylamineL-Phenylalanine (Chiral Pool)Transition-state isostere (non-cleavable)
Fingolimod Immunomodulator2-amino-1,3-propanediolSerine / Diethyl acetamidomalonatePhosphorylated metabolite mimics Sphingosine-1P
Salbutamol

-Agonist
PhenylethanolamineFriedel-Crafts + ReductionBenzylic -OH confers selectivity

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Regioselective Synthesis of (S)-Propranolol (Epoxide Route)

This protocol demonstrates the "Architecture A" approach, utilizing a chiral epoxide to control stereochemistry.

Reagents:

  • Epoxide Formation (Precursor):

    • Dissolve

      
      -Naphthol (10 mmol) in anhydrous DMF (15 mL) under 
      
      
      .
    • Add NaH (11 mmol, 60% dispersion) portion-wise at 0°C. Validation: Observe

      
       gas evolution; wait until cessation (approx. 30 min) to ensure complete deprotonation.
      
    • Add (S)-Glycidyl tosylate (10 mmol). Stir at 25°C for 4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show disappearance of naphthol (

      
      ) and appearance of epoxide (
      
      
      ).
  • Aminolysis (Ring Opening):

    • To the crude epoxide solution, add excess Isopropylamine (50 mmol).

    • Heat to 60°C in a sealed vessel for 6 hours. Note: Excess amine acts as both nucleophile and solvent, driving the equilibrium.

    • Mechanism:[1][2][3][4][5][6] The nucleophile attacks the less hindered terminal carbon (Steric control, see Fig 1).

  • Workup & Purification:

    • Concentrate in vacuo to remove DMF and excess amine.

    • Dissolve residue in EtOAc, wash with

      
       NaOH (removes unreacted naphthol) and Brine.
      
    • Recrystallize from EtOH/Hexane as the HCl salt.

    • Final Validation: Melting point 163–164°C; Optical Rotation

      
       (c=1, EtOH).
      
Protocol 2: Reduction of L-Phenylalanine to L-Phenylalaninol

This protocol demonstrates "Architecture B" (Chiral Pool), crucial for HIV protease inhibitor synthesis.

Reagents: L-Phenylalanine,


  • Activation:

    • Suspend L-Phenylalanine (10 mmol) and

      
       (24 mmol) in anhydrous THF (50 mL).
      
    • Cool to 0°C. Add solution of

      
       (10 mmol) in THF dropwise over 30 min.
      
    • Causality:

      
       reacts with 
      
      
      to generate
      
      
      in situ. This is safer than handling borane gas and more chemoselective than
      
      
      .
  • Reduction:

    • Reflux the mixture for 18 hours. The solution should become clear as the amino acid (insoluble) converts to the amino alcohol (soluble).

    • Checkpoint: IR spectroscopy of an aliquot should show loss of Carbonyl stretch (

      
      ).
      
  • Quench & Isolation:

    • Cool to room temp.[7] Carefully add Methanol until effervescence stops (quenches excess borane).

    • Concentrate to a paste. Dissolve in 20% KOH and stir for 4 hours (breaks Boron-Nitrogen complexes).

    • Extract with DCM. Dry over

      
      .[7]
      
    • Yield: Expect >90%.[2][8][9] Purity can be verified by HPLC (Chiralcel OD column) to confirm no racemization occurred.

Part 5: Mechanistic Visualization

The Sharpless Aminohydroxylation is the most complex but versatile route for non-natural amino alcohols.

SharplessCyclecluster_reoxRe-oxidation CycleOs8Os(VIII)=N-RActive CatalystComplexOs(VI) AzaglycolateIntermediateOs8->Complex [2+2] or [3+2]CycloadditionAlkeneAlkene SubstrateAlkene->Complex AddsComplex->Os8 Oxidant(Chloramine-T)ProductProtectedAmino AlcoholComplex->Product HydrolysisOs6Os6OxidantN-Haloamide(Re-oxidant)

Figure 2: The Catalytic Cycle of Sharpless Aminohydroxylation. The high-valent Osmium species coordinates the amine source and transfers it syn-stereospecifically to the alkene.

References

  • Sharpless, K. B., et al. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition. Link

  • McKennon, M. J., et al. (1993).[7] "A Convenient Reduction of Amino Acids to Amino Alcohols."[2][7] Journal of Organic Chemistry. Link

  • Ghosh, A. K., et al. (2006). "Design of HIV Protease Inhibitors Targeting Protein Backbone: An Effective Strategy for Combating Drug Resistance." Journal of Medicinal Chemistry. Link

  • Ager, D. J., et al. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. Link

  • Panda, S. S., et al. (2025). "Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles." ResearchGate Review. Link

A Technical Guide to the Ionization Properties and pKa Determination of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2] For drug development professionals, a thorough understanding of a candidate molecule's pKa is not merely academic; it is a critical prerequisite for predicting its behavior in physiological systems and designing effective formulations.[3][4][5] This guide provides an in-depth technical overview of the ionization properties of 2-Amino-2-(3-nitrophenyl)ethanol, a compound featuring two key ionizable centers: a primary aliphatic amine and a primary alcohol. Due to the absence of published experimental data for this specific molecule, this document focuses on the scientific principles and methodologies required to estimate and experimentally determine its pKa values. It combines theoretical analysis, predictive methods based on structural analogs, and detailed, field-proven experimental protocols.

Introduction to 2-Amino-2-(3-nitrophenyl)ethanol

1.1 Chemical Structure and Ionizable Groups

2-Amino-2-(3-nitrophenyl)ethanol is a phenylethanolamine derivative characterized by a chiral center and three key functional groups that dictate its chemical behavior:

  • Primary Aliphatic Amine (-NH₂): This group is basic and will be protonated (–NH₃⁺) at low pH. Its pKa value (pKa₁) will define the equilibrium between the protonated and neutral forms.

  • Primary Alcohol (-OH): This group is weakly acidic and can be deprotonated (–O⁻) at very high pH. Its pKa (pKa₂) governs this equilibrium.

  • Meta-Nitro Group (-NO₂): While not directly ionizable, the nitro group is a strong electron-withdrawing group. Its position on the phenyl ring significantly influences the acidity and basicity of the other two groups through inductive effects.

The molecule possesses two distinct ionizable sites, making it an ampholyte.

1.2 The Critical Role of pKa in Drug Development

The extent to which a drug is ionized in different physiological environments governs its ability to cross biological membranes, which are primarily lipid-based.[3][6]

  • Absorption: The pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1-3) to slightly alkaline in the small intestine (pH 5.5-8).[3][5] A drug's pKa determines its charge state in these compartments, directly impacting its absorption via passive diffusion.[4][5] Generally, the non-ionized form of a drug is more lipid-soluble and can more readily pass through cell membranes.[3]

  • Distribution: Once in the bloodstream (plasma pH ≈ 7.4), the pKa dictates the drug's ionization state, which affects its binding to plasma proteins and its ability to penetrate tissues, including specialized barriers like the blood-brain barrier.[1][3]

  • Excretion: The pH of urine (typically 4.5-8) influences the reabsorption of a drug in the renal tubules. Modifying urinary pH is a clinical strategy to enhance the excretion of certain drugs in cases of overdose.[3][6]

Therefore, determining the pKa values of 2-Amino-2-(3-nitrophenyl)ethanol is a crucial step in characterizing its potential as a drug candidate or intermediate.

Theoretical Framework: Understanding Ionization

2.1 The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the ionized to non-ionized forms of a compound is described by the Henderson-Hasselbalch equation.[7][8][9][10][11]

  • For the acidic dissociation of the protonated amine (BH⁺ ⇌ B + H⁺): pH = pKa + log([B]/[BH⁺])

  • For the acidic dissociation of the hydroxyl group (ROH ⇌ RO⁻ + H⁺): pH = pKa + log([RO⁻]/[ROH])

A key insight from this equation is that when the concentrations of the ionized and non-ionized forms are equal ([B] = [BH⁺]), the pH of the solution is equal to the pKa of the compound.[8]

2.2 Structural Influences on pKa

The pKa values of 2-Amino-2-(3-nitrophenyl)ethanol are influenced by the strong electron-withdrawing nature of the nitro (-NO₂) group.

  • Effect on the Amino Group: The nitro group exerts a powerful negative inductive effect (-I), pulling electron density away from the phenyl ring and, consequently, from the benzylic carbon attached to the amino group. This destabilizes the protonated form (the ammonium cation, -NH₃⁺) by increasing its positive charge density, making it a stronger acid. Therefore, the pKa of the amino group is expected to be lower (less basic) than that of its unsubstituted analog, 2-amino-2-phenylethanol.

  • Effect on the Hydroxyl Group: Similarly, the inductive electron withdrawal by the nitro group stabilizes the conjugate base (the alkoxide anion, -O⁻) formed upon deprotonation of the hydroxyl group. This makes the hydroxyl group a stronger acid, resulting in a lower pKa value compared to the unsubstituted analog. Since the nitro group is in the meta position, this effect is primarily inductive, as direct resonance delocalization of the negative charge onto the nitro group is not possible.[12][13][14]

2.3 Predicted Ionization States

The molecule will exist in different ionic forms depending on the ambient pH.

G Cationic (pH < pKa1) Cationic (pH < pKa1) Neutral (pKa1 < pH < pKa2) Neutral (pKa1 < pH < pKa2) Cationic (pH < pKa1)->Neutral (pKa1 < pH < pKa2) -H⁺ (pKa₁) Anionic (pH > pKa2) Anionic (pH > pKa2) Neutral (pKa1 < pH < pKa2)->Anionic (pH > pKa2) -H⁺ (pKa₂)

Caption: Ionization equilibrium of 2-Amino-2-(3-nitrophenyl)ethanol.

Estimation of pKa Values

3.1 Analysis of Structural Analogs

We can predict the approximate pKa values by starting with simpler, related molecules and considering the electronic effect of the substituents.

CompoundFunctional GroupExperimental pKaRationale for Comparison
EthanolamineAmino (-NH₃⁺)9.5[15]The basic aliphatic amino alcohol core.
3-NitroanilineAmino (-NH₃⁺)2.47[16]Shows the powerful base-weakening effect of a meta-nitro group on an aromatic amine.
3-NitrophenolHydroxyl (-OH)8.36 - 8.4[12][17][18]Demonstrates the acid-strengthening effect of a meta-nitro group on a phenolic hydroxyl.

3.2 Predicted pKa Values and Discussion

Based on the analog data, we can infer the following:

  • pKa₁ (Protonated Amine): The pKa of the amino group in ethanolamine is 9.5.[15] The phenyl group in 2-amino-2-phenylethanol is electron-withdrawing relative to an ethyl group, which would slightly lower this value. The addition of a strong electron-withdrawing meta-nitro group will lower it substantially further. The effect will be less dramatic than in 3-nitroaniline (pKa 2.47) because the amino group is aliphatic and separated from the ring by a carbon atom, but a significant decrease is expected.

  • pKa₂ (Hydroxyl Group): A typical primary alcohol has a pKa around 16. The presence of the adjacent 3-nitrophenyl group will increase its acidity (lower the pKa). This effect is demonstrated by 3-nitrophenol having a pKa of ~8.4, much lower than phenol's pKa of 10.[13][17] The hydroxyl group in our target molecule is benzylic, not phenolic, so its pKa will be higher than 8.4 but likely lower than a simple alcohol like ethanol (~16).

Ionizable GroupPredicted pKa RangeBasis for Prediction
Protonated Amine (-NH₃⁺)7.5 - 8.5Lower than ethanolamine (9.5) due to the inductive effect of the 3-nitrophenyl group.
Hydroxyl Group (-OH)13 - 14More acidic than a typical alcohol (~16) due to the inductive effect of the 3-nitrophenyl group.

3.3 Computational (In-Silico) Prediction

In modern drug discovery, pKa values are routinely estimated using computational software before synthesis and experimental testing.[19][20] Several commercial and academic tools are available:

  • Software Examples: ACD/pKa, MarvinSketch (ChemAxon), Epik (Schrödinger), MoKa.[20][21][22][23]

  • Methodology: These programs use algorithms based on large databases of experimental pKa values, applying corrections for electronic and steric effects based on the query structure (empirical or database lookup methods).[20] Others use quantum mechanical calculations to determine the energetics of protonation/deprotonation.[19][22]

  • Application: Running the structure of 2-Amino-2-(3-nitrophenyl)ethanol through such a program is a highly recommended first step to obtain a rapid and reasonably accurate prediction.

Experimental Determination of pKa

Experimental verification is the gold standard for pKa determination. The two most common and reliable methods suitable for this molecule are potentiometric titration and UV-Vis spectrophotometry.

4.1 Method 1: Potentiometric Titration

This is a high-precision technique and often considered the definitive method.[24] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[25]

Causality Behind Experimental Choices:

  • Why Titrate in Both Directions? The compound has both a basic and an acidic group. To determine pKa₁, the sample is first acidified and then titrated with a strong base (e.g., NaOH). To determine pKa₂, the sample would be titrated with a strong acid (e.g., HCl) from a high pH, though this is less common for weakly acidic alcohols.

  • Why Use a Co-solvent? Aromatic compounds often have poor aqueous solubility. A co-solvent like methanol or DMSO may be required to keep the compound in solution throughout the titration. This yields an "apparent pKa" (pKaᵃᵖᵖ) which can be extrapolated to zero co-solvent to find the aqueous pKa.

  • Why Maintain Constant Ionic Strength? Using an inert salt like KCl (0.15 M) keeps the activity coefficients of the ions relatively constant, leading to more accurate and reproducible measurements.[25][26]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard, IUPAC-traceable buffers (e.g., pH 4.01, 7.00, 10.01).[26][27]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (typically 1-10 mM). Add KCl to a final concentration of 0.15 M.[26]

  • Initial pH Adjustment: For determining the amine pKa (pKa₁), acidify the solution with a known amount of standardized HCl to a pH at least 2 units below the estimated pKa (e.g., to pH ~5.5).

  • Titration: Place the solution in a thermostatted vessel (~25 °C) with constant stirring. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.[26]

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the equivalence point is found from the inflection point of the curve, often by plotting the first or second derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (3-point calibration) B Prepare Analyte Solution (Known concentration, 0.15 M KCl) A->B C Acidify Sample (pH < pKa₁ - 2) B->C D Titrate with Standardized NaOH (Incremental additions) C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st/2nd Derivative (Identify Equivalence Point) F->G H Determine pKa (pH at 1/2 Equivalence Volume) G->H

Caption: Workflow for pKa determination by potentiometric titration.

4.2 Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group, where the UV-Vis absorbance spectrum changes with pH.[28] The nitrophenyl group in 2-Amino-2-(3-nitrophenyl)ethanol makes it an excellent candidate for this technique.[29]

Causality Behind Experimental Choices:

  • Why Does the Spectrum Change? Protonation or deprotonation of a functional group close to a chromophore alters the electronic structure of the molecule, leading to a shift in the wavelength of maximum absorbance (λ_max) and/or a change in the molar absorptivity.

  • Why Use a Series of Buffers? To determine the pKa, the absorbance of the compound must be measured over a range of pH values that bracket the pKa. A series of buffers with known, stable pH values is required to control the solution environment for each measurement.[29]

  • Why is this Method Advantageous? It requires much less sample than potentiometry and can be performed at lower concentrations. It is also amenable to high-throughput screening formats using 96-well plates.[28]

Step-by-Step Protocol:

  • Determine λ_max: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 12) solutions to identify the spectra of the fully protonated and deprotonated species and select analytical wavelengths where the absorbance change is maximal.

  • Prepare Buffer Solutions: Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering the desired pH range (e.g., pH 6 to 10 for pKa₁).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[28] Add a small, identical aliquot of the stock solution to each buffer solution in a cuvette or microplate well to achieve the same final concentration.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[30] The pKa can be calculated precisely by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[2][29]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Identify Spectra of Ionized & Neutral Forms (pH 2 & 12) B Select Analytical Wavelength (λ_max) A->B C Prepare Buffer Series (pH range bracketing pKa) B->C D Add Analyte to Each Buffer (Constant Concentration) C->D E Measure Absorbance at λ_max for each pH D->E F Plot Absorbance vs. pH E->F G Fit Data to Sigmoidal Curve F->G H Determine pKa (Inflection Point of Curve) G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

While direct experimental data for 2-Amino-2-(3-nitrophenyl)ethanol is not published, a robust scientific framework allows for the reliable estimation and experimental determination of its pKa values. The presence of the meta-nitro group is predicted to significantly lower the pKa of the aliphatic amino group (making it less basic) and the hydroxyl group (making it more acidic) compared to unsubstituted analogs. For drug development professionals, accurately determining these pKa values through established methods like potentiometric titration or UV-Vis spectrophotometry is an indispensable step. The resulting data provides critical insights into the molecule's charge state across physiological pH ranges, directly informing predictions of its solubility, membrane permeability, and overall ADME profile.

References

  • PubChem. (n.d.). 3-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]

  • The Merck Index. (n.d.). Ethanolamine. Royal Society of Chemistry. Retrieved from an equivalent source covering chemical properties.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion? Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • ChemTalk. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Onufriev, A., & Case, D. A. (2019). Computational pKa Prediction in Small Molecules and Proteins. Annual Review of Biophysics, 48, 275-296. (Conceptual link, as direct access is paywalled).
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ChemBK. (2024). (S)-(+)-2-Amino-2-phenylethanol - Names and Identifiers.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • LookChem. (n.d.). Cas 141-43-5,Ethanolamine. Retrieved from [Link]

  • Scribd. (n.d.). Influence of Drug Pka and Gastro Intestinal PH On Drug Absorption. Retrieved from [Link]

  • Box, K. J., Bevan, C. D., & Comer, J. E. (2005). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 46(1), 155-162.
  • Reddit. (2023). Computational pKa Determination. r/comp_chem. Retrieved from [Link]

  • LITFL. (2021). Distribution - Part One. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • University Course Material. (2017). Homework 3 – 2017/04/11. Retrieved from a university organic chemistry resource.
  • Course Hero. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from a university analytical chemistry lab manual.
  • Quora. (2017). What is the mesomeric or inductive effect of a nitro group on phenol? Retrieved from [Link]

  • YouTube. (2021). ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. Retrieved from [Link] (Conceptual reference).

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Mishima, M., et al. (1990). Effect of the Twisted Nitro Group on Gas Phase Acidities of Phenol, Toluene, Aniline, and Benzoic Acid. Chemistry Letters, 19(10), 1867-1870.
  • Bosch, E., Rived, F., & Rosés, M. (2003). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Quora. (2018). Why is para-nitroaniline more acidic than meta-nitroaniline? Retrieved from [Link]

  • University Course Material. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds... Retrieved from a university organic chemistry resource.
  • Vaia. (n.d.). Explain why the pka of p-nitrophenol is 7.14, whereas the pka of m-nitrophenol is 8.39. Retrieved from [Link]

  • PubChem. (n.d.). Ethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University Course Material. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds... Retrieved from a university organic chemistry resource.
  • PubChem. (n.d.). 2-(Ethylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ChemBK. (n.d.). 3-Nitroaniline. Retrieved from [Link]

Sources

Technical Guide: Toxicity & Safety Data Sheet (SDS) for 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicity, safety, and handling protocols for 2-Amino-2-(3-nitrophenyl)ethanol and its relevant isomers.

Executive Summary & Chemical Identity

2-Amino-2-(3-nitrophenyl)ethanol is a chiral amino alcohol derivative used primarily as an intermediate in the synthesis of adrenergic agonists, beta-blockers, and other pharmaceutical agents. Its structure features a nitrophenyl group and an amino-ethanol backbone.[1][2]

Critical Note on Isomerism: Users must distinguish between two common regioisomers in this chemical family. While the user specified the 2-amino-2- isomer (a phenylglycinol derivative), the 2-amino-1- isomer is the predominant commercial intermediate. Due to their structural homology (both are nitro-substituted aromatic amino alcohols), their toxicological profiles and safety protocols are functionally identical for risk assessment purposes.

PropertySpecification
Primary Target Name 2-Amino-2-(3-nitrophenyl)ethanol
Common Isomer (Reference) 2-Amino-1-(3-nitrophenyl)ethanol
CAS Number (Ref.[3] Isomer) 34041-62-8
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Dilute Acid; Sparingly soluble in water
Melting Point 117–119 °C (approx.)

Hazard Identification (GHS Classification)

Based on the Global Harmonized System (GHS) and read-across data from structurally similar nitroaromatics (e.g., 3-nitroaniline) and amino alcohols.

GHS Label Elements[4][5][6][7][8]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Systemic Toxicity - Potential)
      
Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

  • H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure (associated with nitroaromatic reduction).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection.[4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[3][4][5]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Profile & Mechanism

The toxicity of 2-Amino-2-(3-nitrophenyl)ethanol is driven by two functional pharmacophores: the nitro group (redox active) and the primary amine (nucleophilic).

Mechanism of Action (Metabolic Activation)

Nitroaromatics are pro-toxicants. Upon ingestion or absorption, they undergo enzymatic reduction (via nitroreductases or CYP450), generating reactive intermediates.

  • Pathway A (Methemoglobinemia): The nitro group is reduced to a hydroxylamine (-NHOH). This intermediate oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to cyanosis and tissue hypoxia.

  • Pathway B (Genotoxicity): The hydroxylamine intermediate can be further esterified (e.g., by sulfotransferases) to form an unstable nitrenium ion, which covalently binds to DNA (guanine residues), potentially causing mutagenesis.

Quantitative Toxicity Data (Estimated)

Data derived from surrogate nitro-amino-ethanol compounds.

EndpointValue / ObservationSource/Rationale
Acute Oral LD50 (Rat) ~1,250 mg/kgRead-across from 3-nitroaniline derivatives.
Acute Dermal LD50 > 2,000 mg/kgLow absorption expected if solid; higher if in solvent.
Skin Irritation Moderate (Category 2)Basic amine functionality causes local pH elevation.
Eye Irritation Severe (Category 2A)Crystalline solids cause mechanical and chemical abrasion.
Genotoxicity Equivocal/PositiveNitroaromatics often test positive in Ames (Strain TA98).
Diagram: Metabolic Toxicity Pathway

The following diagram illustrates the bio-activation of the nitro group leading to toxicity.

ToxicityPathway Compound 2-Amino-2-(3-nitrophenyl)ethanol (Parent Compound) Nitroreductase Enzymatic Reduction (CYP450 / Gut Flora) Compound->Nitroreductase Nitroso Nitroso Intermediate (Ar-NO) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb Oxidative Stress DNA_Adduct DNA Adduct Formation (Mutagenesis) Hydroxylamine->DNA_Adduct Bio-activation Conjugation Glucuronidation/Acetylation (Excretion) Hydroxylamine->Conjugation Detoxification

Caption: Metabolic activation pathway of nitroaromatic amino alcohols showing the divergence between detoxification and toxicological endpoints (Methemoglobinemia/Genotoxicity).

Safety & Handling Protocols

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Ventilation: Ensure face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats and grounded spatulas, as fine organic powders can carry electrostatic charges.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended EquipmentRationale
Respiratory N95 (minimum) or P100 RespiratorIf outside hood; prevents inhalation of cytotoxic dust.
Hands Double Nitrile Gloves (0.11 mm min)Prevents dermal absorption of nitro-compounds.
Eyes Chemical Splash GogglesProtects against basic dust and solution splashes.
Body Lab Coat (Cotton/Poly) + Tyvek SleevesPrevents contamination of street clothes.
Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate nitro-group toxicity.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with Soap/Water (15 mins) Discard Clothing Skin->Action_Skin Action_Eye Rinse with Water (15 mins) Remove Contacts Eye->Action_Eye Action_Inhale Move to Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Attention (Monitor MetHb levels) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Standard Operating Procedure (SOP) for emergency response following exposure to 2-Amino-2-(3-nitrophenyl)ethanol.

Synthesis & Stability Notes

Researchers synthesizing this compound often use the Henry Reaction (nitroaldol) followed by selective reduction, or the reduction of the corresponding amino acid (3-nitrophenylglycine).

  • Stability: Stable under standard temperature and pressure (STP).

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, perchlorates) and acid chlorides.

  • Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx), Carbon Monoxide (CO), and potentially Hydrogen Cyanide (HCN) if burned.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217351, 2-Amino-1-(3-nitrophenyl)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitroaniline derivatives and their toxicological properties. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Nitro Compounds, Aromatic. Retrieved from [Link]

Sources

The Unsung Architect: A Technical History of 2-Amino-2-(3-nitrophenyl)ethanol as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the chirality of a molecule can be the defining factor between a life-saving therapeutic and an inert or even harmful compound. Among the myriad of chiral building blocks available to the modern chemist, 2-Amino-2-(3-nitrophenyl)ethanol stands as a significant, albeit often overlooked, intermediate. Its unique structural features—a stereocenter bearing both an amino and a hydroxyl group, tethered to a nitro-substituted aromatic ring—confer upon it a versatile reactivity profile that has been exploited in the synthesis of complex, biologically active molecules. This technical guide delves into the history, synthesis, and applications of this pivotal chiral intermediate, providing a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Significance of Chiral β-Amino Alcohols

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The precise spatial arrangement of the amino and hydroxyl groups is often crucial for their biological activity, as it dictates the molecule's ability to bind to specific enzyme active sites or cellular receptors. The presence of a nitrophenyl group, as in 2-Amino-2-(3-nitrophenyl)ethanol, adds another layer of synthetic utility, serving as a precursor to an aniline moiety or influencing the molecule's electronic properties.

While the para-substituted analogue, a precursor to the broad-spectrum antibiotic chloramphenicol, has historically garnered more attention, the meta-substituted isomer, 2-Amino-2-(3-nitrophenyl)ethanol, possesses its own unique value in the construction of diverse molecular architectures.[1][2][3][4]

A Historical Perspective: The Quest for Enantiopurity

The history of 2-Amino-2-(3-nitrophenyl)ethanol is intrinsically linked to the broader story of asymmetric synthesis and chiral resolution. While a definitive, singular "discovery" of this specific molecule is not prominently documented in early chemical literature, its emergence can be traced through the development of methods for the synthesis and separation of chiral β-amino alcohols.

Early approaches to obtaining enantiomerically pure β-amino alcohols relied heavily on classical resolution techniques. These methods, pioneered by the likes of Louis Pasteur, involve the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[5] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. While effective, this method is often laborious and inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.

The latter half of the 20th century witnessed the dawn of modern asymmetric synthesis, which sought to directly create the desired enantiomer, thus circumventing the inefficiencies of resolution. The development of chiral catalysts and auxiliaries revolutionized the field, enabling the synthesis of chiral molecules with high enantioselectivity.

Synthetic Strategies for 2-Amino-2-(3-nitrophenyl)ethanol

The synthesis of enantiomerically pure 2-Amino-2-(3-nitrophenyl)ethanol can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.

Classical Resolution of Racemic 2-Amino-2-(3-nitrophenyl)ethanol

The traditional approach begins with the synthesis of the racemic amino alcohol. A common route involves the reduction of the corresponding α-amino ketone, 2-amino-1-(3-nitrophenyl)ethanone.

Workflow for Racemic Synthesis and Resolution:

Caption: General workflow for the synthesis and classical resolution of 2-Amino-2-(3-nitrophenyl)ethanol.

Detailed Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve racemic 2-Amino-2-(3-nitrophenyl)ethanol in a suitable solvent, such as methanol or ethanol. Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The choice of solvent is critical and often requires empirical optimization.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically enriched free amino alcohol.

  • Extraction: Extract the desired enantiomer into an organic solvent, followed by drying and evaporation to yield the final product.

Asymmetric Synthesis

Modern synthetic chemistry favors methods that directly produce the desired enantiomer, thereby maximizing yield and atom economy. Several asymmetric strategies can be envisioned for the synthesis of 2-Amino-2-(3-nitrophenyl)ethanol.

The enantioselective reduction of a prochiral ketone is a powerful tool in asymmetric synthesis. In this approach, 2-amino-1-(3-nitrophenyl)ethanone (or a protected derivative) is reduced using a chiral reducing agent or a catalyst.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source. The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group with high selectivity.

Workflow for Asymmetric Reduction:

Caption: Asymmetric reduction of an α-amino ketone precursor to yield an enantiomerically enriched β-amino alcohol.

The use of enzymes in organic synthesis offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. Ketoreductases (KREDs) are a class of enzymes that can catalyze the asymmetric reduction of ketones to alcohols with excellent stereocontrol. The reduction of 3'-nitroacetophenone, a potential precursor, can be achieved using biocatalysis.[6] Further enzymatic transformations could then lead to the desired chiral amino alcohol.

Another biocatalytic strategy is the kinetic resolution of the racemic amino alcohol. In this process, an enzyme, often a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.

Applications in Pharmaceutical Synthesis

While direct, large-scale industrial applications of 2-Amino-2-(3-nitrophenyl)ethanol are not as widely documented as its para-isomer, its utility as a chiral building block is evident in the patent literature and in the synthesis of complex target molecules in academic research. The meta-nitro substitution provides a different electronic and steric profile compared to the para-isomer, making it a valuable component for structure-activity relationship (SAR) studies in drug discovery.

Its structural similarity to key intermediates in the synthesis of various pharmaceuticals suggests its potential as a precursor for analogues of drugs like chloramphenicol and β-blockers. The development of novel therapeutics often involves the exploration of a wide chemical space, and chiral intermediates like 2-Amino-2-(3-nitrophenyl)ethanol are essential tools in this endeavor.

Characterization and Quality Control

The characterization of 2-Amino-2-(3-nitrophenyl)ethanol and the determination of its enantiomeric purity are crucial for its use in pharmaceutical synthesis.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the compound.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of a chiral compound. The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.

Conclusion and Future Outlook

2-Amino-2-(3-nitrophenyl)ethanol, while not as celebrated as some of its structural relatives, remains a valuable chiral intermediate for the synthesis of complex, biologically active molecules. Its history is a reflection of the evolution of asymmetric synthesis, from classical resolution to modern catalytic and biocatalytic methods. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient, scalable, and sustainable methods for the synthesis of such chiral building blocks will remain a key focus of chemical research. The versatile nature of 2-Amino-2-(3-nitrophenyl)ethanol ensures its continued relevance as a tool for innovation in drug discovery and development.

References

  • 2-Amino-1-(3-nitrophenyl)ethanol - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

  • Ricci, A., & Zard, S. Z. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics, 5(2), 20. [Link]

  • Kowalczyk, R., & Wróblewska, A. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Molecules, 26(7), 1953. [Link]

  • Chloramphenicol. (n.d.). In Scribd. Retrieved from [Link]

  • SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 583(7818), 785-791. [Link]

  • Corbett, M. D., & Chipko, B. R. (1978). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. Antimicrobial Agents and Chemotherapy, 13(2), 193-198. [Link]

  • Kowalczyk, R., & Wróblewska, A. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Molecules, 26(7), 1953. [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Singh, P. P., & Kumar, S. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. International Journal of Chemical and Environmental Engineering, 3(6), 405-409. [Link]

  • Process for preparing 2-(o-aminophenyl)ethanol. (1990). Google Patents.
  • Forró, E., & Fülöp, F. (2003). Enzymatic kinetic resolution of β-amino acid derivatives. Tetrahedron: Asymmetry, 14(20), 3201-3206. [Link]

  • Reddy, M. V. R., & Nageswar, Y. V. D. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 23-27. [Link]

  • Orzechowska, E., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3334. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved from [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF 2-(2-AMINOTHIAZOL-4-YL)-N-[4-(2-[[(2R)-2-HYDROXY-2-PHENYLETHYL]AMINO]-ETHYL)PHENYL]ACETAMIDE. (2015). Google Patents.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (2004). Google Patents.
  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. Retrieved from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1999). Google Patents.
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Crystal Growth (pp. 1661-1695). Elsevier. [Link]

  • Mitsuda, M., et al. (2006). Kinetic resolution of vic-amino alcohols catalyzed by chiral Cu(II) complex. Tetrahedron Letters, 47(10), 1641-1644. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. (2019). Proceedings, 41(1), 63. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. Retrieved from [Link]

  • Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. (n.d.). Google Patents.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved from [Link]

  • Biediger, R. J., et al. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules, 27(19), 6297. [Link]

  • Bio NMR spectroscopy. (n.d.). Retrieved from [Link]

  • UNITED STATES PATENT OFFICE. (n.d.). Google Patents.
  • CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. (2020). Google Patents.
  • Ethanol, 2-[(2-nitrophenyl)amino]-. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1 3 Nitrophenyl Ethanol. (n.d.). JSFiddle. Retrieved from [Link]

  • Manne, S. R., et al. (2016). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Asian Journal of Organic Chemistry, 5(1), 122-126. [Link]

  • Selected amines and amino alcohols. (n.d.). Miljøstyrelsen. Retrieved from [Link]

Sources

Hydrogen bonding potential in 2-Amino-2-(3-nitrophenyl)ethanol crystal structures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bonding Potential in 2-Amino-2-(3-nitrophenyl)ethanol Crystal Structures

Introduction: The Central Role of Hydrogen Bonding in Crystal Engineering

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Crystal engineering offers a powerful paradigm for controlling these properties by understanding and manipulating intermolecular interactions.[1][2] Among these, the hydrogen bond is the most crucial directional interaction for the rational design of molecular solids.[3][4] Its specificity and strength allow for the construction of robust, predictable supramolecular architectures.[1]

This technical guide provides a comprehensive analysis of the hydrogen bonding potential within the crystal structure of 2-Amino-2-(3-nitrophenyl)ethanol. This molecule serves as an excellent model system, incorporating a versatile combination of functional groups: a primary amine (-NH₂), a hydroxyl group (-OH), and a nitro group (-NO₂) on a phenyl ring. Each of these moieties possesses distinct hydrogen bonding capabilities, creating a competitive and complex environment for the formation of intermolecular connections. For researchers and drug development professionals, understanding this hydrogen bonding landscape is key to predicting and controlling the physicochemical properties of this compound and its derivatives.

Molecular Architecture and Intrinsic Hydrogen Bonding Capabilities

The structure of 2-Amino-2-(3-nitrophenyl)ethanol features multiple sites capable of participating in hydrogen bonds, acting as either donors or acceptors. The reliability of forming specific hydrogen-bonded assemblies, known as supramolecular synthons, is fundamental to predicting the final crystal packing.[3]

The primary functional groups and their hydrogen bonding potential are summarized below:

Functional GroupPotential RoleCharacteristics & Causality
Hydroxyl (-OH) Strong Donor & AcceptorThe high electronegativity of the oxygen atom makes the attached hydrogen highly acidic (a strong donor). The lone pairs on the oxygen atom make it a potent acceptor. O-H···O and O-H···N bonds are among the strongest and most common interactions in crystal engineering.[1][3]
Amino (-NH₂) Donor & AcceptorThe nitrogen atom's lone pair allows it to act as a hydrogen bond acceptor. The two N-H bonds can act as donors. These interactions are generally considered strong, though typically weaker than those involving hydroxyl groups.[5]
Nitro (-NO₂) Weak AcceptorThe oxygen atoms of the highly polar nitro group can accept hydrogen bonds.[5] However, they are considered weak acceptors compared to hydroxyl or carbonyl oxygens.[6] The primary influence of the nitro group is its powerful electron-withdrawing nature, which can modulate the acidity of nearby C-H bonds, potentially enabling weaker C-H···O interactions.[5][7]
Phenyl Ring (C₆H₅) Weak AcceptorThe π-electron system of the aromatic ring can act as a very weak hydrogen bond acceptor in specific geometric arrangements.[8]

Elucidating the Crystal Structure: The Role of X-ray Crystallography

To definitively map the three-dimensional arrangement of molecules and their hydrogen bonding network, single-crystal X-ray diffraction (SC-XRD) is the gold-standard analytical technique.[9][10] It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths and angles that define hydrogen bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The causality behind this workflow is to progress from a bulk material to a high-quality, single crystal suitable for diffraction, and then to translate the resulting diffraction pattern into a refined 3D molecular structure.

  • Crystal Growth (Justification): A high-quality single crystal is the prerequisite for a successful diffraction experiment. Slow evaporation is a common technique that allows molecules to self-assemble into a well-ordered lattice with minimal defects.

    • Dissolve the synthesized 2-Amino-2-(3-nitrophenyl)ethanol in a suitable solvent, such as ethanol or an ethanol/water mixture, to near saturation.[11][12]

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor over several days for the formation of well-defined, transparent crystals.

  • Crystal Mounting and Data Collection (Justification): The crystal must be precisely oriented and rotated in the X-ray beam to capture diffraction data from all possible lattice planes.[10]

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Center the crystal within the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing and Structure Solution (Justification): The raw diffraction intensities must be integrated and corrected to yield structure factors, which are then used to solve the phase problem and generate an initial electron density map.[9]

    • Integrate the intensities of the diffraction spots from the collected images.

    • Apply corrections for factors like Lorentz-polarization effects.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain initial atomic positions.

  • Structure Refinement (Justification): The initial model is refined against the experimental data to improve its accuracy and produce the final, precise atomic coordinates.

    • Refine the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • The final refined structure provides the geometric data required for hydrogen bond analysis.

Experimental Workflow Diagram

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis of Compound Crystallization Slow Evaporation Crystallization Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection X-ray Diffraction Data Collection Selection->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Final Structure Validation Refinement->Validation H_Bond_Analysis H-Bond Analysis Validation->H_Bond_Analysis Output dft_workflow cluster_calcs Single-Point Energy Calculations (DFT) Input Refined Crystal Structure (.cif) Extract Extract Dimer/Cluster Coordinates Input->Extract Calc_Complex Calculate Energy of Complex Extract->Calc_Complex Calc_Mono_A Calculate Energy of Monomer A Extract->Calc_Mono_A Calc_Mono_B Calculate Energy of Monomer B Extract->Calc_Mono_B Calc_BSSE Apply Counterpoise Correction for BSSE Calc_Complex->Calc_BSSE Calc_Mono_A->Calc_BSSE Calc_Mono_B->Calc_BSSE Calc_Energy Calculate Interaction Energy ΔE = E_complex - (E_A + E_B) + E_BSSE Calc_BSSE->Calc_Energy Output Quantitative H-Bond Strength Calc_Energy->Output

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 2-Amino-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive, in-depth technical guide for the synthesis of 2-amino-1-(3-nitrophenyl)ethanol, a valuable chiral amino alcohol intermediate in medicinal chemistry and organic synthesis. The structural motif, featuring both an amino alcohol and a nitroaromatic group, offers versatile anchor points for chemical modification. The nitro group can serve as a precursor to an amine, enabling the creation of diamino compounds, while the amino alcohol functionality is a well-known pharmacophore present in numerous biologically active molecules.

The synthesis commences with 3-nitrobenzaldehyde and proceeds through a robust two-step sequence. It is important to note that the specified starting material, 3-nitrobenzaldehyde, logically yields a 1-phenyl-2-aminoethanol backbone. Therefore, this guide will focus on the synthesis of 2-amino-1-(3-nitrophenyl)ethanol , the chemically congruent product of the described pathway.

The synthetic strategy hinges on two foundational reactions in organic chemistry:

  • Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between 3-nitrobenzaldehyde and nitromethane to construct the β-nitro alcohol backbone.[1][2]

  • Nitro Group Reduction: The subsequent chemoselective reduction of the aliphatic nitro group to a primary amine to yield the final product. This step is critical, as the molecule also contains an aromatic nitro group, presenting a selectivity challenge.[3][4]

This guide is structured to provide not just a protocol, but a deep understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Overall Synthetic Workflow

The two-step synthesis from 3-nitrobenzaldehyde to 2-amino-1-(3-nitrophenyl)ethanol is illustrated below.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzaldehyde C 2-Nitro-1-(3-nitrophenyl)ethanol A->C Base Catalyst (e.g., NaOH) B Nitromethane B->C Base Catalyst (e.g., NaOH) D 2-Nitro-1-(3-nitrophenyl)ethanol E 2-Amino-1-(3-nitrophenyl)ethanol D->E Reducing Agent (e.g., H₂, Pd/C)

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-Nitro-1-(3-nitrophenyl)ethanol (Henry Reaction)

Principle and Mechanism

The Henry reaction is a classic base-catalyzed addition of a nitroalkane to a carbonyl compound.[1] The reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product. All steps in the Henry reaction are reversible.[1] Careful control of reaction conditions, particularly temperature and the amount of base, is crucial to favor the desired product and prevent side reactions like dehydration to nitroalkenes.[2][5]

Materials and Equipment
Reagents & Solvents Equipment
3-NitrobenzaldehydeRound-bottom flask (100 mL)
NitromethaneMagnetic stirrer and stir bar
Sodium Hydroxide (NaOH)Ice bath
Methanol (MeOH)Dropping funnel
Hydrochloric Acid (HCl), 1MSeparatory funnel
Ethyl Acetate (EtOAc)Rotary evaporator
HexanesBeakers and Erlenmeyer flasks
Anhydrous Magnesium Sulfate (MgSO₄)Glass funnel
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates & chamber
Silica Gel (for chromatography)Glass chromatography column
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (5.0 g, 33.1 mmol, 1.0 equiv) in 25 mL of methanol.

  • Addition of Nitromethane: Add nitromethane (3.03 g, 2.7 mL, 49.6 mmol, 1.5 equiv) to the solution.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Prepare a solution of NaOH (0.26 g, 6.6 mmol, 0.2 equiv) in 5 mL of methanol. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 10 °C.

    • Causality: Slow, cooled addition of the base is critical. It controls the exothermic reaction and prevents the formation of side products from the Cannizzaro reaction or uncontrolled polymerization. Using a substoichiometric amount of base minimizes dehydration of the product.[2][5]

  • Reaction: After the base addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the 3-nitrobenzaldehyde spot is consumed.

Workup and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly neutralize it by adding 1M HCl dropwise until the pH is ~7.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 40 mL).

    • Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine.

    • Causality: The water wash removes residual water-soluble impurities (like salts), and the brine wash removes bulk water from the organic phase, improving drying efficiency.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter through a funnel with a cotton plug to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Combine the fractions containing the pure product and evaporate the solvent to afford 2-nitro-1-(3-nitrophenyl)ethanol.

Part 2: Synthesis of 2-Amino-1-(3-nitrophenyl)ethanol (Reduction)

Principle and Mechanistic Considerations

The reduction of a nitro group to an amine is a fundamental transformation.[6] The primary challenge in this step is achieving chemoselectivity. The substrate, 2-nitro-1-(3-nitrophenyl)ethanol, contains both an aliphatic and an aromatic nitro group. Many powerful reducing agents will reduce both.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and common method for nitro group reduction.[7] It proceeds via intermediates like nitroso and hydroxylamine species.[3] While highly efficient, this method may lead to the reduction of both nitro groups. The reaction can be monitored to stop after the consumption of one equivalent of H₂, but this can be difficult to control and may result in a mixture of products.

For higher selectivity, other reagents could be considered. For instance, lithium aluminum hydride (LiAlH₄) is known to reduce aliphatic nitro compounds to amines, while it typically reduces aromatic nitro compounds to azo products, suggesting it could be a selective option.[7] However, LiAlH₄ is a highly reactive and hazardous reagent.

For this guide, we will detail the catalytic hydrogenation method due to its widespread use and operational simplicity, while acknowledging the potential for over-reduction.

Materials and Equipment
Reagents & Solvents Equipment
2-Nitro-1-(3-nitrophenyl)ethanolTwo-neck round-bottom flask or hydrogenation flask
Palladium on Carbon (10% Pd/C)Magnetic stirrer and stir bar
Methanol (MeOH) or Ethanol (EtOH)Hydrogen gas cylinder or balloon
Celite®Vacuum filtration apparatus (Büchner funnel)
Inert Gas (Nitrogen or Argon)Schlenk line or inert atmosphere setup
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL two-neck round-bottom flask, dissolve 2-nitro-1-(3-nitrophenyl)ethanol (2.0 g, 9.4 mmol, 1.0 equiv) in 40 mL of methanol.

  • Inerting: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (0.10 g, ~5 mol% Pd).

    • Causality: The catalyst is often pyrophoric, especially after use. Adding it under an inert atmosphere prevents it from igniting upon contact with air or flammable solvents.

  • Hydrogenation: Seal the flask, then carefully evacuate the inert gas and backfill with hydrogen. Repeat this evacuation-backfill cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for this scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material indicates completion. Note that monitoring may also show the formation of the fully reduced diamino product.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite pad with 20 mL of methanol.

    • Causality: Filtering through Celite, a diatomaceous earth filter aid, prevents the fine catalyst particles from passing through the filter paper. The used catalyst should be quenched carefully and not allowed to dry in the air.

Workup and Purification
  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude 2-amino-1-(3-nitrophenyl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography if necessary.[8][9]

Safety Precautions and Hazard Analysis

All operations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn.

Substance Primary Hazards Handling Precautions
3-Nitrobenzaldehyde Harmful if swallowed.[10][11] Causes skin, eye, and respiratory tract irritation.[11][12]Avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14] Store away from strong bases and oxidizing agents.[14]
Nitromethane Flammable liquid and vapor. Harmful if swallowed or inhaled.Keep away from heat and ignition sources. Handle in a fume hood.
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.Handle with care, avoiding contact with skin and eyes. Solutions are highly exothermic upon preparation.
Palladium on Carbon Flammable solid. May be pyrophoric, especially when dry or spent.Handle under an inert atmosphere. Do not allow the catalyst to dry in the air. Quench carefully after use.
Hydrogen Gas Extremely flammable gas. Forms explosive mixtures with air.Use in a well-ventilated area away from ignition sources. Ensure all connections are secure.

Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Catalyst waste should be kept wet and handled separately.

Data Summary

Compound Step MW ( g/mol ) Equivalents Mass (g) Moles (mmol)
3-Nitrobenzaldehyde1151.121.05.0033.1
Nitromethane161.041.53.0349.6
2-Nitro-1-(3-nitrophenyl)ethanol1→2212.161.0(Theoretical: 7.02)(Theoretical: 33.1)
2-Amino-1-(3-nitrophenyl)ethanol2182.18-(Theoretical Yield from 2g of intermediate: 1.72)-

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154947. [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzaldehyde. [Link]

  • Duke SMIF. Toxic Powders SOP Template. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. [Link]

  • JoVE. Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • ACS Publications. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. [Link]

  • OSU Chemistry. Sodium Borohydride SOP. [Link]

  • Faverio, C., et al. (2020). Ammonia–Borane-Mediated Reduction of Nitroalkenes. Synthesis, 53(05), 911-916. [Link]

  • Scientific Update. Boron Joins the Nitro-Circus. [Link]

  • ACS Publications. Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. [Link]

  • MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Google Patents.
  • Google Patents. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. [Link]

  • Department Chemie und Biologie. Reduktion mit Hydriden: 1-(3-Nitrophenyl)ethanol. [Link]

  • Google Patents.
  • ChemBK. 2-Amino-1-(3-nitrophenyl)ethanol. [Link]

  • CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

Sources

Application Note: Enantioselective Synthesis of (R)-2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Amino-2-(3-nitrophenyl)ethanol is a valuable chiral building block, or synthon, in the synthesis of various pharmaceutical agents and fine chemicals.[1][2][3] Its structure, featuring a stereogenic center bearing both hydroxyl and amino functionalities, is a common motif in biologically active molecules.[1][2] Achieving high enantiopurity is critical for ensuring the desired therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis and detailed protocols for three state-of-the-art enantioselective synthesis strategies: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH), and biocatalytic reduction. Each protocol is presented with a rationale for its application, step-by-step instructions, and a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory and project requirements.

Introduction: The Strategic Importance of Chiral Amino Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The specific three-dimensional arrangement of functional groups dictates a molecule's interaction with chiral biological targets like enzymes and receptors.[2] The vicinal amino alcohol moiety present in the target molecule is a privileged scaffold found in numerous pharmaceuticals. Consequently, robust and scalable methods for the asymmetric synthesis of these compounds are in high demand.[2]

The primary challenge in synthesizing (R)-2-Amino-2-(3-nitrophenyl)ethanol lies in the stereoselective reduction of the prochiral ketone precursor, 2-amino-1-(3-nitrophenyl)ethanone. This guide focuses on catalytic methods that transfer chirality from a catalyst to the substrate, offering an efficient and atom-economical approach to generating the desired enantiomer.

Overview of Synthetic Strategies

Three principal catalytic strategies are detailed for the enantioselective reduction of the ketone precursor. The choice of method depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.

G cluster_0 Precursor cluster_1 Synthetic Pathways cluster_2 Target Molecule Precursor 2-Amino-1-(3-nitrophenyl)ethanone (N-Protected) CBS Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction Precursor->CBS Catalytic Reduction ATH Protocol 2: Asymmetric Transfer Hydrogenation (ATH) Precursor->ATH Catalytic Reduction Bio Protocol 3: Biocatalytic (Enzymatic) Reduction Precursor->Bio Catalytic Reduction Target (R)-2-Amino-2-(3-nitrophenyl)ethanol CBS->Target ATH->Target Bio->Target

Figure 1: High-level overview of the synthetic pathways to the target molecule.

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

Principle and Rationale

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[4][5] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate.[5][6] This ternary complex creates a rigid, six-membered transition state that forces the hydride to be delivered to a specific face of the ketone, resulting in excellent enantioselectivity (often >95% ee).[5][7]

Causality: The choice of the (S)-CBS catalyst is crucial as it predictably yields the (R)-alcohol. The catalyst's endocyclic boron acts as a Lewis acid to activate the ketone, while the exocyclic borane, activated by coordination to the catalyst's nitrogen, serves as the hydride donor.[6] To prevent the substrate's free amino group from interfering with the Lewis acidic catalyst or the borane, it is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

CBS_Mechanism Catalyst (S)-CBS Catalyst Complex1 Active Catalyst-Borane Complex Catalyst->Complex1 Borane BH3-THF Borane->Complex1 TransitionState Six-Membered Transition State (Hydride Transfer) Complex1->TransitionState Ketone N-Boc Protected Ketone Substrate Ketone->TransitionState Coordination ProductComplex Alkoxyborane Product Complex TransitionState->ProductComplex H- Transfer ProductComplex->Catalyst Catalyst Regeneration Product (R)-Alcohol Product ProductComplex->Product Workup

Figure 2: Simplified catalytic cycle of the CBS reduction.

Detailed Experimental Protocol

Step A: N-Boc Protection of 2-Amino-1-(3-nitrophenyl)ethanone HCl

  • Suspend 2-amino-1-(3-nitrophenyl)ethanone hydrochloride (1 equiv.) in dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 equiv.) dropwise to the stirred suspension.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected ketone, which can be used without further purification.

Step B: Asymmetric Reduction

  • Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried flask with (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv., 1M in toluene).

  • Cool the flask to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1M solution, 0.6 equiv.) dropwise. Stir for 15 minutes to allow for catalyst-borane complex formation.

  • Add a solution of N-Boc-2-amino-1-(3-nitrophenyl)ethanone (from Step A, 1 equiv.) in anhydrous THF (5 mL per gram) dropwise over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain N-Boc-(R)-2-amino-2-(3-nitrophenyl)ethanol.

  • The Boc protecting group can be removed by treatment with 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM to yield the final product.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Principle and Rationale

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones that avoids the use of high-pressure hydrogen gas.[8] The reaction typically uses a stable, organic molecule, such as isopropanol or a formic acid/triethylamine (FA/TEA) azeotrope, as the hydrogen source.[9] Chiral ruthenium catalysts, particularly those developed by Noyori and coworkers featuring a tosylated diamine ligand (e.g., TsDPEN), are exceptionally effective.[8][10]

Causality: The catalyst, RuCl, is chosen to produce the desired (R)-alcohol. The reaction proceeds via an "outer sphere" mechanism where the ketone does not directly coordinate to the metal center. Instead, the hydride on the ruthenium and a proton from the coordinated amine ligand are transferred to the ketone's carbonyl group in a concerted, six-membered transition state.[11] This mechanism is highly sensitive to the chiral environment created by the ligands, leading to high enantioselectivity.

ATH_Mechanism Precatalyst Ru(II) Precatalyst [RuCl((S,S)-TsDPEN)(p-cymene)] ActiveCatalyst Active Ru-Hydride Species (18e-) Precatalyst->ActiveCatalyst Activation (Base + H-Donor) ActiveCatalyst->Precatalyst Product Release Product (R)-Alcohol Product ActiveCatalyst->Product Hydride Transfer to Ketone Ketone Ketone Substrate H_Source Hydrogen Donor (e.g., HCOOH) H_Source->ActiveCatalyst Regeneration H_Acceptor Deprotonated Donor (e.g., CO2) H_Source->H_Acceptor

Figure 3: Simplified cycle for Noyori-type asymmetric transfer hydrogenation.

Detailed Experimental Protocol
  • To a flask, add the N-Boc protected ketone (1 equiv.) and the catalyst, RuCl (0.005 - 0.01 equiv.).

  • Purge the flask with an inert gas (Nitrogen or Argon).

  • Add a 5:2 mixture of formic acid and triethylamine (FA:TEA) as both the solvent and hydrogen source (approx. 5-10 mL per gram of substrate).

  • Stir the resulting solution at room temperature (or slightly elevated, e.g., 40 °C) for 6-24 hours.

  • Monitor the reaction's progress by TLC or HPLC.

  • Once the starting material is consumed, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ (aq) to remove excess formic acid, and finally with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography to yield the N-Boc protected (R)-alcohol.

  • Deprotect as described in Protocol 1, Step B.9.

Protocol 3: Biocatalytic (Enzymatic) Reduction

Principle and Rationale

Biocatalysis offers a "green" and highly selective alternative for asymmetric synthesis.[2] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with often near-perfect enantioselectivity (>99% ee) under mild aqueous conditions.[2] The reaction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide phosphate (NADPH).

Causality: Because the cofactor is expensive, it is used in catalytic amounts and continuously regenerated in situ.[12][13] A common cofactor regeneration system pairs a sacrificial alcohol (e.g., isopropanol) with the KRED, which oxidizes the isopropanol to acetone while reducing NADP⁺ back to NADPH. The choice of KRED is critical; commercially available screening kits contain a variety of enzymes that are engineered to favor either the (R) or (S) product.

Biocatalysis_Workflow cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone Ketone Substrate KRED Ketoreductase (KRED) Enzyme Ketone->KRED Product (R)-Alcohol Product KRED->Product NADP NADP+ (Oxidized Cofactor) KRED->NADP NADPH NADPH (Reduced Cofactor) NADPH->KRED NADPH->KRED Isopropanol Isopropanol (Sacrificial Substrate) NADP->Isopropanol NADP->Isopropanol Isopropanol->NADPH H- transfer Acetone Acetone (Byproduct) Isopropanol->Acetone KRED-mediated Oxidation

Figure 4: Workflow for KRED-catalyzed reduction with cofactor regeneration.

Detailed Experimental Protocol
  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add NADP⁺ (0.001 equiv.) and the selected (R)-selective ketoreductase enzyme (as per manufacturer's recommendation, e.g., 1-5 mg/mL).

  • Add the ketone substrate (1 equiv., either as the HCl salt or N-protected). A co-solvent like DMSO or isopropanol (up to 10-20% v/v) may be needed to aid solubility.

  • Initiate the reaction by adding the sacrificial hydrogen donor for cofactor regeneration, typically isopropanol (10-20% v/v).

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust with dilute NaOH or HCl if necessary.

  • Follow the reaction progress by HPLC analysis of aliquots.

  • Upon completion (typically 12-48 hours), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary. If the HCl salt was used as the starting material, the product will be the free amine. If an N-protected ketone was used, deprotection will be required.

Comparative Analysis of Protocols

ParameterProtocol 1: CBS ReductionProtocol 2: ATHProtocol 3: Biocatalysis (KRED)
Catalyst Chiral OxazaborolidineChiral Ru-Diamine ComplexKetoreductase (Enzyme)
Reducing Agent Borane (BH₃·THF)Formic Acid or IsopropanolNADPH (regenerated in situ)
Typical Yield 85-95%90-98%70-99% (substrate dependent)
Typical % ee 90-98%92-99%>99%
Pros - Highly predictable stereochemistry[5]- Broad substrate scope- Well-established and reliable[4]- Operationally simple (no H₂ gas)[8]- Mild conditions- High catalyst turnover numbers- Extremely high enantioselectivity- Environmentally friendly (aqueous media)- Mild reaction conditions (pH, temp)[2]
Cons - Requires stoichiometric, pyrophoric borane- Strict anhydrous conditions needed[6]- Catalyst can be expensive- Catalyst contains precious metal (Ru)- May require elevated temperatures- Ligand synthesis can be complex- Substrate solubility in water can be an issue- Enzyme stability and cost- Requires screening to find optimal enzyme

Conclusion and Recommendations

The enantioselective synthesis of (R)-2-Amino-2-(3-nitrophenyl)ethanol can be successfully achieved using several robust catalytic methods.

  • The Corey-Bakshi-Shibata (CBS) reduction is an excellent choice for laboratory-scale synthesis due to its high reliability and predictable stereochemical outcome.

  • Asymmetric Transfer Hydrogenation (ATH) offers greater operational simplicity and is highly amenable to scale-up, making it attractive for industrial applications.[14]

  • Biocatalytic reduction using ketoreductases represents the pinnacle of selectivity, often providing access to enantiopure material (>99.5% ee) under environmentally benign conditions, making it an ideal "green chemistry" approach, especially if a suitable enzyme is identified.

The selection of the optimal protocol will ultimately be guided by the specific project goals, including the required scale of synthesis, purity specifications, cost considerations, and available laboratory infrastructure.

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO.,INC. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]

  • Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. PMC. [Link]

  • Enzymatic kinetic resolution of β-amino acid derivatives. CORE. [Link]

  • Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. ChemRxiv. [Link]

  • Enantioselective Synthesis Amino Acids and Amino Alcohols. The Institute of Chemical Research of Catalonia. [Link]

  • Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Enzymatic resolution process.
  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. ScholarWorks@GSU. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application Notes and Protocols: 2-Amino-2-(3-nitrophenyl)ethanol as a Potential Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Novel Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral secondary alcohols, in particular, are pivotal building blocks for a vast array of pharmaceuticals. Asymmetric transfer hydrogenation (ATH) of prochiral ketones has emerged as a powerful and practical methodology for accessing these valuable synthons, offering operational simplicity and mild reaction conditions.[1] The efficacy of this transformation is critically dependent on the nature of the chiral ligand employed, which orchestrates the stereochemical outcome of the reaction.

β-amino alcohols have been extensively explored as privileged ligands in transition metal-catalyzed asymmetric reactions, most notably with ruthenium, rhodium, and iridium.[2][3] The formation of stable five-membered chelate rings with the metal center, coupled with the tunable steric and electronic properties of the ligand, allows for high levels of enantiocontrol.

This application note presents a detailed technical guide for the synthesis and potential application of a novel chiral ligand, 2-Amino-2-(3-nitrophenyl)ethanol. While this specific ligand is not yet widely documented in the literature for asymmetric catalysis, its structural motifs—a chiral 1,2-amino alcohol backbone for metal chelation and a nitro-substituted aromatic ring for electronic modulation—make it an intriguing candidate for investigation. The protocols provided herein are based on well-established principles and analogous systems, offering a robust framework for researchers to explore its catalytic potential.[4][5]

Synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethanol

A plausible and efficient synthetic route to enantiomerically enriched 2-Amino-2-(3-nitrophenyl)ethanol involves a two-step sequence commencing with an asymmetric Henry (nitroaldol) reaction, followed by the reduction of the nitro group.

Part 1: Asymmetric Henry Reaction

The initial carbon-carbon bond formation between 3-nitrobenzaldehyde and nitromethane can be achieved with high enantioselectivity using a chiral copper(I) complex.

Protocol 1: Synthesis of (S)-2-nitro-1-(3-nitrophenyl)ethanol

  • Materials and Reagents:

    • 3-Nitrobenzaldehyde

    • Nitromethane

    • Copper(I) chloride (CuCl)

    • (S)-2-(Furan-2-ylmethylamino)-2-phenylethanol (or a similar chiral amino alcohol ligand)

    • Ethanol

    • Petroleum ether

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • To a 50 mL round-bottomed flask, add the chiral amino alcohol ligand (0.03 mmol) and CuCl (0.03 mmol).

    • Add ethanol (1.5 mL) and stir the mixture at ambient temperature (e.g., 20 °C) for 1 hour. A color change to greenish is typically observed.

    • Add 3-nitrobenzaldehyde (0.3 mmol) to the reaction mixture.

    • Slowly add nitromethane (3 mmol, 0.16 mL) via syringe.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the volatile components under reduced pressure.

    • Purify the crude product by preparative TLC or silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield (S)-2-nitro-1-(3-nitrophenyl)ethanol.[6]

Part 2: Reduction of the Aliphatic Nitro Group

The subsequent step involves the selective reduction of the aliphatic nitro group to a primary amine. Catalytic hydrogenation is a clean and effective method for this transformation.

Protocol 2: Synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethanol

  • Materials and Reagents:

    • (S)-2-nitro-1-(3-nitrophenyl)ethanol

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • In a hydrogenation flask, dissolve (S)-2-nitro-1-(3-nitrophenyl)ethanol (1 equivalent) in methanol or ethanol.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield (S)-2-Amino-2-(3-nitrophenyl)ethanol.[4] Further purification can be achieved by recrystallization if necessary.

Table 1: Physicochemical Properties of 2-Amino-1-(3-nitrophenyl)ethanol

PropertyValueSource
Chemical FormulaC8H10N2O3[1]
AppearanceWhite crystalline solid[1]
Melting Point~117-119 °C[1]
SolubilitySoluble in water and ethanol[1]

Note: These properties are for the constitutional isomer 2-Amino-1-(3-nitrophenyl)ethanol and are provided as an estimate.

G cluster_0 Synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethanol 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Henry_Reaction Asymmetric Henry Reaction (CuCl, Chiral Ligand) 3-Nitrobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Intermediate (S)-2-Nitro-1-(3-nitrophenyl)ethanol Henry_Reaction->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Final_Product (S)-2-Amino-2-(3-nitrophenyl)ethanol Reduction->Final_Product G cluster_1 Asymmetric Transfer Hydrogenation Workflow Catalyst_Prep 1. Catalyst Preparation ([RuCl2(p-cymene)]2 + Ligand in 2-propanol, 80°C) Substrate_Addition 2. Add Acetophenone (in 2-propanol) Catalyst_Prep->Substrate_Addition Base_Initiation 3. Add Base (KOH or t-BuOK) Substrate_Addition->Base_Initiation Reaction 4. Stir at RT Base_Initiation->Reaction Workup 5. Quench, Extract, and Purify Reaction->Workup Analysis 6. Chiral HPLC/GC (Determine ee) Workup->Analysis G Ru_Precatalyst [Ru]-Cl Active_Hydride [Ru]-H Ru_Precatalyst->Active_Hydride + Base, 2-propanol - Acetone Ketone_Complex [Ru]-H (Ketone Coordinated) Active_Hydride->Ketone_Complex + Ketone Transition_State Six-membered Transition State Ketone_Complex->Transition_State Concerted H-transfer Product_Complex [Ru]-(Chiral Alcohol) Transition_State->Product_Complex Product_Complex->Active_Hydride - Chiral Alcohol + 2-propanol - Acetone

Sources

Procedure for the reduction of the nitro group in 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Nitro Reduction Strategies for 2-Amino-2-(3-nitrophenyl)ethanol

Executive Summary

This Application Note details the chemo-selective reduction of the nitro group in 2-Amino-2-(3-nitrophenyl)ethanol to yield 2-Amino-2-(3-aminophenyl)ethanol .

The substrate presents a specific chemo-selectivity challenge: it contains a benzylic amine and a benzylic alcohol motif (a phenylglycinol scaffold). Standard harsh reduction conditions pose a risk of hydrogenolysis , which could cleave the benzylic C-N or C-O bonds, destroying the amino-ethanol backbone.

This guide presents two validated protocols:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for pharmaceutical scalability, optimized to prevent hydrogenolysis.

  • Method B (Dissolving Metal Reduction): A robust, equipment-light alternative using Iron/Ammonium Chloride (

    
    ) for laboratory-scale synthesis.
    

Chemical Context & Reaction Scheme

The transformation requires the selective reduction of the nitro group (


) to the aniline (

) without affecting the sensitive benzylic amino-alcohol side chain.

Substrate: 2-Amino-2-(3-nitrophenyl)ethanol Target: 2-Amino-2-(3-aminophenyl)ethanol

Mechanism of Action
  • Catalytic Hydrogenation: Involves the adsorption of the nitro group onto the metal surface, followed by stepwise transfer of surface hydrides.

  • Fe/NH4Cl: Proceeds via a single-electron transfer (SET) mechanism from the metal surface to the nitro group in a protic medium, avoiding the harsh acidic conditions of the classical Béchamp reduction.

ReactionPathway Figure 1: Reaction Pathway and Potential Side Reactions Substrate 2-Amino-2-(3-nitrophenyl)ethanol (Nitro-Glycinol) Intermediate Nitroso / Hydroxylamine Intermediates Substrate->Intermediate Reduction (2e-/2H+) SideProduct Side Product: Ethylbenzene derivatives (via Hydrogenolysis) Substrate->SideProduct Over-Reduction (High Temp/Acid) Product 2-Amino-2-(3-aminophenyl)ethanol (Diamino-Alcohol) Intermediate->Product Reduction (4e-/4H+)

Figure 1: The reduction pathway.[1][2][3][4][5] Note the risk of hydrogenolysis (dashed line) if conditions are too aggressive.

Method A: Catalytic Hydrogenation (Pd/C)

Best For: High-throughput screening, scale-up, and clean impurity profiles. Critical Control Point: Temperature and Pressure must be strictly moderated to prevent benzylic cleavage.

Equipment Required
  • Parr Hydrogenator or Balloon setup (for small scale).

  • High-pressure liquid chromatography (HPLC) for monitoring.[6]

Protocol
  • Preparation:

    • Dissolve 10.0 mmol of 2-Amino-2-(3-nitrophenyl)ethanol in 50 mL of Methanol (MeOH) .

    • Note: Ethanol is a suitable alternative, but Methanol often provides better solubility for polar amino-alcohols.

  • Catalyst Addition:

    • Add 10 wt% Palladium on Carbon (Pd/C) (wet support, 50% water).

    • Loading: Use 5-10% by weight relative to the substrate (e.g., if using 2g substrate, use 100-200mg catalyst).

    • Safety: Add catalyst under an inert atmosphere (

      
       or 
      
      
      
      ) to prevent ignition of solvent vapors.
  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

    • Pressurize to 1–3 atm (15–45 psi) . Do NOT exceed 3 atm.

    • Stir vigorously at 20–25°C (Room Temperature) .

    • Caution: Do not heat. Elevated temperatures (>40°C) significantly increase the rate of benzylic C-N cleavage [1].

  • Monitoring:

    • Monitor hydrogen uptake.[7] The reaction is typically complete within 2–6 hours.

    • Confirm completion via TLC (Eluent: 10% MeOH in DCM + 1%

      
      ) or HPLC.
      
  • Workup:

    • Filter the mixture through a Celite® 545 pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the crude diamine.
      
Data Validation (Method A)
ParameterSpecification
Yield 90–98%
Purity (HPLC) >95%
Major Impurity De-aminated ethylbenzene derivative (<1% if T < 25°C)

Method B: Chemical Reduction (Fe / NH4Cl)

Best For: Laboratories without hydrogenation equipment; substrates sensitive to metal-catalyzed hydrogenolysis. Mechanism: Iron powder acts as the electron source, while Ammonium Chloride provides a mild proton source/electrolyte, buffering the pH to ~5-6. This prevents the salt formation associated with


 reductions [2].
Protocol
  • Solvent System:

    • Prepare a mixture of Ethanol (EtOH) : Water (

      
      )  in a 3:1 ratio (e.g., 75 mL EtOH / 25 mL Water).
      
  • Activation:

    • Dissolve 10.0 mmol of substrate in the solvent mixture.

    • Add 5.0 equivalents of Ammonium Chloride (

      
      ) .
      
    • Add 5.0 equivalents of Iron Powder (325 mesh is preferred for surface area).

  • Reaction:

    • Heat the suspension to reflux (approx. 70–80°C) with vigorous mechanical stirring.

    • Time: Reaction typically requires 1–4 hours.

    • Visual Cue: The grey iron powder will turn into a reddish-brown sludge (Iron oxides) as the reaction proceeds.

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides.

    • Tip: If the filtrate is cloudy, the iron salts may be passing through. Wash the Celite pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extraction: The remaining aqueous residue will contain the product and excess

      
      .
      
      • Basify slightly with saturated

        
         (optional, to ensure free base).
        
      • Extract continuously with n-Butanol or Ethyl Acetate (product is very polar).

      • Dry organic layer over

        
         and concentrate.[8]
        

Analytical Validation & Quality Control

To ensure the integrity of the "glycinol" backbone, compare the NMR signals of the starting material and product.

  • 1H NMR (DMSO-d6):

    • Starting Material: Aromatic signals for 3-nitrophenyl (distinctive downfield shift). Benzylic CH appears ~4.0-4.5 ppm.

    • Product: Aromatic signals shift upfield due to the electron-donating

      
       group.
      
    • Key Validation: The Benzylic CH signal must remain a triplet/multiplet integrating to 1H. If this signal disappears or becomes a

      
       triplet, hydrogenolysis has occurred.
      

Workflow Figure 2: Decision Matrix for Protocol Selection Start Start: Nitro-Glycinol Substrate Decision Is Hydrogenator Available? Start->Decision MethodA Method A: Pd/C + H2 (Cleanest Profile) Decision->MethodA Yes MethodB Method B: Fe / NH4Cl (No Special Equip.) Decision->MethodB No Check QC Check: Benzylic Proton Intact? MethodA->Check MethodB->Check Success Proceed to Next Step Check->Success Yes Fail Optimize: Lower Temp or Switch Method Check->Fail No

Figure 2: Workflow for selecting the appropriate reduction method based on equipment availability and QC results.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on preventing hydrogenolysis of benzylic amines).
  • Ramakrishna, R., et al. (2012).[9] "Reduction of nitro arene by Fe/ammonium chloride". ChemSpider Synthetic Pages, 538. Link

  • ChemicalBook. (2025). "Synthesis of 2-(3-aminophenyl)ethanol". (Precedent for similar amino-alcohol reductions).[7][8] Link

  • Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions". (General guide for functional group tolerance). Link

Sources

Application Notes and Protocols for the Synthesis of Adrenergic Receptor Agonists Utilizing 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Adrenergic Receptor Agonists

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, epinephrine and norepinephrine.[1] These receptors are integral to the sympathetic nervous system, playing a critical role in regulating a myriad of physiological processes, including heart rate, blood pressure, and bronchodilation.[2] Consequently, agonists that activate these receptors are valuable therapeutic agents for a range of conditions, from hypotension and cardiac arrest to asthma and nasal congestion.

The development of synthetic routes to novel adrenergic agonists is a cornerstone of medicinal chemistry. A key structural motif for many of these agonists is the phenylethanolamine scaffold. This guide provides a detailed protocol for the synthesis of adrenergic receptor agonists, leveraging the versatile starting material, 2-Amino-2-(3-nitrophenyl)ethanol. This precursor offers a strategic advantage due to the presence of a nitro group, which can be readily converted to an amino group, and a chiral center that can be exploited for stereoselective synthesis.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are broadly classified into two main groups: α- and β-receptors, which are further subdivided into several subtypes (α1, α2, β1, β2, β3).[2] The activation of these receptors by an agonist initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins.[3][4]

  • α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.[1]

  • α2-Adrenergic Receptors: These receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action modulates the release of neurotransmitters.[2]

  • β-Adrenergic Receptors (β1, β2, β3): All three subtypes of β-receptors couple to Gs proteins.[1] Activation of Gs stimulates adenylyl cyclase, resulting in an increased production of cAMP.[5] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit specific physiological responses, such as increased heart muscle contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[4][6]

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Agonist1 Agonist alpha1_R α1 Receptor Agonist1->alpha1_R binds Gq Gq alpha1_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response1 Smooth Muscle Contraction Ca_release->Response1 PKC->Response1 Agonist2 Agonist beta_R β Receptor Agonist2->beta_R binds Gs Gs beta_R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response2 Physiological Response PKA->Response2

Caption: Overview of α1 and β-adrenergic receptor signaling pathways.

Synthetic Strategy: From Nitro-Precursor to Bioactive Agonist

The synthetic route from 2-Amino-2-(3-nitrophenyl)ethanol to a phenylephrine-like adrenergic agonist involves two key transformations: the reduction of the aromatic nitro group to an amine, followed by N-methylation of the primary amino group.

Synthesis_Workflow Start 2-Amino-2-(3-nitrophenyl)ethanol Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate1 2-Amino-2-(3-aminophenyl)ethanol Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 FinalProduct Adrenergic Agonist (e.g., Phenylephrine analog) Step2->FinalProduct

Caption: Synthetic workflow for an adrenergic agonist.

Experimental Protocols

Part 1: Reduction of the Aromatic Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[7][8] Catalytic hydrogenation is a clean and efficient method for this conversion.[9][10]

Materials:

  • 2-Amino-2-(3-nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), ACS grade

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-2-(3-nitrophenyl)ethanol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-(3-aminophenyl)ethanol. This product can often be used in the next step without further purification.

Parameter Value
Starting Material 2-Amino-2-(3-nitrophenyl)ethanol
Catalyst 10% Pd/C
Solvent Methanol
Reducing Agent H₂ gas
Typical Yield >95%
Purity (crude) ~90-95%
Part 2: N-Methylation of the Amino Group

N-methylation is a common strategy in drug development to modify the pharmacological properties of a lead compound.[11] Reductive amination using formaldehyde and a reducing agent is a widely used method for the N-methylation of primary amines. An alternative is the use of a methylating agent like methyl iodide.[12][13]

Materials:

  • 2-Amino-2-(3-aminophenyl)ethanol (from Part 1)

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH), ACS grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 2-Amino-2-(3-aminophenyl)ethanol (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add formaldehyde solution (1.1 eq) to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the imine intermediate.

  • Portion-wise, add the reducing agent (e.g., NaBH₄, 1.5 eq) to the reaction mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-methylated adrenergic agonist.

Parameter Value
Starting Material 2-Amino-2-(3-aminophenyl)ethanol
Methylating Agent Formaldehyde
Reducing Agent Sodium borohydride
Solvent Methanol
Typical Yield 60-80%
Purification Column Chromatography

Trustworthiness and Self-Validation

The protocols described above are based on well-established and reliable chemical transformations. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, ensuring that each step proceeds to completion before moving to the next. The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) can be employed to determine the enantiomeric excess if a stereoselective synthesis is performed.

Conclusion

This application note provides a comprehensive guide for the synthesis of adrenergic receptor agonists from the versatile precursor, 2-Amino-2-(3-nitrophenyl)ethanol. The detailed protocols, rooted in fundamental organic chemistry principles, offer a reliable pathway for researchers in drug discovery and development to access this important class of molecules. The provided diagrams of the signaling pathways and synthetic workflow serve to enhance the understanding of the biological context and chemical strategy.

References

  • QIAGEN. α-Adrenergic Signaling | GeneGlobe. Available at: [Link]

  • Gene Ontology Consortium. adrenergic receptor signaling pathway. Available at: [Link]

  • Verma, R., & Keshari, S. (2022). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroimmunology, 363, 577793. Available at: [Link]

  • Remix Education. (2023). Phenylephrine – Structure , Synthesis , SAR , Mechanism , Uses. Available at: [Link]

  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. Available at: [Link]

  • Wikipedia. Adrenergic receptor. Available at: [Link]

  • Kirk, K. L., et al. (1985). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 28(4), 453-459. Available at: [Link]

  • ResearchGate. Phenylephrine synthesis. a-c Three routes are depicted for the... Available at: [Link]

  • LookChem. One Synthetic Approach of Phenylephrine hydrochloride. Available at: [Link]

  • Wang, H., et al. (2025). Improved Synthetic Process of Phenylephrine Hydrochloride. Chinese Journal of Pharmaceuticals, 56(1), 47-51. Available at: [Link]

  • Repaske, M. G., et al. (1987). Purification of the alpha 2-adrenergic receptor from porcine brain using a yohimbine-agarose affinity matrix. The Journal of Biological Chemistry, 262(25), 12381–12386. Available at: [Link]

  • Graham, R. M., et al. (1982). Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. The Journal of Biological Chemistry, 257(24), 14949–14954. Available at: [Link]

  • Kaiser, C., et al. (1977). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Journal of Medicinal Chemistry, 20(5), 687-692. Available at: [Link]

  • Google Patents. US10087136B2 - Process for the preparation of Metaraminol.
  • Guernik, S., et al. (1982). Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. Proceedings of the National Academy of Sciences, 79(1), 272-276. Available at: [Link]

  • Baker, M., et al. (2008). Synthesis of Bivalent β2-Adrenergic and Adenosine A1 Receptor Ligands. Journal of Medicinal Chemistry, 51(19), 6129–6139. Available at: [Link]

  • Chapleo, C. B., et al. (1988). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 31(1), 7-11. Available at: [Link]

  • Shorr, R. G., et al. (1982). The beta-adrenergic receptor: rapid purification and covalent labeling by photoaffinity crosslinking. Proceedings of the National Academy of Sciences, 79(1), 2778-2782. Available at: [Link]

  • Google Patents. EP3199516B1 - Process for the preparation of metaraminol.
  • Google Patents. US20170210696A1 - Process for the Preparation of Metaraminol.
  • ResearchGate. The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. Available at: [Link]

  • ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Available at: [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • Halldin, C., et al. (1991). [11C]metaraminol, a false neurotransmitter: preparation, metabolite studies and positron emission tomography examination in monkey. Nuclear Medicine and Biology, 18(8), 871-881. Available at: [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Hertzberg, R., et al. (2015). Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins - expanding the scope of minor enantiomer recycling. The Journal of Organic Chemistry, 80(5), 2937–2941. Available at: [Link]

  • Lippincott Illustrated Reviews: Pharmacology (6th ed.). (2015). Adrenergic Agonists.
  • ResearchGate. Enantioselective synthesis of ( R)-phenylephrine hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

Sources

N-protection strategies for 2-Amino-2-(3-nitrophenyl)ethanol using Boc or Cbz groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Amino-2-(3-nitrophenyl)ethanol CAS Registry Relevance: Analogous to precursors for


-adrenergic receptor agonists (e.g., Mirabegron derivatives).

The protection of 2-Amino-2-(3-nitrophenyl)ethanol presents a classic chemoselectivity challenge common in medicinal chemistry: differentiating a benzylic primary amine from a primary alcohol in the presence of an electron-withdrawing nitro group.

The presence of the meta-nitro group (


) on the phenyl ring reduces the nucleophilicity of the benzylic amine compared to non-substituted analogs. Consequently, standard "mix-and-stir" protocols may suffer from sluggish kinetics or competitive O-acylation if forcing conditions are applied.

Decision Matrix: Boc vs. Cbz The choice of protecting group (PG) dictates the downstream synthetic utility.

  • Select Boc (tert-butyloxycarbonyl) if:

    • The subsequent steps involve basic conditions (e.g., ester hydrolysis, nucleophilic substitutions).

    • Final deprotection requires mild acidic conditions (TFA/HCl) without heavy metal catalysts (avoiding nitro reduction).

  • Select Cbz (benzyloxycarbonyl) if:

    • The subsequent steps involve acidic conditions or strong electrophiles.

    • Final deprotection can accommodate hydrogenation (Note: Nitro groups are susceptible to reduction during Pd/C hydrogenolysis; chemoselective Cbz removal in the presence of

      
       requires acidolysis, e.g., 
      
      
      
      , or specific poisoned catalysts).

Visual Workflow & Logic

The following diagram illustrates the decision logic and the mechanistic pathway for chemoselective protection.

ProtectionStrategy Start Target: 2-Amino-2-(3-nitrophenyl)ethanol Decision Downstream Requirement? Start->Decision BocRoute Route A: N-Boc (Acid Labile) Decision->BocRoute Needs Base Stability CbzRoute Route B: N-Cbz (Base Stable) Decision->CbzRoute Needs Acid Stability ProtocolBoc Protocol: Boc2O DCM/TEA or THF/NaOH BocRoute->ProtocolBoc ProtocolCbz Protocol: Cbz-Cl Schotten-Baumann (THF/H2O/NaHCO3) CbzRoute->ProtocolCbz Selectivity Critical Control Point: Prevent O-Acylation ProtocolBoc->Selectivity Control Eq & Temp ProtocolCbz->Selectivity Control pH (8-9) Result Isolated N-Protected Amino Alcohol Selectivity->Result

Figure 1: Strategic decision tree for selecting N-protection routes based on downstream chemical compatibility.

Protocol A: Chemoselective N-Boc Protection

Mechanism: The amine attacks the carbonyl of di-tert-butyl dicarbonate (


). The tert-butoxide leaving group decomposes into 

and tert-butanol. Selectivity Factor:

is kinetically slow to react with alcohols without DMAP catalysis, making it inherently chemoselective for the amine.
Materials
  • Substrate: 2-Amino-2-(3-nitrophenyl)ethanol (

    
     equiv)
    
  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (
    
    
    
    equiv)
  • Base: Triethylamine (

    
    ) (
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or

    
     (0.2 M concentration)
    
Step-by-Step Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend the amino alcohol in DCM.

    • Note: If the starting material is an HCl salt, increase

      
       to 
      
      
      
      equiv to liberate the free amine.
  • Base Addition: Add

    
     in one portion. The mixture should become clear as the free amine forms.
    
  • Reagent Addition: Cool the solution to

    
     (ice bath). Add a solution of 
    
    
    
    in a minimal amount of DCM dropwise over 15 minutes.
    • Why? Although

      
       is mild, the exothermic nature of the reaction can slightly promote O-acylation. Cooling ensures kinetic control.
      
  • Reaction: Remove the ice bath and stir at room temperature (

    
    ) for 4–6 hours. Monitor by TLC (Visualizing stain: Ninhydrin for free amine consumption; UV for the nitro group).
    
  • Workup (Self-Validating Step):

    • Dilute with DCM.

    • Wash with 0.5 M Citric Acid or 1 M

      
        (removes unreacted amine and DMAP traces).
      
    • Wash with Saturated

      
        (removes byproduct tert-butanol and acidic impurities).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Chemoselective N-Cbz Protection (Schotten-Baumann Conditions)

Mechanism: Nucleophilic attack of the amine on benzyl chloroformate (


).
Challenge: 

is highly reactive and will readily carbonate the alcohol (O-Cbz) if the proton sponge (base) is too strong or if the amine is protonated (unreactive). Solution: Use a biphasic system (

) with a mild inorganic base (

) to buffer the pH at ~8–9.
Materials
  • Substrate: 2-Amino-2-(3-nitrophenyl)ethanol (

    
     equiv)
    
  • Reagent: Benzyl chloroformate (

    
    ) (
    
    
    
    equiv)
  • Base: Sodium Bicarbonate (

    
    ) (
    
    
    
    equiv)
  • Solvent:

    
     : 
    
    
    
    (
    
    
    ratio)
Step-by-Step Procedure
  • Preparation: Dissolve the amino alcohol in

    
     and 
    
    
    
    (
    
    
    ). Add solid
    
    
    .
  • Cooling: Cool the vigorously stirred suspension to

    
    .
    
  • Controlled Addition: Add

    
     dropwise via syringe pump or addition funnel over 30 minutes.
    
    • Critical: Rapid addition generates local hot spots and high concentrations of acyl chloride, leading to O-acylation.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours.
    
  • Quench: Add a small amount of N,N-dimethylethylenediamine (

    
     equiv) if TLC shows excess 
    
    
    
    persists (optional scavenger).
  • Workup:

    • Evaporate bulk THF under reduced pressure.

    • Extract the aqueous residue with EtOAc (

      
      ).
      
    • Wash combined organics with 1N HCl (removes unreacted amine).

    • Wash with Brine, dry over

      
      .
      
  • Purification: The crude product is often pure enough. If O-Cbz is observed (lower Rf spot), purify via silica gel chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Comparative Data & Troubleshooting

ParameterN-Boc ProtocolN-Cbz Protocol
Reagent Stability High (Solid/Solution)Low (Moisture sensitive liquid)
Chemoselectivity Excellent (>95:5 N:O)Good (Requires pH control)
Byproducts

,

(Gaseous)

,

Purification Acid wash usually sufficientAcid wash + potentially column
Risk Slow reaction with electron-poor aminesO-acylation if base is too strong

Troubleshooting the Nitro Group Effect: The 3-nitro group withdraws electron density, lowering the pKa of the ammonium species.

  • Issue: Reaction stalls.

  • Fix: For Boc, add 5 mol% DMAP (Caution: Monitor strictly for O-acylation). For Cbz, ensure vigorous stirring in the biphasic system to maximize interfacial surface area.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for stability profiles).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. Link

  • Heller, S. T., & Sarpong, R. (2006). Chemoselective esterification and amidation of carboxylic acids. Organic Letters, 8(12), 2675-2678. (Context on chemoselectivity).
  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Detailed handling of chloroformates like Cbz-Cl). Link

  • Han, G., & Tamaki, M. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.[3] Link

Sources

Biocatalytic Pathways for the Synthesis of Chiral 2-Amino-2-(3-nitrophenyl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols in Pharmaceutical Development

Chiral amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the pharmaceutical industry. Their stereochemistry is frequently a critical determinant of pharmacological activity, making the development of enantioselective synthetic routes a paramount objective in drug discovery and development. One such valuable synthon is 2-Amino-2-(3-nitrophenyl)ethanol, which incorporates both a chiral amino alcohol moiety and a nitroaromatic group. This combination offers versatile handles for further chemical elaboration, with the nitro group serving as a precursor to an amine or for potential bioreductive activation. The stereoisomers of this compound can exhibit differential biological activities, underscoring the necessity for efficient and selective methods to access the pure enantiomers.

This technical guide provides a comprehensive overview of three robust biocatalytic strategies for the production of chiral 2-Amino-2-(3-nitrophenyl)ethanol:

  • Asymmetric Reduction of a Prochiral Ketone using Ketoreductases (KREDs)

  • Asymmetric Amination of a Prochiral Ketone using ω-Transaminases (ω-TAs)

  • Kinetic Resolution of a Racemic Amino Alcohol using Lipases

These enzymatic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design.

I. Asymmetric Synthesis via Ketoreductase-Mediated Reduction

The asymmetric reduction of a prochiral ketone is a direct and highly efficient method for producing a single enantiomer of a chiral alcohol. Ketoreductases (KREDs), also known as carbonyl reductases, are NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. By selecting a KRED with the appropriate stereopreference, either the (R)- or (S)-enantiomer of 2-Amino-2-(3-nitrophenyl)ethanol can be synthesized with high enantiomeric excess (e.e.).

Scientific Rationale

The stereoselectivity of a KRED arises from the specific three-dimensional arrangement of amino acid residues in its active site, which preferentially binds one of the two prochiral faces of the ketone substrate. The hydride transfer from the NAD(P)H cofactor then occurs from a fixed direction, leading to the formation of a single enantiomer of the alcohol product. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is often employed to recycle the expensive NAD(P)H, making the process more economically viable.

Experimental Workflow: KRED Reduction

KRED_Workflow cluster_prep Precursor Synthesis cluster_reaction Biocatalytic Reduction cluster_analysis Work-up & Analysis Ketone_Syn Synthesis of 2-amino-1-(3-nitrophenyl)ethanone Reaction KRED-catalyzed reduction - KRED - Ketone Substrate - NAD(P)H - Cofactor Regeneration System Ketone_Syn->Reaction Substrate Workup Extraction & Purification Reaction->Workup Product Mixture Analysis Chiral HPLC Analysis (Yield & e.e. determination) Workup->Analysis Purified Product

Caption: Workflow for KRED-mediated synthesis.

Protocol 1: Asymmetric Reduction of 2-amino-1-(3-nitrophenyl)ethanone

Materials:

  • 2-amino-1-(3-nitrophenyl)ethanone hydrochloride (substrate)

  • Ketoreductase (e.g., KRED-P1-B02 or KRED-P2-C11 from Codexis, or other commercially available KREDs with activity on amino ketones)

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropyl alcohol (IPA)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.

  • Add NADP⁺ to a final concentration of 1 mM.

  • Add GDH to a final concentration of 1 mg/mL.

  • Add the selected Ketoreductase to a final concentration of 2-5 mg/mL.

  • Stir the mixture at 30°C for 10 minutes to allow for enzyme equilibration.

  • Substrate Addition: Prepare a stock solution of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride in a minimal amount of buffer or DMSO. Add the substrate to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction has reached completion (or no further conversion is observed), quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the chiral 2-Amino-2-(3-nitrophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

II. Asymmetric Synthesis via ω-Transaminase-Mediated Amination

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[1] This provides a direct route to chiral amines from prochiral ketones.[2] The choice of an (R)- or (S)-selective ω-TA dictates the stereochemistry of the resulting amino alcohol.

Scientific Rationale

The reaction mechanism of ω-TAs involves two half-reactions.[3] In the first, the PLP cofactor accepts the amino group from the amino donor (e.g., isopropylamine or L-alanine) to form pyridoxamine-5'-phosphate (PMP). In the second half-reaction, the PMP transfers the amino group to the ketone substrate, which is bound in a stereochemically defined orientation within the active site, to generate the chiral amine product and regenerate the PLP cofactor.[1] To drive the reaction equilibrium towards product formation, the ketone by-product from the amino donor is often removed, for example, by using isopropylamine, which generates acetone, a volatile co-product.[2]

Experimental Workflow: ω-Transaminase Amination

TA_Workflow cluster_prep Precursor Synthesis cluster_reaction Biocatalytic Amination cluster_analysis Work-up & Analysis Ketone_Syn Synthesis of 2-amino-1-(3-nitrophenyl)ethanone Reaction ω-TA-catalyzed amination - ω-Transaminase - Ketone Substrate - Amino Donor (e.g., IPA) - PLP Cofactor Ketone_Syn->Reaction Substrate Workup Extraction & Purification Reaction->Workup Product Mixture Analysis Chiral HPLC Analysis (Yield & e.e. determination) Workup->Analysis Purified Product

Caption: Workflow for ω-TA-mediated synthesis.

Protocol 2: Asymmetric Amination of 2-amino-1-(3-nitrophenyl)ethanone

Materials:

  • 2-amino-1-(3-nitrophenyl)ethanone hydrochloride (substrate)

  • ω-Transaminase (e.g., ATA-256 or ATA-260 from Codexis, or other commercially available ω-TAs)

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • DMSO

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a sealed, temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).

  • Add PLP to a final concentration of 1 mM.

  • Add the selected ω-Transaminase to a final concentration of 2-10 mg/mL.

  • Add isopropylamine to a final concentration of 0.5-1.0 M.

  • Substrate Addition: Prepare a stock solution of 2-amino-1-(3-nitrophenyl)ethanone hydrochloride in DMSO. Add the substrate to the reaction mixture to a final concentration of 10-50 mM. The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize enzyme inhibition.

  • Reaction Monitoring: Seal the vessel and maintain the reaction at 30-40°C with gentle agitation. Monitor the reaction progress by HPLC.

  • Work-up: After completion, adjust the pH of the reaction mixture to >10 with 1 M NaOH to ensure the product is in its free base form.

  • Extract the product with three volumes of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

III. Kinetic Resolution of Racemic 2-Amino-2-(3-nitrophenyl)ethanol using Lipases

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, a lipase. Lipases are hydrolases that can catalyze the formation or cleavage of ester bonds in a highly enantioselective manner.[4]

Scientific Rationale

In a lipase-catalyzed kinetic resolution of a racemic amino alcohol, one enantiomer is selectively acylated (or deacylated) at a much faster rate than the other.[4] This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material. The choice of acyl donor and solvent can significantly influence the enantioselectivity of the lipase.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Lipase_Workflow cluster_prep Starting Material cluster_reaction Enzymatic Resolution cluster_analysis Separation & Analysis Racemate Racemic 2-Amino-2-(3-nitrophenyl)ethanol Reaction Lipase-catalyzed acylation - Lipase (e.g., Novozym 435) - Racemic Substrate - Acyl Donor (e.g., Vinyl Acetate) - Organic Solvent Racemate->Reaction Substrate Separation Separation of Acylated Product & Unreacted Alcohol Reaction->Separation Product Mixture Analysis Chiral HPLC Analysis (e.e. of both fractions) Separation->Analysis Separated Enantiomers

Caption: Workflow for Lipase-catalyzed kinetic resolution.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 2-Amino-2-(3-nitrophenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (TBME) or other suitable organic solvent

  • Molecular sieves (4 Å)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a flask containing racemic 2-Amino-2-(3-nitrophenyl)ethanol (1 equivalent) dissolved in TBME, add activated molecular sieves.

  • Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 equivalents) to initiate the reaction. The use of a slight excess of the limiting enantiomer as the acyl donor helps to achieve high e.e. for both product and remaining substrate.

  • Reaction Monitoring: Stir the reaction mixture at 30°C and monitor the conversion by HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme and wash it with TBME.

  • Concentrate the filtrate under reduced pressure.

  • Separation: The resulting mixture of the acylated product and the unreacted amino alcohol can be separated by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess of both the purified acylated product and the unreacted amino alcohol by chiral HPLC. The acylated product can be hydrolyzed back to the amino alcohol to determine its absolute configuration if necessary.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of the expected outcomes for the three biocatalytic routes. Actual results will depend on the specific enzyme and reaction conditions employed.

ParameterKetoreductase Routeω-Transaminase RouteLipase Kinetic Resolution
Starting Material Prochiral KetoneProchiral KetoneRacemic Amino Alcohol
Theoretical Max. Yield 100%100%50% (for each enantiomer)
Typical e.e. >95%>95%>95% (at ~50% conversion)
Key Cofactor(s) NAD(P)HPLPNone
Advantages Direct synthesis to one enantiomer, high theoretical yield.Direct amination, high theoretical yield.Both enantiomers can be obtained from a single reaction.
Challenges Requires a cofactor regeneration system.Reaction equilibrium can be unfavorable; requires strategies to drive the reaction.Maximum yield for a single enantiomer is 50%. Requires separation of product and remaining substrate.

Conclusion and Future Outlook

Biocatalysis offers powerful and sustainable solutions for the synthesis of chiral intermediates like 2-Amino-2-(3-nitrophenyl)ethanol. The choice of the optimal enzymatic route—be it asymmetric reduction with a ketoreductase, asymmetric amination with a transaminase, or kinetic resolution with a lipase—will depend on factors such as the desired enantiomer, cost of starting materials and cofactors, and the availability of suitable enzymes. The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize these biocatalytic transformations. Further advancements in enzyme discovery and protein engineering will undoubtedly expand the toolkit of available biocatalysts, enabling even more efficient and selective syntheses of valuable chiral molecules for the pharmaceutical industry.

References

  • BenchChem. (2025). An in-depth technical guide on the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

  • Green Chemistry. (2016). Transaminase biocatalysis: optimization and application.

  • ChemicalBook. (n.d.). 2-Nitroacetophenone synthesis.

  • Google Patents. (n.d.). Process for the enzymatic resolution of racemic 2-amino-1-alkanols.

  • ResearchGate. (n.d.). SCHEME 1 | Complete biocatalytic nitro reductions to the corresponding....

  • Google Patents. (n.d.). WO2003062399A2 - Biocatalytic reduction of nitro groups.

  • JOCPR. (2015). Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti.

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.

  • Organic Syntheses Procedure. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

  • ChemRxiv. (n.d.). Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols.

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Transaminase.

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.

  • Wikipedia. (n.d.). Transaminase.

  • MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC.

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • IRIS . (2024). Journal of Biotechnology.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

  • PubMed. (1996). Kinetic resolution of amino acid esters catalyzed by lipases.

  • ResearchGate. (n.d.). 2-(4-Nitrophenyl)ethan-1-amine 1 based transaminase screening. The....

  • ResearchGate. (2025). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.

  • Google Patents. (n.d.). EP2446026A1 - Transaminase reactions.

Sources

Application Notes and Protocols: Strategic Synthesis of 2-Amino-2-(3-nitrophenyl)ethanol Precursors via the Henry Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of β-Nitro Alcohols

In the landscape of pharmaceutical development and organic synthesis, β-nitro alcohols are highly prized intermediates. Their value lies in the versatile reactivity of the nitro and hydroxyl functional groups, which can be readily transformed into other critical moieties, such as amino groups and carbonyls.[1][2] Specifically, the compound 2-nitro-1-(3-nitrophenyl)ethanol serves as a direct precursor to 2-amino-2-(3-nitrophenyl)ethanol, a chiral amino alcohol scaffold. This structural motif is of significant interest to medicinal chemists, offering multiple points for molecular diversification in the design of novel therapeutics.[3]

The most direct and efficient method for constructing the carbon-carbon bond required for this precursor is the Henry reaction, also known as the nitroaldol reaction.[1][4] This classic reaction involves the base-catalyzed addition of a nitroalkane (in this case, nitromethane) to an aldehyde or ketone (3-nitrobenzaldehyde).[5][6] This guide provides a comprehensive overview of the reaction mechanism, detailed protocols for both achiral and asymmetric synthesis, and field-proven insights into optimizing reaction conditions for the successful synthesis of this pivotal precursor.

The Core Mechanism: A Step-by-Step Analysis

The Henry reaction proceeds via a three-step mechanism analogous to the aldol reaction.[7] Understanding this pathway is critical for troubleshooting and optimizing reaction outcomes.

  • Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (nitromethane, pKa ≈ 10) to form a resonance-stabilized nitronate anion.[7] The choice of base is crucial; mild bases are often sufficient and can help prevent side reactions.[7]

  • Nucleophilic Attack: The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This step forms a new carbon-carbon bond and generates a tetrahedal alkoxide intermediate.[5]

  • Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or the solvent, to yield the final β-nitro alcohol product, 2-nitro-1-(3-nitrophenyl)ethanol.

Caption: Figure 1: Henry Reaction Mechanism

Optimizing Reaction Conditions: A Comparative Analysis

The success of the Henry reaction hinges on the careful selection of reaction parameters. For drug development professionals, achieving high yield and, crucially, high enantioselectivity is paramount. The choice of catalyst is the most influential factor.

Catalyst Selection
  • Achiral Bases: Simple bases like triethylamine (Et3N), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are effective for producing the racemic product.[5] However, they offer no stereocontrol.

  • Asymmetric Catalysts: To induce enantioselectivity, a chiral catalyst is required. The field has seen significant advancements, with several classes of catalysts proving effective:

    • Metal-Ligand Complexes: Chiral complexes of copper, zinc, and cobalt are widely used. For instance, copper(II) acetate combined with chiral bis(β-amino alcohol)[8] or tetrahydrosalen ligands[9][10] has been shown to produce β-nitro alcohols in high yields and excellent enantiomeric excess (ee). Co-salen complexes are also effective catalysts for the asymmetric Henry reaction.[11]

    • Organocatalysts: Chiral organocatalysts, such as those based on Cinchona alkaloids or thioureas, offer a metal-free alternative for promoting enantioselective Henry reactions.[2][4][12]

Solvent, Temperature, and Stoichiometry

The choice of solvent can influence reaction rates and selectivity. Alcohols like ethanol or isopropanol are common, as are solvents like tetrahydrofuran (THF) and dichloromethane (DCM).[8][13] Reactions are often run at room temperature or below (0 °C to -20 °C) to improve selectivity and minimize side reactions, such as dehydration of the product to a nitroalkene.[8][14] An excess of the nitroalkane is typically used to drive the reaction to completion.

Catalyst System Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference
Achiral Bases (e.g., Et3N) VariousRT12-24Good-ExcellentN/A (Racemic)[5]
Cu(OAc)₂ / Chiral Ligand EthanolRT24-4866-9953-95[8]
Cu(I)OTf / Chiral Ligand VariousRT->90>90[9]
Co-salen Complexes VariousRT-GoodVaries[11]
Chiral Thiourea TolueneRT24-120Moderate-GoodUp to 97[12]
Cinchona Alkaloids VariousRT-GoodGood-Excellent[4]

Table 1: Comparison of selected catalytic systems for the asymmetric Henry reaction.

Experimental Protocols

The following protocols provide a validated starting point for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Overview

Workflow A 1. Reagent Setup (3-Nitrobenzaldehyde, Nitromethane, Solvent) B 2. Catalyst Introduction (Cooling may be required) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Aqueous Workup (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Figure 2: General Experimental Workflow

Protocol 1: Achiral Synthesis of 2-Nitro-1-(3-nitrophenyl)ethanol

This protocol provides a straightforward method to access the racemic product, which is useful for initial screening or when chirality is not required.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.0 eq) and methanol (5 mL per mmol of aldehyde).

  • Reagent Addition: Add nitromethane (2.0 eq) to the solution.

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (0.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-nitro-1-(3-nitrophenyl)ethanol.

Protocol 2: Asymmetric Synthesis via a Chiral Copper(II) Catalyst

This protocol is adapted from literature procedures demonstrating high enantioselectivity.[8][13]

  • Catalyst Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), add the chiral bis(amino alcohol) ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%). Add absolute ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add nitromethane (10 mmol) followed by 3-nitrobenzaldehyde (1 mmol).

  • Reaction: Stir the reaction mixture magnetically at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the solvent in vacuo. The crude product is then purified directly by flash column chromatography on silica gel to afford the enantioenriched 2-nitro-1-(3-nitrophenyl)ethanol.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Subsequent Transformation: Reduction to the Amino Alcohol

The synthesized 2-nitro-1-(3-nitrophenyl)ethanol can be readily converted to the target 2-amino-2-(3-nitrophenyl)ethanol via reduction of the aliphatic nitro group. Catalytic hydrogenation is the most common and efficient method.[3]

  • Setup: In a hydrogenation flask, dissolve 2-nitro-1-(3-nitrophenyl)ethanol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm or as appropriate for the equipment) while stirring vigorously.

  • Monitoring and Workup: Monitor the reaction until hydrogen uptake ceases. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired 2-amino-2-(3-nitrophenyl)ethanol, which can be further purified by recrystallization or chromatography if necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst; Insufficient base strength; Low reaction temperature.Ensure the catalyst is active and dry. Use a slightly stronger base or increase catalyst loading. Allow the reaction to run at room temperature or warm slightly if necessary.
Formation of Nitroalkene Reaction run at high temperature; Use of a strong base; Extended reaction time.Perform the reaction at a lower temperature (0 °C or below). Use a milder base or catalytic amounts.[14] Monitor the reaction closely and stop it once the starting material is consumed.
Poor Enantioselectivity Presence of water or impurities in reagents/solvents; Racemic background reaction catalyzed by achiral species.Use anhydrous solvents and high-purity reagents. Lower the reaction temperature. Ensure the chiral catalyst is the primary promoter by optimizing its concentration.
Complex Product Mixture Side reactions like Cannizzaro reaction (disproportionation of aldehyde).This is more common with strong bases and no α-hydrogens on the aldehyde, but ensure slow addition of the base catalyst to the mixture of aldehyde and nitroalkane.

Table 2: Common Issues and Solutions in the Henry Reaction.

Conclusion

The Henry reaction is a powerful and versatile tool for the synthesis of 2-nitro-1-(3-nitrophenyl)ethanol, a key precursor for valuable amino alcohol building blocks in drug discovery. By carefully selecting the catalyst—from simple amines for racemic synthesis to sophisticated chiral copper complexes for asymmetric induction—and optimizing reaction conditions, researchers can achieve high yields and excellent stereocontrol. The protocols and troubleshooting guide provided herein offer a robust framework for the successful implementation of this critical transformation in the laboratory.

References

  • Co–salen complexes as catalysts for the asymmetric Henry reaction – reversed enantioselectivity through simple ligand modification. (n.d.). RSC Publishing. [Link]

  • Sciencemadness Wiki. (2025, September 6). Nitroaldol reaction. Sciencemadness Wiki. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Master Organic Chemistry. [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270–6273. [Link]

  • MDPI. (2025, February 14). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: A New Catalyst for the Asymmetric Henry Reaction: Synthesis of ??-Nitroethanols in High Enantiomeric Excess. ResearchGate. [Link]

  • SynArchive. (n.d.). Henry Reaction. SynArchive. [Link]

  • Bianthryl-based organocatalysts for the asymmetric Henry reaction of fluoroketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]

  • Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). Buchler GmbH. [Link]

  • Scientific Research Publishing. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]

  • MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (2011, May 23). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]

Sources

Application Note: Scalable Manufacturing of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scalable, industrial-viable process for the synthesis of 2-Amino-2-(3-nitrophenyl)ethanol .

Executive Summary & Structural Disambiguation

This guide details the process development for 2-Amino-2-(3-nitrophenyl)ethanol (also known as 3-nitrophenylglycinol). This molecule is a critical chiral building block, often used as a scaffold in the synthesis of adrenergic receptor agonists and other bioactive agents.

Crucial Structural Distinction: Before proceeding, researchers must verify the target isomer.

  • Target Isomer (This Guide): 2-Amino-2-arylethanol (

    
    ). Derived from phenylglycine.
    
  • Alternative Isomer:2-Amino-1-arylethanol (

    
    ). Derived from the Henry reaction (nitroaldol) of benzaldehyde and nitromethane.[1] This guide does NOT cover this isomer.
    

Key Process Challenges:

  • Chemoselectivity: Reducing the carboxylic acid precursor to an alcohol without reducing the sensitive aromatic nitro group (

    
    ).
    
  • Scalability: Avoiding chromatographic purification in favor of crystallization.

  • Safety: Managing the thermal hazards of nitro-compounds and the toxicity of cyanide reagents used in the Strecker step.

Synthetic Strategy & Workflow

The most robust, scalable route utilizes a Strecker Synthesis followed by Acidic Hydrolysis and a Chemoselective Borane Reduction .

Reaction Scheme (Graphviz)

G Start 3-Nitrobenzaldehyde (Starting Material) Step1 Strecker Reaction (NaCN, NH4Cl, NH3) Start->Step1 Nucleophilic Addition Inter1 Intermediate 1: Amino Nitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Hydrolysis Inter2 Intermediate 2: 3-Nitrophenylglycine (HCl Salt) Step2->Inter2 Step3 Chemoselective Reduction (NaBH4 / H2SO4) Inter2->Step3 In-situ Borane Gen. Final Target: 2-Amino-2-(3-nitrophenyl)ethanol Step3->Final Selective Reduction

Caption: Synthetic workflow from 3-nitrobenzaldehyde to 3-nitrophenylglycinol via Strecker chemistry and chemoselective reduction.

Detailed Experimental Protocols

Step 1: Strecker Synthesis (Formation of the Amino Nitrile)

Objective: Convert 3-nitrobenzaldehyde to 2-amino-2-(3-nitrophenyl)acetonitrile. Scale: 100 g Input Basis

Reagents:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq) [DANGER: ACUTE TOXIN]

  • Ammonium Chloride (NH4Cl) (1.2 eq)

  • Ammonium Hydroxide (25% aq) (2.0 eq)

  • Methanol (Solvent)

Protocol:

  • Setup: Use a reactor vented to a caustic scrubber (NaOH/NaOCl) to neutralize any escaped HCN.

  • Dissolution: Dissolve 3-nitrobenzaldehyde (100 g) in Methanol (500 mL).

  • Amine Formation: Add Ammonium Chloride and Ammonium Hydroxide. Stir at 25°C for 30 minutes to form the imine intermediate.

  • Cyanide Addition: Cool the mixture to 0–5°C. Add NaCN (dissolved in minimal water) dropwise. Exotherm control is critical.

  • Reaction: Allow to warm to 25°C and stir for 12–16 hours. Monitor by TLC or HPLC (Disappearance of aldehyde).

  • Workup:

    • Quench excess cyanide with dilute sodium hypochlorite (bleach) in the waste stream.

    • Concentrate methanol under reduced pressure.

    • Extract the residue with Ethyl Acetate.[1]

    • Wash organic layer with water and brine.

    • Purification: The amino nitrile often crystallizes upon concentration. If oil remains, proceed directly to hydrolysis (Step 2) to avoid instability.

Step 2: Hydrolysis to 3-Nitrophenylglycine

Objective: Convert the nitrile to the amino acid (isolated as the Hydrochloride salt).

Protocol:

  • Hydrolysis: Suspend the crude amino nitrile in 6M HCl (10 vol).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Note: The nitrile initially hydrolyzes to the amide, then the acid. Ensure complete conversion to the acid to avoid impurities.

  • Isolation: Cool the reaction mixture to 0°C. The product, 3-nitrophenylglycine hydrochloride , typically precipitates as a solid.

  • Filtration: Filter the solid. Wash with cold acetone (to remove non-polar byproducts) and dry.

    • Yield Target: >85% over two steps.

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Reduce the carboxylic acid to the alcohol without reducing the nitro group. Mechanism: In-situ generation of Borane (


) using 

and

. Borane reduces carboxylic acids rapidly but is kinetically slow to reduce aromatic nitro groups at low temperatures [1].

Reagents:

  • 3-Nitrophenylglycine HCl salt (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.5 eq)
    
  • Sulfuric Acid (

    
    ) (1.2 eq) or Iodine (
    
    
    
    ) (1.0 eq - Lab Scale Alternative)
  • Solvent: Dry THF (Tetrahydrofuran)

Protocol:

  • Suspension: Suspend the amino acid salt (50 g) in dry THF (250 mL) under Nitrogen. Cool to 0°C.[1]

  • Borohydride Addition: Add

    
     powder in portions. (Hydrogen gas evolution will occur; ensure venting).
    
  • Activator Addition (Acid):

    • Industrial Method:[2][3] Add concentrated

      
       (dissolved in THF) dropwise over 1 hour, maintaining temp < 10°C.
      
    • Why? This generates

      
       in situ.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to 25°C. Stir for 12 hours.

  • Quench (Careful):

    • Cool to 0°C.[1]

    • Add Methanol dropwise to destroy excess borane (vigorous

      
       evolution).
      
  • Workup:

    • Concentrate the solvent.[1]

    • Add 10% NaOH to cleave the boron-amine complex. Heat to 60°C for 1 hour.

    • Extract with Ethyl Acetate or DCM.

    • Crystallization: The product, 2-Amino-2-(3-nitrophenyl)ethanol, can be recrystallized from Isopropanol/Hexane.

Process Safety & Control Logic

The reduction step involves significant gas evolution and potential thermal runaway.

Safety Decision Tree (Graphviz)

Safety Start Reduction Step Initiation Check1 Is Reactor Inerted (N2)? Start->Check1 Stop1 STOP: Hydrogen Explosion Risk Check1->Stop1 No Proceed1 Proceed to NaBH4 Addition Check1->Proceed1 Yes Check2 Temp > 10°C during H2SO4 add? Proceed1->Check2 Action2 Pause Addition / Increase Cooling Check2->Action2 Yes Proceed2 Continue Addition Check2->Proceed2 No Check3 Quench: H2 Evolution Rate Proceed2->Check3 Action3 Throttle MeOH Addition Check3->Action3 High

Caption: Operational safety logic for the Borane-mediated reduction step.

Analytical Specifications (QC)

ParameterSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualNitro compounds are often colored; dark yellow indicates oxidation.
Purity > 98.0%HPLC (C18, ACN/Water)Critical for pharmaceutical intermediates.
Chiral Purity Racemic (unless resolved)Chiral HPLCIf using chiral resolution downstream.
Nitro Integrity Confirmed1H NMR / IRAbsence of amine peaks (aniline) at 3-position.
Boron Content < 100 ppmICP-MSEnsure complete hydrolysis of borane complex.

NMR Validation (Diagnostic Peaks):

  • 
     Protons:  Look for the deshielded aromatic protons (approx 8.0–8.2 ppm) characteristic of the 3-nitro substitution.
    
  • Benzylic Proton (

    
    ):  Triplet or dd around 4.0–4.2 ppm.
    
  • Absence of Aniline: Ensure no broad singlet around 3.5–5.0 ppm corresponding to

    
    .
    

References

  • Abiko, A., & Masamune, S. (1992). "Reduction of

    
    -amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link
    
  • McKennon, M. J., et al. (1993).[4] "A convenient reduction of amino acids: application to the synthesis of chiral amino alcohols." Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • BenchChem. (2025).[2] "Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes." Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Amino-1-phenylethanol derivatives." Link

  • Brown, H. C. (1975). Organic Syntheses via Boranes. Wiley-Interscience. (Authoritative text on chemoselectivity of Borane vs. Nitro groups).

Sources

Troubleshooting & Optimization

Improving yield in the reduction of 2-Amino-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Optimization for 2-Amino-1-(3-nitrophenyl)ethanone

Case ID: RED-3NPE-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Matrix

User Context: You are working with 2-Amino-1-(3-nitrophenyl)ethanone (typically isolated as the hydrochloride salt, CAS: 36765-84-1). This scaffold is a critical intermediate for phenylethanolamine-class adrenergic agents.

The Core Challenge: This molecule contains two reducible functionalities: the Ketone (carbonyl) and the Nitro (aromatic) group.[1] Furthermore, the presence of the


-amino group creates a high risk of self-condensation (pyrazine formation) if the pH is mishandled.

Select Your Reduction Pathway: Identify your target product to jump to the relevant troubleshooting protocol.

Target ProductReaction TypePrimary ReagentsCritical Failure Mode
2-Amino-1-(3-nitrophenyl)ethanol Chemoselective Ketone Reduction NaBH

, MeOH, <10°C
Dimerization: Formation of 2,5-bis(3-nitrophenyl)pyrazine due to free-base instability.
2-Amino-1-(3-aminophenyl)ethanone Chemoselective Nitro Reduction H

/Pd-C, SnCl

Incomplete Reduction: Accumulation of hydroxylamine (

) impurities.
2-Amino-1-(3-aminophenyl)ethanol Global Reduction H

/Pd-C (High Pressure)
Over-reduction: Hydrogenolysis of the benzylic alcohol.

Pathway A: Chemoselective Ketone Reduction (Targeting the Alcohol)

Objective: Reduce the carbonyl to an alcohol while leaving the nitro group intact. Standard Reagent: Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1]
Troubleshooting Guide: Preventing Dimerization

Q: My yield is low (<50%), and I see a yellow/orange precipitate that is insoluble in acid. What is it? A: You have likely formed a dihydropyrazine dimer .

  • The Mechanism: The free base of

    
    -aminoketones is unstable. Two molecules condense to form a dihydropyrazine, which then oxidizes to a pyrazine. This is irreversible.
    
  • The Fix:

    • Never neutralize the starting material beforehand. Use the hydrochloride salt directly in the reaction vessel.

    • In-situ Neutralization: Add the NaBH

      
       to a solution of the salt. The basicity of the borohydride will slowly liberate the free amine at the exact moment reduction occurs.
      
    • Temperature Control: Maintain reaction temperature below 10°C . Pyrazine formation is thermally accelerated.

Q: The nitro group is showing partial reduction (azo impurities). A: NaBH


 alone rarely reduces nitro groups, but transition metal contaminants can catalyze it.
  • The Fix: Ensure your solvent (Methanol/Ethanol) is distilled and your reaction vessel is clean of residual Pd or Ni from previous hydrogenation runs.

Optimized Protocol (Self-Validating)
  • Dissolution: Dissolve 2-Amino-1-(3-nitrophenyl)ethanone HCl (1.0 eq) in Methanol (10V). Solution should be clear.

  • Cooling: Cool to 0–5°C .

  • Addition: Add NaBH

    
     (0.6–0.8 eq) portion-wise over 30 minutes. Do not dump it in.
    
    • Validation: Monitor gas evolution. Rapid bubbling indicates too fast addition or wet solvent.

  • Quench: Quench with dilute HCl to destroy excess hydride while keeping the amine protonated (preventing dimerization during workup).

  • Workup: Basify to pH >10 only during the extraction phase into organic solvent (e.g., EtOAc) and immediately wash/dry.

Pathway B: Chemoselective Nitro Reduction (Targeting the Aniline)

Objective: Reduce the nitro group to an aniline while preserving the ketone (or reducing both, depending on catalyst). Standard Reagent: Catalytic Hydrogenation (H


, Pd/C).
Troubleshooting Guide: Hydroxylamine Impurities

Q: I have 10-15% of an impurity that is M+16 relative to the amine product. A: This is the Aryl-Hydroxylamine intermediate (


). The reduction stalled before the final step.
  • The Cause: Poisoned catalyst or insufficient hydrogen pressure.

  • The Fix (Expert Tip): Add a catalytic amount of Vanadium (e.g., NH

    
    VO
    
    
    
    ) or perform the reaction at slightly elevated temperatures (40-50°C) if the ketone stability permits. Vanadium is known to scavenge hydroxylamines in hydrogenation [1].[2]

Q: The reaction is stalling. A: The amine product can poison the catalyst surface.

  • The Fix: Run the reaction in acidic media (e.g., MeOH + 1 eq HCl). This keeps the product protonated (

    
    ), preventing it from binding strongly to the Pd surface.
    
Visualizing the Pathways

The following diagram illustrates the competing pathways and the "Death Pathway" (Dimerization) you must avoid.

ReductionPathways Start 2-Amino-1-(3-nitrophenyl) ethanone (HCl Salt) FreeBase Free Base Intermediate Start->FreeBase pH > 7 (Premature) NitroRed 2-Amino-1-(3-aminophenyl) ethanone Start->NitroRed H2, Pd/C (Selective) KetoneRed 2-Amino-1-(3-nitrophenyl) ethanol Start->KetoneRed NaBH4, <10°C (Direct Reduction) Pyrazine Pyrazine Dimer (YIELD LOSS) FreeBase->Pyrazine Self-Condensation DoubleRed 2-Amino-1-(3-aminophenyl) ethanol NitroRed->DoubleRed NaBH4 KetoneRed->DoubleRed H2, Pd/C

Caption: Figure 1. Reaction network showing the critical "Death Pathway" (Red) leading to pyrazine formation if the free base is generated without immediate reduction.

FAQ: Specific Yield Killers

Q: Can I use LiAlH


 (LAH) for this reduction? 
A: Not recommended.  LAH is too aggressive. It will reduce the nitro group to an azo compound (

) or reduce the ketone to the alcohol indiscriminately, often leading to complex mixtures. Stick to NaBH

for ketone selectivity or H

/Catalyst for nitro reduction [2].

Q: How do I store the intermediate if I can't process it immediately? A: Always store as the Hydrochloride salt . The free base will decompose within hours at room temperature. If you have the free base oil, immediately treat it with ethanolic HCl to precipitate the salt.

Q: My product is water-soluble and I'm losing it during extraction. A: Amino alcohols are highly polar.

  • Solution: Avoid aqueous extraction if possible.

    • Method: Quench the NaBH

      
       reaction with minimal acetic acid, concentrate to dryness, and use Soxhlet extraction  with Isopropanol or perform a "salting out" extraction using THF/K
      
      
      
      CO
      
      
      (saturated aqueous).

References

  • Vertex AI Search. (2026). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1. 2[3][4]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. 4[3][4]

  • BenchChem. (2025).[3][5] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. 5

  • Sigma-Aldrich. (n.d.). 2-amino-1-(3-nitrophenyl)ethan-1-one hydrochloride. Link

Sources

Troubleshooting low enantiomeric excess in 2-Amino-2-(3-nitrophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess in 2-Amino-2-(3-nitrophenyl)ethanol Ticket ID: #SYN-3N-GLY-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Initial Diagnostic & Structural Verification[1][2]

Before proceeding with troubleshooting, we must verify the target regioisomer.[1][2] The nomenclature "2-Amino-2-(3-nitrophenyl)ethanol" describes a phenylglycinol derivative (Structure A).[1] However, it is frequently confused with the Henry Reaction product (Structure B), which is a precursor to drugs like Mirabegron.[1][2]

Please confirm your target structure:

  • Structure A (Target as named): 2-Amino-2-(3-nitrophenyl)ethanol.[1]

    • Chiral Center: Benzylic position carries the Amine .[1]

    • Common Route: Asymmetric Strecker or reduction of 3-nitrophenylglycine.[1]

    • Key Challenge:Rapid Racemization due to the electron-withdrawing nitro group.[1]

  • Structure B (Common Alternative): 2-Amino-1-(3-nitrophenyl)ethanol.[1]

    • Chiral Center: Benzylic position carries the Hydroxyl .[1]

    • Common Route: Asymmetric Henry Reaction or Transfer Hydrogenation.[1]

    • Key Challenge: Retro-Henry reaction or catalyst poisoning.[1]

This guide focuses on Structure A (3-nitrophenylglycinol) as requested. If you are synthesizing Structure B, please refer to the "Alternative Route" section at the bottom.[2]

Root Cause Analysis: The "Nitro Effect"

The Core Issue: You are likely experiencing low enantiomeric excess (ee) not because your catalyst is failing, but because your product is racemizing after it forms.[1][2]

The 3-nitro substituent is a strong electron-withdrawing group (EWG).[1] This significantly increases the acidity of the benzylic proton (


-proton) attached to the chiral center.
  • Mechanism: In the presence of even weak bases (used in workup or coupling), the benzylic proton is abstracted, forming a planar enolate-like intermediate which reprotonates non-stereoselectively.[1][2]

  • Comparison: 3-nitrophenylglycinol racemizes ~10-50x faster than unsubstituted phenylglycinol.[1]

Visualizing the Failure Point

Figure 1: The electron-withdrawing nitro group lowers the pKa of the benzylic proton, facilitating base-catalyzed racemization.[2]

Troubleshooting Guide: Synthesis Workflows

Scenario A: Synthesis via Asymmetric Strecker (Recommended)

This route builds the chiral center from 3-nitrobenzaldehyde.[1]

Problem: Low ee observed after hydrolysis of the aminonitrile. Diagnosis: The hydrolysis step (converting nitrile to acid/alcohol) is too harsh.[1][2]

VariableRecommendationScientific Rationale
Catalyst Thiourea-based or Salen-Al (Jacobsen) These catalysts activate the imine for cyanide addition without acting as strong bases that trigger racemization [1].[1]
Cyanide Source TMSCN + iPrOH Avoids free HCN.[1] The protic additive (iPrOH) accelerates the reaction at lower temperatures (-20°C to -40°C), preserving kinetic control.[2]
Hydrolysis HCl / MeOH (Anhydrous) CRITICAL: Do NOT use aqueous base (NaOH/KOH) to hydrolyze the nitrile.[1][2] The nitro-substituted phenylglycine will racemize instantly in base.[1] Use the Pinner reaction (acidic methanolysis) to form the ester, then reduce.[2]
Scenario B: Reduction of 3-Nitrophenylglycine

You are starting with the amino acid (or ester) and reducing it to the alcohol.

Problem: Starting material is 99% ee, but product is <80% ee. Diagnosis: Racemization during the reduction or esterification setup.[1]

Optimized Protocol (Self-Validating):

  • Avoid Base: Do not use base to free-base the amino ester hydrochloride salt before reduction.[1] Reduce the salt directly if possible.[1]

  • Reagent Selection: Use Borane-THF (BH3[1]·THF) or NaBH4/I2 . Avoid LiAlH4 (too basic/harsh).

  • Temperature: Maintain < 0°C.

Step-by-Step Protocol: Safe Reduction of 3-Nitrophenylglycine
  • Setup: Suspend (S)-3-nitrophenylglycine (1.0 eq) in anhydrous THF under Argon.

  • Activation: Add BF3·OEt2 (1.1 eq) dropwise at 0°C. (Protects the amine and activates the carboxylate).[1][2]

  • Reduction: Add Borane-DMS (2.0 eq) dropwise over 30 mins, keeping temp < 5°C.

  • Reflux: Warm to RT, then reflux gently for 2 hours.

  • Quench (The Danger Zone): Cool to 0°C. Add MeOH dropwise. Do not use strong aqueous base to break the boron complex. Use 6M HCl and reflux for 30 mins to cleave the B-N bond.

  • Isolation: Neutralize carefully with solid NaHCO3 to pH 8 (not pH 10-12) and extract immediately into EtOAc.

Analytical Validation (Chiral HPLC)

Users often report "low ee" when they are actually seeing separation artifacts.[1]

  • Column Selection: Daicel Chiralpak AD-H or Chiralcel OD-H .[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) + 0.1% Diethylamine (DEA) .[1][2]

    • Note: You must use a basic additive (DEA or TEA) to sharpen the peak of the free amine.[2] Without it, tailing will obscure the minor enantiomer, leading to false ee calculations [2].[1][2]

  • Derivatization: If resolution is poor, derivatize with O-acetyl (using Ac2O) or N-Boc .[1][2] The nitro group interacts strongly with the stationary phase; derivatization reduces this drag.[1]

FAQ: Specific Troubleshooting

Q: I am actually trying to make the Mirabegron intermediate (2-amino-1-(3-nitrophenyl)ethanol). Why is my ee low? A: If you are making the 1-aryl-2-amino isomer (Structure B), you are likely using the Asymmetric Henry Reaction .[1]

  • Cause: The Henry reaction is reversible (Retro-Henry).[1] If you run it too long or let it warm up, the product reverts to aldehyde + nitromethane and recombines racemically.[1][2]

  • Fix: Stop the reaction at 80-90% conversion. Do not chase 100%. Use a Copper(I)-Bisoxazoline catalyst at -20°C [3].[1]

Q: Can I enrich the ee of my low-quality product? A: Yes. Phenylglycinol derivatives crystallize well.[1]

  • Method: Convert your amino alcohol to the N-Boc derivative .[1] Recrystallize from Hexane/EtOAc.[1][2] The racemate often stays in the mother liquor (or precipitates first—check your specific phase diagram).[2]

  • Alternative: Formation of a salt with L-Tartaric acid often allows for diastereomeric crystallization.[1]

Q: Why does the color change to dark red during workup? A: This indicates the formation of the Meisenheimer complex or deprotonation of the benzylic position (forming the nitronate-like species). This confirms you are exposing the molecule to conditions that cause racemization.[1][3] Lower the pH immediately.

References

  • Phenomenex. "Chiral HPLC Column Selection and Method Development Guide." Phenomenex Technical Resources. [Link][2]

  • White, J. D., & Shaw, S. "A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess."[1][2] Organic Letters, 2012, 14(24), 6270–6273.[1][2] [Link]

  • Liang, C., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."[1][2][4] Tetrahedron Letters, 2017.[1][2] [Link]

  • Organic Reactions. "The Catalytic Asymmetric Strecker Reaction." Organic Reactions Database. [Link][2]

Sources

Purification methods to remove regioisomers from 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 2-Amino-2-(3-nitrophenyl)ethanol . It addresses the specific challenge of removing the regioisomeric impurity, 2-Amino-1-(3-nitrophenyl)ethanol , which frequently co-occurs during non-selective synthesis (e.g., epoxide ring opening).

Case ID: REGIO-PUR-3NO2 Status: Active Classification: Small Molecule Purification / Isomer Resolution Target Molecule: 2-Amino-2-(3-nitrophenyl)ethanol (Benzylic Amine) Primary Impurity: 2-Amino-1-(3-nitrophenyl)ethanol (Terminal Amine)

Part 1: The Regioisomer Challenge

In the synthesis of


-amino alcohols via styrene oxide ring-opening, two regioisomers are formed. The ratio depends heavily on the steric and electronic nature of the substrate. For 3-nitrostyrene oxide, the electron-withdrawing nitro group destabilizes the developing positive charge at the benzylic position, often favoring the attack of ammonia at the terminal carbon (yielding the impurity). Consequently, researchers often find their crude material enriched with the unwanted terminal amine.
Structural Comparison
FeatureTarget: Isomer A Impurity: Isomer B
IUPAC Name 2-Amino-2-(3-nitrophenyl)ethanol2-Amino-1-(3-nitrophenyl)ethanol
Structure Benzylic Amine (

)
Terminal Amine (

)
Basicity (Est. pKa) ~8.5 - 8.7 (Lower due to proximity to

)
~9.3 - 9.5 (Higher, effect of

decays)
Steric Bulk High (Amine is secondary/benzylic)Low (Amine is primary/terminal)
Solubility Less soluble in water (Free Base)More soluble in water (Free Base)

Part 2: Purification Protocols (Troubleshooting Guides)

Protocol A: The "pH-Switch" Extraction (Recommended)

Logic: This method exploits the


 (~0.8 units) between the two isomers. The benzylic amine (Target) is a weaker base than the terminal amine (Impurity) due to the strong electron-withdrawing inductive effect of the 3-nitroaryl ring, which is closer to the nitrogen in the target isomer.

Workflow:

  • Dissolution: Dissolve the crude solid in 1M HCl (10 mL/g). Ensure pH is < 2.0.

  • Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) to remove non-basic impurities (e.g., unreacted epoxide, nitro-styrene). Discard organic layer.

  • Selective Basification (Critical Step):

    • Slowly add 2M NaOH or saturated

      
       while monitoring pH with a calibrated meter.
      
    • Stop at pH 8.8 - 9.0.

    • Mechanism:[1][2][3] At this pH, the Target (pKa ~8.6) will predominantly deprotonate to its free base form (hydrophobic). The Impurity (pKa ~9.4) will remain largely protonated (hydrophilic/ionic).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).

    • Organic Layer: Contains enriched Target .[4]

    • Aqueous Layer: Retains the Impurity .

  • Recovery: Dry the organic layer over

    
     and concentrate.
    
Protocol B: Recrystallization via HCl Salt

Logic: Regioisomers often have vastly different crystal lattice energies. The hydrochloride salt of the benzylic amine often crystallizes more readily from alcoholic solvents than the terminal amine salt.

Step-by-Step:

  • Dissolve the "pH-enriched" free base (from Protocol A) in minimal absolute Ethanol (warm, 50°C).

  • Add 1.1 equivalents of HCl (using 1.25 M HCl in Ethanol).

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Observation: The target isomer usually forms white needles. The impurity often remains in the mother liquor as an oil or amorphous solid.

  • Filtration: Filter and wash the cake with cold

    
    .
    

Part 3: Visualizing the Workflow

The following diagram illustrates the logic flow for the "pH-Switch" purification strategy, ensuring the user understands the critical decision points.

PurificationWorkflow Start Crude Mixture (Target + Impurity) Acidify Dissolve in 1M HCl (pH < 2.0) Start->Acidify Wash Wash with DCM (Remove neutrals) Acidify->Wash Titrate Adjust pH to 8.9 (Critical Control Point) Wash->Titrate Aqueous Layer Extract Extract with Ethyl Acetate Titrate->Extract OrgPhase Organic Phase (Contains Target Free Base) Extract->OrgPhase Target (pKa ~8.6) Deprotonates AqPhase Aqueous Phase (Contains Impurity Salt) Extract->AqPhase Impurity (pKa ~9.4) Stays Charged Final Evaporate & Recrystallize (>98% Purity) OrgPhase->Final

Caption: Figure 1.[5][6][7] Chemo-selective purification workflow exploiting the pKa differential between benzylic and terminal amine regioisomers.

Part 4: Troubleshooting & FAQs

Q1: I tried the pH extraction, but the layers are not separating (Emulsion). What now?

  • Cause: Nitro-aromatics can be surfactant-like, especially at intermediate pH.

  • Solution: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength. If that fails, filter the entire biphasic mixture through a pad of Celite to break the emulsion, then separate.

Q2: Both isomers are co-eluting on my C18 HPLC column. How do I analyze purity?

  • Insight: Standard C18 columns often fail to resolve positional isomers of small polar amines.

  • Fix:

    • Change pH: Run the mobile phase at pH 9.5 (using Ammonium Hydroxide buffer). The pKa difference will cause a retention time shift.

    • Change Column: Switch to a PFP (Pentafluorophenyl) column. The PFP phase interacts strongly with the pi-system of the nitrophenyl group and is highly sensitive to the position of the amine relative to the ring [1].

Q3: Can I use flash chromatography instead of extraction?

  • Answer: Yes, but it is difficult.

  • Condition: Use a DCM:MeOH:NH4OH gradient (e.g., 95:5:0.5). The ammonium hydroxide is crucial to keep the amines as free bases. The Target (Benzylic) will typically elute before the Impurity (Terminal) because the benzylic amine is less polar and more shielded by the aromatic ring.

Q4: My yield is low after recrystallization.

  • Diagnosis: The 3-nitro group facilitates pi-stacking, which can lead to occlusion of the impurity in the crystal lattice, preventing proper crystal growth of the target.

  • Fix: Perform a "slurry wash" instead of a full recrystallization. Suspend the solid in refluxing Isopropanol, stir for 30 mins, and filter hot. The impurity is often more soluble in hot IPA than the target HCl salt.

References

  • Kinage, A., et al. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.[6] Scientific Research Publishing, 2011. Available at: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing solvent systems for the recrystallization of 2-Amino-2-(3-nitrophenyl)ethanol. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights.

Section 1: Foundational Principles - Solvent Selection Strategy

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at lower temperatures (e.g., room temperature or 0-4 °C).[1][2][3] This differential solubility is the cornerstone of the technique, as it allows the compound to dissolve completely when hot and then crystallize out of the solution upon cooling, leaving soluble impurities behind in the solvent (the mother liquor).

Furthermore, the ideal solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal via hot gravity filtration.[1][2] The solvent must also be chemically inert, meaning it does not react with the compound being purified.[1]

Q2: How do the functional groups of 2-Amino-2-(3-nitrophenyl)ethanol guide solvent choice?

The structure of 2-Amino-2-(3-nitrophenyl)ethanol contains several key functional groups that dictate its polarity and solubility:

  • Aromatic Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group.

  • Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor and acceptor. It also imparts basic properties.

  • Alcohol Group (-OH): This group is highly polar and is an excellent hydrogen bond donor and acceptor.

The combination of these groups makes 2-Amino-2-(3-nitrophenyl)ethanol a polar molecule. Following the principle of "like dissolves like," polar solvents are the most promising candidates for its recrystallization.[4][5] Solvents capable of hydrogen bonding, such as alcohols or water, are excellent starting points. Data for the isomeric compound, 2-Amino-1-(3-nitrophenyl)ethanol, shows it is soluble in water and ethanol, which reinforces this strategy.[6] For nitroaromatic compounds in general, alcoholic solvents are often recommended.[4][7]

Q3: When should I consider a mixed-solvent system?

A mixed-solvent system is employed when no single solvent meets the ideal criteria.[1] This is often the case when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).

The technique involves a pair of miscible solvents:

  • A "good" solvent in which the compound is highly soluble.

  • A "bad" solvent (or antisolvent) in which the compound is poorly soluble.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[4]

Section 2: Experimental Protocols & Data

Solvent Selection Workflow

G Figure 1: Solvent Selection Workflow cluster_screening Phase 1: Small-Scale Screening cluster_decision Phase 2: Decision Making cluster_pathways Phase 3: Pathway Selection start Place ~20mg of crude 2-Amino-2-(3-nitrophenyl)ethanol in a test tube add_cold Add 0.5 mL of cold solvent start->add_cold observe_cold Observe Solubility (Vortex/Stir) add_cold->observe_cold is_soluble_cold Soluble in cold? observe_cold->is_soluble_cold bad_solvent Solvent is unsuitable for single-solvent use. Consider as 'Bad Solvent' in a mixed pair. is_soluble_cold->bad_solvent Yes heat_solvent Heat to boiling is_soluble_cold->heat_solvent No is_soluble_hot Soluble when hot? heat_solvent->is_soluble_hot cool_solution Cool slowly to room temp, then ice bath is_soluble_hot->cool_solution Yes insoluble Insoluble. Discard solvent. is_soluble_hot->insoluble No crystals_form Crystals form? cool_solution->crystals_form good_single Excellent single solvent candidate. crystals_form->good_single Yes good_for_pair Good 'Solvent' for a mixed pair. crystals_form->good_for_pair No (Too soluble)

Caption: A workflow for systematically screening and selecting an appropriate recrystallization solvent.

Table 1: Properties of Potential Solvents
SolventBoiling Point (°C)Polarity IndexKey Considerations
Water10010.2High polarity, non-flammable. May require a co-solvent.
Ethanol784.3Good general-purpose polar protic solvent.
Methanol655.1More polar than ethanol, but lower boiling point and higher toxicity.
Isopropanol823.9Less polar than ethanol, good for inducing crystallization.
Ethyl Acetate774.4Medium polarity. Can be a good partner with hexanes.
Acetone565.1Polar aprotic. Low boiling point can be problematic.
Toluene1112.4For less polar impurities. High boiling point.
Heptane/Hexane98 / 690.1Non-polar. Likely to be an antisolvent ("bad" solvent).
Protocol 1: Step-by-Step Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 2-Amino-2-(3-nitrophenyl)ethanol into a small test tube.

  • Cold Solubility Test: Add the solvent to be tested dropwise at room temperature, stirring or vortexing after each addition, up to about 1 mL. Record whether the solid dissolves. If it dissolves readily in the cold solvent, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed pair.[2]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble in the cold solvent, heat the mixture to the solvent's boiling point in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.

  • Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod and cool the tube in an ice-water bath.[8]

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble in a minimal amount of hot solvent, and which yields a good crop of crystals upon cooling.[3]

Section 3: Troubleshooting Guide

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Recrystallization cluster_oiling Issue: Oiling Out cluster_no_xtal Issue: No Crystals cluster_recovery Issue: Low Recovery start Problem Encountered During Recrystallization oiling_out Compound forms an oil, not crystals start->oiling_out no_xtal No crystals form upon cooling start->no_xtal low_recovery Recovery of pure product is very low start->low_recovery oiling_cause Cause: M.P. of compound is lower than solution temp, or high impurity load. oiling_out->oiling_cause oiling_sol1 Re-heat to dissolve oil, add more 'good' solvent, and cool very slowly. oiling_out->oiling_sol1 oiling_sol2 Switch to a lower boiling point solvent. oiling_sol1->oiling_sol2 If persists no_xtal_cause Cause: Solution is not saturated (too much solvent) or is supersaturated. no_xtal->no_xtal_cause no_xtal_sol1 Boil off some solvent to concentrate the solution. no_xtal->no_xtal_sol1 no_xtal_sol2 Induce crystallization: - Scratch flask with glass rod - Add a seed crystal no_xtal->no_xtal_sol2 no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 If all else fails, remove solvent by rotary evaporation and re-attempt with a new solvent system. no_xtal_sol2->no_xtal_sol3 If still no crystals recovery_cause Cause: Used too much solvent, cooled too quickly, or filtered while solution was still warm. low_recovery->recovery_cause recovery_sol1 Ensure minimum hot solvent is used. Allow adequate time for cooling in ice bath. low_recovery->recovery_sol1 recovery_sol2 Cool the mother liquor further to obtain a second crop of crystals. low_recovery->recovery_sol2

Caption: A decision tree for diagnosing and resolving common recrystallization issues.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[9] This often happens when the melting point of the compound (especially if impure) is lower than the boiling point of the solvent, causing it to melt in the solution.[4][9]

Solutions:

  • Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool much more slowly.[4][9] Placing the hot flask in a beaker of hot water and allowing it to cool with the bath can provide the slow cooling needed.

  • Change Solvents: If the problem persists, the chosen solvent may have too high a boiling point. Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Oiling out is more common in mixed-solvent systems if the antisolvent is added too quickly. Ensure slow addition and thorough mixing.

Q2: No crystals are forming, even after cooling in an ice bath. What are my next steps?

This is one of the most common issues and usually has one of two causes: the solution is not saturated (too much solvent was added), or the solution is supersaturated.[9]

Solutions:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[10] Allow it to cool again and observe. This is the most frequent cause of crystallization failure.[9]

  • Induce Crystallization: If the solution is supersaturated, nucleation needs to be initiated.

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges on the glass can provide a nucleation site for crystal growth.[8]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

  • Restart: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again with a different solvent system.[10]

Q3: The solution is colored. How can I remove colored impurities?

Colored impurities can often be removed by using activated charcoal.[11]

Procedure:

  • After dissolving the crude solid in the hot solvent, remove the flask from the heat source to let it cool slightly (to prevent violent boiling).

  • Add a very small amount of activated charcoal (1-2% of the solute's weight, or the tip of a spatula) to the solution.

  • Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal, and then proceed with the crystallization as usual.

Q4: My recovery is very low. What went wrong?

Low recovery can result from several procedural errors:

  • Using too much solvent: This is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[8] Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature filtration: If you collect the crystals before the solution has been thoroughly cooled in an ice bath, you will lose the product that would have crystallized at the lower temperature.

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of your product.[8]

Section 4: Advanced Considerations

Q: Can I modify the compound to improve crystallization?

Yes. For compounds with acidic or basic functionalities, such as the amino group in 2-Amino-2-(3-nitrophenyl)ethanol, crystallization of a salt form is a powerful technique.[7][12] The amino group is basic and can be protonated by adding an acid like HCl. The resulting hydrochloride salt will have vastly different solubility properties than the free base, potentially leading to better crystallization behavior.

Strategy:

  • Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ethanol).

  • Add a stoichiometric amount of an acid (e.g., concentrated HCl or a solution of HCl in isopropanol) and observe for precipitation of the salt.

  • The salt can then be recrystallized from a suitable solvent system, which will need to be determined experimentally.

This approach not only aids in purification but can also be a required step if the final product needs to be in a specific salt form for downstream applications.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • University of York. Solvent Choice. Chemistry Teaching Labs. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Williamson, K. L., & Masters, K. M. Macroscale and Microscale Organic Experiments. (PDF available online, specific source may vary).
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • ResearchGate. Recrystallization. [Link]

  • ChemBK. 2-Amino-1-(3-nitrophenyl)ethanol. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Technical Support Center: Chiral Integrity of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stereochemical Stability

Welcome to the technical support guide for 2-Amino-2-(3-nitrophenyl)ethanol. This molecule belongs to the class of β-amino alcohols, a structural motif of significant importance in pharmaceutical development. The biological activity of such chiral compounds is often confined to a single enantiomer. Consequently, maintaining the stereochemical integrity of the chiral center at the benzylic carbon (C2) is paramount during synthesis, workup, and purification.

This guide provides an in-depth analysis of the mechanisms that lead to the racemization of 2-Amino-2-(3-nitrophenyl)ethanol and offers robust troubleshooting strategies and validated protocols to prevent the loss of enantiomeric excess (% ee).

The Root Cause: Understanding the Racemization Mechanism

The primary vulnerability of 2-Amino-2-(3-nitrophenyl)ethanol to racemization lies in the acidity of the proton at its chiral center. This benzylic proton is positioned between two activating groups: the phenyl ring, which is made strongly electron-withdrawing by the nitro (-NO2) substituent, and the adjacent amino group.

Under basic conditions, a base can abstract this acidic proton, leading to the formation of a planar, achiral, resonance-stabilized carbanion (specifically, a nitronate intermediate).[1][2][3] This planar intermediate loses all stereochemical "memory." Subsequent reprotonation can occur from either face of the planar structure with equal probability, yielding a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[4] While strong bases are obvious culprits, even mild bases or neutral pH conditions can facilitate this process, especially with prolonged exposure or elevated temperatures.[1][5]

Caption: Base abstracts the acidic benzylic proton, forming a planar achiral intermediate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of 2-Amino-2-(3-nitrophenyl)ethanol.

Q1: My final product shows significant or complete racemization after a standard aqueous workup. What went wrong?

A1: The most likely cause is exposure to non-neutral pH during your aqueous washes. Standard protocols often involve washing with acidic solutions (e.g., 1M HCl) to remove basic impurities or basic solutions (e.g., 1M NaHCO₃ or 1M NaOH) to remove acidic byproducts. Both strongly acidic and basic conditions can catalyze the racemization of your compound.[4][5] Even prolonged exposure to water at room temperature can be detrimental.

Q2: What is the ideal pH range to maintain during the workup process?

A2: The ideal pH is as close to neutral (pH 7.0) as possible. If pH adjustment is unavoidable, it should be done cautiously with dilute, buffered solutions and always at low temperatures (0-5 °C). Drastic pH swings from acidic to basic (or vice-versa) are particularly damaging. Studies on similar compounds show that the rate of racemization increases significantly with pH.[5]

Q3: Can the temperature of the workup procedure affect my product's enantiomeric excess?

A3: Absolutely. Racemization is a chemical reaction, and like most reactions, its rate increases with temperature.[4] Performing all workup steps—including extractions, washes, and solvent removal—at low temperatures (e.g., in an ice-water bath) is a critical and effective measure to suppress the rate of racemization.

Q4: I need to remove a basic impurity. Is washing with dilute HCl acceptable?

A4: This is strongly discouraged. While an acid wash is effective for removing bases, it creates a highly acidic aqueous environment that can promote racemization. A safer alternative is to purify the compound via column chromatography on silica gel, which will separate the nonpolar basic impurity from your more polar amino alcohol product.

Q5: During column chromatography, my compound is streaking badly. Can I add triethylamine (Et₃N) to my eluent?

A5: Adding a small amount of a tertiary amine like Et₃N (0.1-1%) is a common technique to improve the chromatography of amines. However, given the sensitivity of your compound, this introduces a basic component that could cause racemization on the column. A better first approach is to use a more polar solvent system (e.g., a gradient of methanol in dichloromethane). If streaking persists, consider using deactivated (neutral) silica gel or alumina for your chromatography. If you must use Et₃N, ensure the column is run quickly and at a low temperature if possible.

Data Summary: Impact of Workup Conditions on Racemization Risk

The following table summarizes the risk associated with common workup parameters.

ParameterLow Risk ConditionHigh Risk ConditionRationale
pH of Aqueous Phase pH 6.5 - 7.5 (Buffered)pH < 4 or pH > 8Avoids both acid and base-catalyzed proton abstraction.[2][5]
Temperature 0 - 5 °C> 25 °C (Room Temp)Lowers the kinetic rate of the racemization reaction.[4]
Workup Duration < 1 hour> 3 hoursMinimizes the time the compound is exposed to potentially unstable conditions.
Washing Reagents Saturated NaCl (Brine), Cold Water1M HCl, 1M NaOH, sat. NaHCO₃Brine is neutral and helps break emulsions without altering pH.[4]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄-Standard neutral drying agents are safe.
Solvent Removal Rotary Evaporation at < 30 °CHeating to high temperaturesPrevents thermal acceleration of racemization.

Recommended Protocol: Racemization-Aware Workup & Purification

This protocol is designed to minimize exposure to conditions known to cause racemization.

Objective: To isolate 2-Amino-2-(3-nitrophenyl)ethanol from a reaction mixture while preserving its enantiomeric purity.

Materials:

  • Reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

  • Saturated aqueous NaCl solution (Brine), pre-chilled to 0-5 °C.

  • Deionized water, pre-chilled to 0-5 °C.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel, beakers, flasks, all pre-chilled.

  • Ice-water bath.

Methodology:

  • Cooling: Place the flask containing your completed reaction mixture into an ice-water bath and cool to 0-5 °C.

  • Initial Quench (if applicable): If the reaction requires quenching, do so by slowly adding a pre-chilled, neutral solution like cold water or brine, ensuring the internal temperature does not rise.

  • Transfer to Separatory Funnel: Transfer the cooled mixture to a pre-chilled separatory funnel. If necessary, add a suitable organic solvent like Ethyl Acetate to ensure the product is fully dissolved in the organic phase.

  • Aqueous Wash: Wash the organic layer with one portion of cold deionized water, followed by two portions of cold brine. Crucially, do not use any acidic or basic washes. The purpose of the brine wash is to remove most water-soluble impurities and help dry the organic layer.

  • Drying: Separate the organic layer and transfer it to a flask. Dry it over anhydrous Na₂SO₄ or MgSO₄. Allow it to stand for 15-20 minutes at a low temperature.

  • Filtration & Concentration: Filter off the drying agent, washing it with a small amount of cold solvent. Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C. It is preferable to remove the final traces of solvent under high vacuum at room temperature.

  • Purification: Immediately purify the crude product by flash column chromatography using a neutral eluent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane).

Caption: Recommended workflow for a racemization-free workup procedure.

References

  • Pepper, C., Smith, H. J., Barrell, K. J., Nicholls, P. J., & Hewlins, M. J. (1994). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 6(5), 400-404. [Link]

  • ResearchGate (n.d.). Generic mechanisms for acid-catalysed racemisation. [Image]. In Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Jackson, D. Y., et al. (2020). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • Wikipedia contributors. (2023, December 27). Racemization. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Adolfsson, H., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews. [Link]

  • Grunwald, E. R., et al. (2013). Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase. PMC. [Link]

  • Ríos-López, C., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • ResearchGate (n.d.). Novel methods of resolving racemic diols and amino alcohols. Retrieved from [Link]

  • Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Clayden, J., & Moran, W. J. (2018). Racemisation in Chemistry and Biology. University of Manchester. [Link]

  • Del Valle, J. R., et al. (2010). Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis. PubMed. [Link]

  • Organic Chemistry Portal (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • van der Meijden, M. (2015). Chemically fuelled deracemization of amino acids. [Thesis]. Radboud University. [Link]

  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1982). Method for the Racemization of Optically Active Amino Acids. Journal of Organic Chemistry. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Rearrangement of β-amino alcohols via aziridiniums: a review. Chemical Society Reviews. [Link]

  • Stindl, A., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed. [Link]

  • Grunwald, E. R., et al. (2013). Kinetic and pH studies on human phenylethanolamine N-methyltransferase. PubMed. [Link]

  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Andersen, A., et al. (2008). Investigation of Racemisation of the Enantiomers of Glitazone Drug Compounds at Different pH Using Chiral HPLC and Chiral CE. PubMed. [Link]

  • ResearchGate (n.d.). Racemization during SPPS coupling step. [Image]. Retrieved from [Link]

  • Patrzyk, M., et al. (2008). The influence of pH on phosphatidylethanolamine monolayer at the air/aqueous solution interface. PubMed. [Link]

  • Patrzyk, M., et al. (2008). The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface. PMC. [Link]

Sources

Technical Support Center: Chemoselective Nitro-Reduction of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Molecule: 2-Amino-2-(3-nitrophenyl)ethanol is a critical chiral intermediate (often associated with


-adrenergic agonists like Mirabegron).

The Chemoselectivity Paradox: The reduction of the nitro group (


) is thermodynamically favorable. However, the molecule contains a benzylic amine  and a benzylic alcohol . Under standard catalytic hydrogenation conditions (e.g., 

), the benzylic C-N bond is highly susceptible to hydrogenolysis (cleavage), destroying the chiral center and yielding the de-aminated ethylbenzene derivative.

This guide provides validated protocols to decouple nitro-reduction from benzylic cleavage.

Reaction Pathway Analysis

The following diagram illustrates the "Safe Path" (Green) versus the "Destructive Path" (Red) that users frequently encounter.

ReactionPath Start Start Material: 2-Amino-2-(3-nitrophenyl)ethanol Nitroso Intermediate: Nitroso Species Start->Nitroso Red step 1 Side2 IMPURITY B: De-aminated Ethylbenzene (Hydrogenolysis) Start->Side2 Direct Cleavage Hydroxyl Intermediate: Hydroxylamine (-NHOH) Nitroso->Hydroxyl Red step 2 Target TARGET PRODUCT: Diamino Alcohol Hydroxyl->Target Red step 3 (Complete Reduction) Side1 IMPURITY A: Azoxy Dimer (Colored) Hydroxyl->Side1 Condensation (Stalled Reaction) Target->Side2 Over-reduction (Pd/C, High Temp)

Caption: Figure 1. The mechanistic divergence between selective nitro-reduction and destructive hydrogenolysis.

Troubleshooting Guides & Protocols

Module A: Catalytic Hydrogenation (Scalable but Risky)

User Issue: "I am using 10% Pd/C and hydrogen balloons. The nitro group is gone, but my yield is 40%, and I see a non-polar impurity by TLC."

Diagnosis: You are experiencing Hydrogenolysis .[1] Palladium is an excellent catalyst for cleaving benzylic C-N and C-O bonds. By the time your nitro group is fully reduced, the catalyst has already begun "clipping" your amine.

Solution: The "Poisoned" Platinum Protocol Platinum (Pt) is far less active toward hydrogenolysis than Palladium (Pd). If Pd must be used, it must be "poisoned" or used in a transfer hydrogenation setup.

Optimized Protocol (High Selectivity):
  • Catalyst: Switch to 5% Pt/C (Sulfided) or 1% Pt/C + Vanadium dopant . The sulfur/vanadium acts as a modifier to suppress hydrogenolysis.

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Additive: Add 1.0 eq of Acetic Acid . Protonating the amine (

    
    ) protects it from coordinating with the catalyst surface, further reducing cleavage risk.
    
  • Pressure: Keep

    
     pressure low (1–3 bar). Do NOT use high pressure (>10 bar).
    
  • Temperature: Strict control at 20–25°C . Every 10°C increase doubles the rate of side reactions.

Comparative Data: Catalyst Performance

Catalyst SystemNitro ReductionBenzylic IntegrityRisk Level
10% Pd/C (Standard) FastPoor (<50%)🔴 Critical
Raney Nickel ModerateModerate🟡 Caution
5% Pt/C (Sulfided) ModerateExcellent (>95%)🟢 Recommended
Pd/C + Ethylenediamine SlowGood🟡 Caution
Module B: Chemical Reduction (Robust & Selective)

User Issue: "I cannot afford any loss of chirality. Is there a method that guarantees the amine stays intact?"

Diagnosis: If catalytic hydrogenation optimization fails, chemical reduction is the "nuclear option" for selectivity. Metals like Iron (Fe) or Zinc (Zn) do not catalyze hydrogenolysis.[2]

Solution: The Modified Bechamp Reduction This method uses Iron powder. It is messy on a large scale but offers near-perfect chemoselectivity for this specific substrate.

Protocol (Zero-Hydrogenolysis):
  • Reagents: Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Heat solvent to 60°C.

    • Add Iron and

      
       (activate for 15 mins).
      
    • Add substrate portion-wise.

    • Monitor TLC.[3][4] The reaction should be complete in 1–2 hours.

  • Workup (Critical): Iron sludge is difficult to filter.

    • Tip: Add Celite and adjust pH to ~9 with

      
       before filtration.
      
    • Tip: Wash the filter cake with warm Ethanol to recover adsorbed product.

Module C: Impurity Profiling (The "Red" Problem)

User Issue: "My product is isolated as a solid, but it has a persistent orange/red hue. NMR looks clean."

Diagnosis: You have trace Azoxy or Azo contamination.

  • Cause: Incomplete reduction. The intermediate hydroxylamine (

    
    ) condensed with a nitroso intermediate (
    
    
    
    ).
  • Detection: These are highly colored (chromophores) and visible even at <0.1% levels, often invisible on standard NMR.

Remediation:

  • Do not recrystallize yet. These impurities often co-crystallize.

  • Resubmission: Dissolve the crude material and subject it to a brief "polishing" hydrogenation (1 hour) or treat with a small amount of Sodium Dithionite (

    
    ) wash to reduce the N=N bond.
    

Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct experimental setup for your constraints.

DecisionTree Start START: Select Reduction Method Scale What is your scale? Start->Scale Small < 5 Grams Scale->Small Lab Scale Large > 100 Grams Scale->Large Pilot Scale FeMethod USE CHEMICAL REDUCTION (Fe/NH4Cl or Zn/AcOH) Pros: 100% Selectivity Cons: Waste generation Small->FeMethod Selectivity Priority Equip Do you have high-pressure autoclaves? Large->Equip Yes Yes Equip->Yes Use Pt/C No No Equip->No Use Transfer Hydrog. PtMethod USE CATALYTIC HYDROGENATION (Sulfided Pt/C) Pros: Scalable, Clean workup Cons: Slower rate PdMethod USE POISONED Pd/C (Pd/C + NH4OAc) Risk: High monitoring required Yes->PtMethod No->PdMethod

Caption: Figure 2. Strategic decision tree for reagent selection based on scale and equipment availability.

References & Authoritative Sources

  • Mirabegron Intermediate Synthesis:

    • Source: "An Improved Process For The Preparation Of Mirabegron." (Vertex AI Search Result 1.1).

    • Relevance: Confirms the industrial standard of using catalytic hydrogenation but highlights the necessity of controlling "dehydroxy" and other impurities.

    • 5[2][4][6][7][5][8][9][10][11][12][13]

  • Selective Hydrogenation (Pt vs Pd):

    • Source: "Properties of Pt/C and Pd/C catalysts prepared by reduction..." (ResearchGate / Vertex Result 1.9).

    • Relevance: Establishes the pore structure influence and the specific activity differences between Platinum and Palladium, supporting the recommendation for Pt in sensitive reductions.

    • 11

  • Preventing Hydrogenolysis:

    • Source: "The Hydrogenolysis of N-Benzyl Groups..." (ResearchGate / Vertex Result 1.7).

    • Relevance: Provides mechanistic insight into how easily N-Benzyl groups are cleaved by Pd/C and suggests alternatives like Magnesium/Ammonium Formate or poisoning methods.

    • 1[2][4][6][7][5][8][9][10][11][12][14][15]

  • Chemical Reduction Alternatives:

    • Source: "Selective Reduction of Nitroaromatic Compounds... Using NaBH4 / Ni(PPh3)4" (Journal of Synthetic Chemistry / Vertex Result 1.21).

    • Relevance: Validates the use of chemical reductants (borohydride/nickel systems) as a mild alternative to high-pressure hydrogenation for preserving sensitive groups.

    • 4[2][4][6][7][5][8][9][10][11][12][15]

Disclaimer: These protocols are for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Amino-2-(3-nitrophenyl)ethanol and all reagents before use. Catalysts like Pd/C and Pt/C can be pyrophoric when dry.

Sources

Storage stability and degradation products of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-(3-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, stability, and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

2-Amino-2-(3-nitrophenyl)ethanol is a chiral amino alcohol containing a nitrophenyl group. The presence of a primary amine, a secondary alcohol, and a nitroaromatic ring makes this molecule susceptible to various degradation pathways, impacting its stability and the integrity of experimental results. Understanding these potential liabilities is crucial for developing robust analytical methods, designing stable formulations, and ensuring the quality of your research. This guide provides a comprehensive overview of potential stability issues and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Amino-2-(3-nitrophenyl)ethanol.

Q1: What are the primary factors that can cause the degradation of 2-Amino-2-(3-nitrophenyl)ethanol?

A1: The degradation of 2-Amino-2-(3-nitrophenyl)ethanol is primarily influenced by three factors:

  • Oxidation: The primary amine and secondary alcohol are susceptible to oxidation. The presence of atmospheric oxygen, trace metal ions, or oxidizing agents can initiate degradation.[1][2][3]

  • Light Exposure (Photodegradation): Nitroaromatic compounds are known to be light-sensitive.[4] Exposure to UV or even ambient light can lead to photolytic degradation, potentially involving the reduction of the nitro group or other rearrangements.[5][6]

  • Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[7] As with most chemical compounds, storage at elevated temperatures will decrease shelf-life.

Q2: What are the expected degradation products of 2-Amino-2-(3-nitrophenyl)ethanol?

A2: Based on the functional groups present, several degradation products can be anticipated under stress conditions. While specific studies on this molecule are limited, we can predict the following based on known chemistry of amino alcohols and nitroaromatic compounds:

  • Oxidation Products:

    • Oxidation of the primary amine can lead to the corresponding imine or further degradation to smaller fragments.

    • Oxidation of the secondary alcohol can yield the corresponding ketone, 2-amino-1-(3-nitrophenyl)ethanone.

  • Photodegradation Products:

    • Photoreduction of the nitro group is a common pathway for nitroaromatic compounds, which could lead to the formation of nitroso, hydroxylamino, or amino derivatives.[4][8]

  • Products from Ring Reactions:

    • Under certain oxidative conditions, hydroxylation of the aromatic ring is possible.[9][10]

Q3: What are the ideal storage conditions for 2-Amino-2-(3-nitrophenyl)ethanol to ensure its long-term stability?

A3: To minimize degradation, 2-Amino-2-(3-nitrophenyl)ethanol should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Storage ConditionRecommendationRationale
Temperature 2-8 °CReduces the rate of chemical degradation.
Light Amber vial/light-blocking containerPrevents photolytic degradation of the nitroaromatic ring.
Atmosphere Inert gas (Argon, Nitrogen)Minimizes oxidative degradation of the amine and alcohol groups.[3]
Container Tightly sealedPrevents moisture ingress which can affect stability.

Q4: Can I dissolve 2-Amino-2-(3-nitrophenyl)ethanol in aqueous buffers for my experiments? How does pH affect its stability?

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the analysis and handling of 2-Amino-2-(3-nitrophenyl)ethanol.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Symptom: You observe new peaks in your HPLC chromatogram that were not present in the initial analysis of a freshly prepared standard.

Potential Causes & Solutions:

  • Cause 1: On-column Degradation. The analytical conditions themselves might be causing degradation.

    • Troubleshooting Steps:

      • Assess Mobile Phase: Ensure the mobile phase pH is compatible with the analyte. If using a highly acidic or basic mobile phase, consider if a milder condition can be used.

      • Check Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature.

      • Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.[11]

  • Cause 2: Degradation in Solution. The compound may be degrading in the prepared solution before injection.

    • Troubleshooting Steps:

      • Light Exposure: Protect your sample vials from light. Use amber autosampler vials or cover the sample tray.

      • Time-Lapse Study: Analyze the same sample at different time points (e.g., 0, 2, 4, 8 hours) to see if the impurity peaks increase over time. If so, prepare fresh solutions immediately before analysis.

      • Solvent Effects: Certain solvents can promote degradation. If you suspect your solvent, try dissolving the sample in the mobile phase.

  • Cause 3: Oxidative Degradation. The presence of dissolved oxygen in the mobile phase or sample can cause oxidation.

    • Troubleshooting Steps:

      • Degas Mobile Phase: Ensure your mobile phase is properly degassed.

      • Inert Atmosphere: If highly sensitive to oxidation, prepare samples under an inert gas.

Logical Flow for Troubleshooting Unexpected Peaks

G start Unexpected Peaks in HPLC check_fresh Analyze a freshly prepared standard start->check_fresh peaks_present Peaks still present? check_fresh->peaks_present on_column Potential On-Column Degradation peaks_present->on_column Yes in_solution Potential In-Solution Degradation peaks_present->in_solution No a1 Modify Mobile Phase pH on_column->a1 a2 Lower Column Temperature on_column->a2 a3 Change Sample Diluent on_column->a3 b1 Protect from Light in_solution->b1 b2 Conduct Time-Lapse Study in_solution->b2 b3 Investigate Solvent Effects in_solution->b3 resolution resolution a1->resolution Problem Resolved? a2->resolution Problem Resolved? a3->resolution Problem Resolved? b1->resolution b2->resolution b3->resolution

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for 2-Amino-2-(3-nitrophenyl)ethanol is asymmetrical, showing tailing or fronting.

Potential Causes & Solutions:

  • Cause 1: Secondary Interactions with Stationary Phase. The primary amine can interact with residual silanols on the silica-based column, causing peak tailing.[12]

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: At a lower pH (e.g., 2.5-3.5), the amine will be protonated, and silanols will be less ionized, reducing secondary interactions.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

  • Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of the sample and reinject.

  • Cause 3: Mismatched Injection Solvent. If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[11]

    • Troubleshooting Steps:

      • Use Mobile Phase as Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Loss of Response or Poor Recovery

Symptom: The peak area for your analyte is significantly lower than expected, or you have poor recovery from your sample matrix.

Potential Causes & Solutions:

  • Cause 1: Adsorption to Surfaces. The polar nature of the molecule can lead to adsorption onto glassware, plasticware, or HPLC system components.

    • Troubleshooting Steps:

      • Use Silanized Glassware: For preparing stock solutions, consider using silanized glassware to minimize adsorption.

      • Passivate HPLC System: If you suspect adsorption to the HPLC system, a passivation procedure may be necessary.

  • Cause 2: Incomplete Extraction from Sample Matrix.

    • Troubleshooting Steps:

      • Optimize Extraction Procedure: Experiment with different extraction solvents and techniques to ensure complete recovery from your sample matrix.

  • Cause 3: Degradation During Sample Preparation.

    • Troubleshooting Steps:

      • Work Quickly and at Low Temperatures: Perform sample preparation steps as quickly as possible and on ice if the compound is found to be thermally labile.

      • Protect from Light: Conduct sample preparation under low-light conditions.

Part 3: Experimental Protocols

This section provides a starting point for conducting forced degradation studies to understand the stability of 2-Amino-2-(3-nitrophenyl)ethanol.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 2-Amino-2-(3-nitrophenyl)ethanol under various stress conditions. This is crucial for developing a stability-indicating analytical method.[7][13][14]

Materials:

  • 2-Amino-2-(3-nitrophenyl)ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-2-(3-nitrophenyl)ethanol in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60 °C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.

Forced Degradation Workflow

G cluster_sampling Sampling and Preparation start Prepare Stock Solution stress Apply Stress Conditions start->stress acid 0.1 M HCl, 60°C stress->acid Acid base 0.1 M NaOH, 60°C stress->base Base peroxide 3% H₂O₂, RT stress->peroxide Oxidation heat 60°C stress->heat Thermal light Photostability Chamber stress->light Photo sample_prep Withdraw Aliquots at Time Points neutralize Neutralize (Acid/Base Samples) sample_prep->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze analyze dilute->analyze HPLC Analysis interpret interpret analyze->interpret Interpret Results p1 Identify Degradation Products interpret->p1 p2 Determine Degradation Pathways interpret->p2

Caption: Workflow for a forced degradation study.

References

  • Alsante, K. M., et al. (2007). Forced Degradation: A Requirement for Drug Development. Pharmaceutical Technology, 31(3), 60-70.
  • ICH, Q1A (R2)
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitrobenzene and nitrophenols in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893.
  • Jain, R. K., Dreisbach, J. H., & Spain, J. C. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and environmental microbiology, 60(8), 3030–3032.
  • Kadiyala, V., & Spain, J. C. (1998). A two-component monooxygenase catalyzes the initial step in the degradation of 4-nitrophenol by a Rhodococcus sp. strain PN1. Applied and environmental microbiology, 64(8), 2809–2814.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New amines for CO2 capture. I. Mechanism of amine degradation in the presence of O2. Industrial & Engineering Chemistry Research, 48(20), 9061-9067.
  • Li, L., et al. (2013). A review of the recent advances in the oxidative degradation of amines for post-combustion CO2 capture. International Journal of Greenhouse Gas Control, 18, 201-213.
  • Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and environmental microbiology, 59(8), 2520–2525.
  • RSC Publishing. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective reduction of 3-nitrophenol by a Ralstonia eutropha JMP134(pJP4) derivative. Applied and environmental microbiology, 65(6), 2317–2321.
  • Singh, R., & Sharma, M. (2015). Forced degradation studies: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 12-19.
  • Spain, J. C., & Gibson, D. T. (1991). Pathway for degradation of p-nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812-819.
  • Zeyer, J., & Kearney, P. C. (1984). Degradation of o-nitrophenol and m-nitrophenol by a Pseudomonas putida. Journal of agricultural and food chemistry, 32(2), 238–242.
  • Zhang, J., et al. (2012). Biodegradation of p-nitrophenol by a newly isolated Pseudomonas sp. ZJ-5.
  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Lepaumier, H., et al. (2011). The effect of the chemical structure of amines on their oxidative degradation. International Journal of Greenhouse Gas Control, 5(4), 863-871.
  • Ju, S., & Rochelle, G. T. (2012). Oxidative degradation of monoethanolamine by metal catalysis in CO2 capture. Energy Procedia, 23, 137-145.
  • MedCrave. (2016, December 14).
  • National Center for Biotechnology Information. (n.d.). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Eawag. (2008, April 30).
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • ACS Publications. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • Frontiers. (2025, May 13). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers.
  • IWA Publishing. (2021, September 2).
  • PMC. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.

Sources

Resolving emulsions during the extraction of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the liquid-liquid extraction of 2-Amino-2-(3-nitrophenyl)ethanol. This document provides in-depth troubleshooting strategies, particularly focusing on the common and often frustrating issue of emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of my extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] In the extraction of 2-Amino-2-(3-nitrophenyl)ethanol, this often appears as a cloudy or milky layer between the organic and aqueous phases, preventing a clean separation.[2]

Q2: What causes emulsions to form during the extraction of 2-Amino-2-(3-nitrophenyl)ethanol?

Several factors can contribute to the formation of a persistent emulsion:

  • Presence of Surfactant-like Molecules: The target molecule itself, 2-Amino-2-(3-nitrophenyl)ethanol, possesses both polar (amino and hydroxyl groups) and non-polar (nitrophenyl group) regions. This amphiphilic nature can allow it to act as an emulsifying agent, stabilizing the interface between the aqueous and organic layers.[3] Reaction byproducts or unreacted starting materials can also act as surfactants.[4]

  • High Shear Mixing: Shaking the separatory funnel too vigorously can create very small droplets that are slow to coalesce and separate.[1]

  • Finely Divided Solids: The presence of any particulate matter can accumulate at the interface and physically prevent the droplets from merging.[1]

  • Similar Densities: If the densities of the organic and aqueous phases are too close, gravitational separation will be significantly slower, promoting emulsion stability.

Q3: An emulsion has formed. What is the very first thing I should do?

Patience is the initial and simplest step. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[1] Often, the emulsion will break on its own as the droplets slowly coalesce. Gentle swirling of the separatory funnel can sometimes encourage this process.[4]

Q4: Waiting didn't work. What's the next immediate step to try?

The addition of a saturated sodium chloride solution (brine) is a highly effective and commonly used technique.[1] This method, known as "salting out," increases the ionic strength of the aqueous layer.[4][5] This makes the aqueous phase more polar, thereby decreasing the solubility of the organic compounds and disrupting the emulsion.[6][7]

In-Depth Troubleshooting Guides

The Science of Emulsion Formation and Resolution

An emulsion is a thermodynamically unstable system that is kinetically stabilized by emulsifying agents. These agents, which can be the product itself or impurities, reduce the interfacial tension between the two immiscible liquid phases.[3] To break an emulsion, we must disrupt this kinetic stability. The following guides provide detailed protocols and the scientific rationale for effective emulsion resolution.

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving emulsions during the extraction of 2-Amino-2-(3-nitrophenyl)ethanol.

Emulsion_Troubleshooting Start Emulsion Formed Patience Let it Stand (10-30 min) Gentle Swirling Start->Patience Brine Add Saturated NaCl (Brine) Patience->Brine No Resolution Success Clean Separation Patience->Success Resolved pH_Adjust Adjust pH Brine->pH_Adjust No Resolution Brine->Success Resolved Centrifuge Centrifugation pH_Adjust->Centrifuge No Resolution pH_Adjust->Success Resolved Filter Filter through Celite® or Glass Wool Centrifuge->Filter No Resolution Centrifuge->Success Resolved Solvent Add a Different Solvent Filter->Solvent No Resolution Filter->Success Resolved Solvent->Success Resolved Failure Persistent Emulsion (Consider alternative workup) Solvent->Failure No Resolution

Caption: Decision workflow for resolving emulsions.

Detailed Protocols for Emulsion Resolution

Salting Out

Principle of Action: The addition of a salt like sodium chloride increases the ionic strength of the aqueous phase.[6] This has two primary effects: it decreases the solubility of your organic product in the aqueous layer, driving it into the organic phase, and it disrupts the forces stabilizing the emulsion, causing the dispersed droplets to coalesce.[5][7]

Experimental Protocol:

  • Prepare a saturated solution of sodium chloride (brine) in water.

  • Carefully add the brine solution in small portions to the separatory funnel containing the emulsion.

  • After each addition, gently swirl the funnel. Avoid vigorous shaking, which can reform the emulsion.[4]

  • Allow the funnel to stand and observe for the formation of distinct layers.

  • Continue adding brine until the emulsion breaks and two clear layers are visible.

pH Adjustment

Principle of Action: The stability of an emulsion can be highly dependent on the pH of the aqueous phase, especially when the emulsifying agent has acidic or basic functional groups.[8][9] 2-Amino-2-(3-nitrophenyl)ethanol has a basic amino group. By adjusting the pH, you can alter the charge of this molecule, which can significantly impact its solubility and its effectiveness as an emulsifying agent.[2][10]

Experimental Protocol:

  • If your product is in the organic phase at a basic pH: The amino group is neutral. If an emulsion forms, consider adding a dilute acid (e.g., 1M HCl) dropwise. This will protonate the amino group, making the molecule more water-soluble and potentially breaking the emulsion. Be mindful that this may also extract your product into the aqueous phase.

  • If your product is in the aqueous phase at an acidic pH: The amino group is protonated (charged). To extract it into an organic solvent, you would add a base (e.g., 1M NaOH) to neutralize the amino group. If an emulsion forms during this process, slight adjustments to the pH in either direction can disrupt the emulsion.

Caution: Be aware of the pH stability of your target compound. Excessive heating should be avoided as it can lead to decomposition.[11]

Physical Methods: Centrifugation and Filtration

Principle of Action:

  • Centrifugation: This technique applies a strong centrifugal force to accelerate the separation of the two liquid phases, which have different densities.[12] It is a very effective method for breaking stubborn emulsions.[2][10]

  • Filtration: Passing the emulsified mixture through a filter aid like Celite® or a plug of glass wool can physically disrupt the emulsion by causing the small droplets to coalesce on the filter medium.[4][5]

Experimental Protocol (Centrifugation):

  • Transfer the emulsion to centrifuge tubes.

  • Ensure the centrifuge is properly balanced.

  • Centrifuge the tubes for 5-10 minutes at a moderate speed.[13]

  • Carefully remove the tubes and observe the separation of the layers.

  • The layers can then be separated by decantation or with a pipette.

Experimental Protocol (Filtration):

  • Place a plug of glass wool or a small layer of Celite® in a powder funnel.

  • Pour the entire emulsified mixture through the filter aid into a clean flask.

  • The filter medium should help to break the emulsion, allowing for the collection of two distinct layers in the receiving flask.

Addition of a Different Organic Solvent

Principle of Action: Adding a small amount of a different organic solvent can alter the overall polarity and density of the organic phase, which can help to dissolve any surfactant-like molecules that are causing the emulsion.[4][5]

Experimental Protocol:

  • Add a small volume (a few milliliters) of a different organic solvent to the separatory funnel. Good choices include solvents that are miscible with your current organic phase but may have a different polarity, such as adding a small amount of chloroform or dichloromethane if you are using ethyl acetate.[13]

  • Gently swirl the mixture and allow it to stand.

  • Observe if the emulsion breaks.

Summary of Emulsion Breaking Techniques

TechniquePrinciple of ActionAdvantagesDisadvantages
Patience/Gentle Swirling Allows time for droplets to coalesce naturally.Simple, no reagents added.Time-consuming, may not work for stable emulsions.[10]
Salting Out (Adding Brine) Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[6][7]Highly effective, inexpensive.Adds salt to the aqueous layer.[1]
pH Adjustment Alters the charge and solubility of emulsifying agents.[8][9]Can be very effective for compounds with acidic/basic groups.May move the target compound to the other phase.
Centrifugation Accelerates phase separation based on density differences.[12][14]Very effective for stubborn emulsions.[2][10]Requires access to a centrifuge, may not be practical for large volumes.[5]
Filtration Physical disruption of the emulsion by a filter aid.[4]Simple, can be effective for some emulsions.Can be slow, may lead to some loss of material on the filter aid.
Addition of a Different Solvent Alters the properties of the organic phase to disrupt the emulsion.[4][5]Can be effective in some cases.Adds another solvent that may need to be removed later.

Prevention: The Best Approach

It is often easier to prevent an emulsion from forming than to break one.[4] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive shear forces.[4]

  • Pre-emptive Salting Out: If you know a particular extraction is prone to emulsion formation, add salt to the aqueous phase before mixing with the organic solvent.[6][10]

  • Solvent Choice: The choice of extraction solvent can influence emulsion formation. Experiment with different solvents if emulsions are a persistent issue.

By understanding the underlying causes of emulsion formation and systematically applying the troubleshooting techniques outlined in this guide, you can significantly improve the efficiency and success of your extractions of 2-Amino-2-(3-nitrophenyl)ethanol.

References

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Wikipedia. (n.d.). Salting out. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Salting out – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic salts on demulsification of emulsions. Retrieved from [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Centrifugal Step Emulsification can Produce Water in Oil Emulsions with Extremely High Internal Volume Fractions. Retrieved from [Link]

  • MedSolut AG. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Retrieved from [Link]

  • Barrick Lab. (2017, March 2). Using Emulsions to Select by Yield. Retrieved from [Link]

  • Shenzhou. (2025, August 5). Three Phase Centrifuge Troubleshooting: Emulsion Issues & Resolution. Retrieved from [Link]

  • Lerche, D. (2004). Rapid emulsifier selection and evaluation of emulsion stability by analytical centrifugation. Retrieved from [Link]

  • PMC. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. Retrieved from [Link]

  • Fingas, M. (n.d.). The physics and chemistry of emulsions. Retrieved from [Link]

  • Wikipedia. (n.d.). Emulsion. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Retrieved from [Link]

  • Medronho, B., et al. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-1-(3-nitrophenyl)ethanol. Retrieved from [Link]

  • PubMed. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simple extraction procedure for free amino acids determination in selected gluten-free flour samples. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Amino Acid extraction and quantification. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. Retrieved from [Link]

  • Michigan State University. (2019, March 19). MSU_MSMC_002 Free Amino acid extraction. Retrieved from [Link]

  • CBSE Academic. (n.d.). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Hydrogenation of 3-Nitro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the catalytic hydrogenation of 3-nitro precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your success in synthesizing the corresponding anilines, which are critical intermediates in pharmaceutical and fine chemical manufacturing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of catalyst loading and general reaction conditions for the hydrogenation of 3-nitro compounds.

Q1: What are the most common catalysts for the hydrogenation of 3-nitro precursors, and how do I choose the right one?

A1: The choice of catalyst is critical and depends on the specific substrate and desired outcome. The most common heterogeneous catalysts are:

  • Palladium on Carbon (Pd/C): This is often the first choice for reducing both aromatic and aliphatic nitro groups due to its high activity and efficiency.[1] It can be used at very low loadings, sometimes as low as 0.4 mol % Pd.[2][3]

  • Raney Nickel (Raney® Ni): This is a cost-effective alternative to palladium catalysts. It is particularly useful for substrates containing sensitive functional groups like aromatic halogens (I, Br, Cl), where Pd/C might cause dehalogenation.[1]

  • Platinum on Carbon (Pt/C): While also effective, Pt/C can sometimes be too active, leading to over-reduction of other functional groups or the aromatic ring itself. However, it can be advantageous in specific cases where other catalysts fail.

Causality: The choice between these catalysts hinges on a balance of reactivity and selectivity. Palladium offers a good balance for many substrates. Raney Nickel's lower propensity for dehalogenation makes it a valuable tool for complex molecules.[1]

Q2: What is a typical starting catalyst loading, and how do I optimize it?

A2: A typical starting point for catalyst loading is between 1-10% by weight of the substrate. For precious metal catalysts like Pd/C, a molar percentage of the metal relative to the substrate is often used, typically in the range of 0.1-1 mol%.

Optimization should be approached systematically. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to increased side reactions due to an overabundance of active sites.[4] A higher catalyst loading does not always improve the reaction yield and can sometimes decrease it.[5]

Experimental Protocol for Catalyst Loading Optimization:

  • Initial Screening: Start with a moderate catalyst loading (e.g., 5 wt% for Pd/C).

  • Monitor Reaction Progress: Track the reaction by a suitable analytical method (TLC, LC-MS, or GC-MS).

  • Iterative Reduction: If the reaction proceeds to completion cleanly and quickly, perform subsequent reactions with incrementally lower catalyst loadings (e.g., 2.5 wt%, 1 wt%) until the reaction rate becomes impractically slow or incomplete conversion is observed.

  • Consider Molar Ratios: For more precise optimization, calculate the molar ratio of the metallic catalyst to the substrate. This allows for more consistent results across different batches and scales.

Q3: How do solvent, temperature, and pressure affect the hydrogenation of 3-nitro precursors?

A3: These parameters are interconnected and significantly influence reaction rate, selectivity, and safety.

  • Solvent: The choice of solvent is crucial. Common solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF). The solvent must dissolve the starting material and should not react with the catalyst or reagents. In some cases, water can be used as a green solvent, especially with a surfactant.[3] The solvent can also influence the catalyst's activity by affecting hydrogen solubility and the adsorption of reactants and products on the catalyst surface.[6]

  • Temperature: Hydrogenation of nitro groups is typically exothermic.[7] Reactions are often run at room temperature to moderate pressures. Increasing the temperature can increase the reaction rate but may also promote side reactions like dehalogenation or ring saturation. For challenging substrates, gentle heating (e.g., 40-60 °C) may be necessary.

  • Pressure: Most nitro group hydrogenations can be carried out at atmospheric pressure using a hydrogen balloon.[3] For less reactive substrates or on a larger scale, higher pressures (e.g., 50-100 psi) in a properly rated pressure vessel can significantly increase the reaction rate by increasing the concentration of hydrogen dissolved in the solvent.[8]

ParameterGeneral RangeConsiderations
Catalyst Loading 1-10 wt% (0.1-1 mol% for Pd/Pt)Balance between reaction rate and cost/side reactions.
Solvent Methanol, Ethanol, Ethyl Acetate, THFSubstrate solubility, inertness, and impact on catalyst activity.
Temperature Room Temperature to 60 °CExothermic nature of the reaction, potential for side reactions at higher temperatures.
Pressure Atmospheric to 100 psiReaction rate, substrate reactivity, and equipment safety.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Q4: My reaction is very slow or has stalled. What are the possible causes and solutions?

A4: A slow or stalled reaction is a common issue with several potential root causes.

Troubleshooting Workflow for Slow or Stalled Reactions

Caption: A decision-making workflow for troubleshooting slow or stalled hydrogenation reactions.

  • Cause 1: Catalyst Deactivation/Poisoning: The catalyst may be old, improperly stored, or poisoned by impurities.[9] Common poisons for palladium and nickel catalysts include sulfur compounds (thiols, thioethers) and certain nitrogen-containing compounds.[10][11] Even trace amounts can severely inhibit the catalyst.

    • Solution: Use a fresh batch of catalyst. Ensure starting materials and solvents are free from potential poisons. If sulfur is a known contaminant, pre-treating the substrate with a scavenger may be necessary.

  • Cause 2: Poor Mass Transfer: The reaction is heterogeneous, relying on the efficient mixing of the solid catalyst, the dissolved substrate, and hydrogen gas.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended. Ensure there is sufficient headspace in the reaction flask for good gas-liquid mixing. On larger scales, mechanical stirring is superior to magnetic stirring.

  • Cause 3: Insufficient Hydrogen: If using a hydrogen balloon, it may have deflated, or there might be a leak in the system.

    • Solution: Check the integrity of the balloon and septa. For reactions requiring more than a stoichiometric amount of hydrogen, consider using a setup that allows for a continuous supply of hydrogen at a set pressure.

  • Cause 4: Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites and slowing the reaction down.[9]

    • Solution: In some cases, a slight increase in temperature can help desorb the product. Alternatively, using a different solvent might alter the adsorption equilibrium.

Q5: I am observing significant by-products, such as dehalogenated compounds. How can I improve selectivity?

A5: Achieving high selectivity is crucial, especially when other reducible functional groups are present.

  • Problem: Dehalogenation: This is a common side reaction when reducing halogenated nitroaromatics, particularly with Pd/C.[5]

    • Solution 1: Change the Catalyst: Switch to a catalyst with lower dehalogenation activity, such as Raney Nickel.[1]

    • Solution 2: Modify Reaction Conditions: Lowering the temperature and hydrogen pressure can sometimes reduce the rate of dehalogenation relative to nitro group reduction.

    • Solution 3: Additives: In some cases, adding a mild catalyst poison can selectively inhibit the dehalogenation reaction. However, this requires careful optimization.

  • Problem: Over-reduction of other functional groups (e.g., nitriles, ketones):

    • Solution: The nitro group is generally one of the most easily reduced functional groups. However, if over-reduction is an issue, consider using milder reaction conditions (room temperature, atmospheric pressure). If the substrate contains a nitrile, be aware that it can be reduced to a primary or tertiary amine under certain hydrogenation conditions.[12] Gold-based catalysts have shown high chemoselectivity for the nitro group in the presence of other reducible functionalities.[13]

Q6: The reaction is complete, but I am having trouble removing the catalyst. What is the best practice for filtration?

A6: Proper handling and removal of the catalyst are critical for both product purity and safety.

Experimental Protocol for Catalyst Filtration:

  • Inert Atmosphere Purge: Before opening the reaction vessel to the air, it is crucial to purge the system thoroughly with an inert gas like nitrogen or argon. This removes residual hydrogen, which can create a fire hazard when the pyrophoric catalyst is exposed to air.[14]

  • Filtration through Celite® or Diatomaceous Earth: Prepare a small plug of Celite® in a Büchner or fritted glass funnel. Wet the Celite® pad with the reaction solvent.

  • Transfer and Wash: Transfer the reaction slurry to the funnel and filter under vacuum. Wash the reaction flask and the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Safety First: Never let the catalyst dry out on the filter paper or in the funnel, as it can be pyrophoric and ignite spontaneously in air. [15][16][17] Keep the catalyst cake wet with solvent or water until it can be safely quenched and disposed of.[14]

Catalyst Handling and Filtration Workflow

CatalystFiltration Start Reaction Complete Purge Purge with Inert Gas (N2/Ar) Start->Purge Critical Safety Step PrepareFilter Prepare Celite® Pad Purge->PrepareFilter Filter Filter Reaction Mixture PrepareFilter->Filter Wash Wash Catalyst with Solvent Filter->Wash Quench Safely Quench Catalyst Filter->Quench Keep Wet! Wash->Quench Keep Wet! Product Product in Filtrate Wash->Product

Caption: A workflow diagram for the safe filtration of pyrophoric hydrogenation catalysts.

Section 3: Safety and Handling of Pyrophoric Catalysts

Q7: What are the essential safety precautions when working with catalysts like Pd/C and Raney Nickel?

A7: Both dry Pd/C and activated Raney Nickel are pyrophoric and can ignite spontaneously upon exposure to air.[15][16][17] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[16][18]

  • Inert Atmosphere: Handle the dry catalyst powder in an inert atmosphere (glove box or glove bag). If weighing in the open, do so quickly and add it to the solvent immediately.

  • Solvent Wetting: The catalyst is much safer when wetted with a solvent. Many suppliers provide Pd/C as a 50% water-wet paste. Raney Nickel is typically supplied as a slurry in water.[15]

  • Hydrogen Safety: Hydrogen is highly flammable. Ensure all connections are secure and work in a well-ventilated fume hood. Always purge the system with an inert gas before introducing hydrogen and before opening the system to the atmosphere.[14]

  • Catalyst Quenching and Disposal: After filtration, the catalyst must be safely quenched. This can be done by slowly adding the wet catalyst to a large volume of water. The catalyst can then be disposed of according to your institution's hazardous waste guidelines. Never dispose of the active catalyst in a waste bin containing flammable solvents.

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. Available from: [Link]

  • Zhang, Y., Liu, H., & Li, W. (2009). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Catalysis Communications, 10(10), 1435-1438. Available from: [Link]

  • Safety, Storage, Shelf Life, Handling and Disposal. (n.d.). Vineeth Chemicals. Retrieved from: [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). Organic Chemistry Portal. Retrieved from: [Link]

  • Mao, J., Wang, Y., & Li, J. (2010). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 15(10), 7108–7117. Available from: [Link]

  • Corma, A., Serna, P., & Concepción, P. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 113(19), 8243–8249. Available from: [Link]

  • Hydrogenation of Substituted Nitroaromatics on Non-Noble Metal Catalysts: Mechanistic Insights to Improve Selectivity. (n.d.). ResearchGate. Retrieved from: [Link]

  • C3. Safe Handling of Pyrophoric Materials. (n.d.). University of Washington, Department of Environmental & Occupational Health Sciences. Retrieved from: [Link]

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Poliakoff, M., & George, M. W. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1166–1172. Available from: [Link]

  • Samuelsen, G. S., Garik, V. L., & Smith, G. B. L. (1950). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society, 72(8), 3872–3873. Available from: [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (n.d.). ResearchGate. Retrieved from: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development. Available from: [Link]

  • -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... (n.d.). ResearchGate. Retrieved from: [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). RASĀYAN Journal of Chemistry, 14(2), 1-10. Available from: [Link]

  • Reaction kinetics and phase behavior in the chemoselective hydrogenation of 3-nitrostyrene over Co-N-C single-atom catalyst in compressed CO2. (2025). ResearchGate. Retrieved from: [Link]

  • Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved from: [Link]

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. (n.d.). ResearchGate. Retrieved from: [Link]

  • Procedures for Safe Use of Pyrophoric Solids. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from: [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2024). Angewandte Chemie International Edition, 63(38), e202408731. Available from: [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. Retrieved from: [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). Nature Communications, 15(1), 7123. Available from: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved from: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Engineering and Technology, 10(6), 1-5. Available from: [Link]

  • Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. Retrieved from: [Link]

  • Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. Retrieved from: [Link]

  • a) Possible hydrogenation route of 3-nitrostyrene and cinnamaldehyde;... (n.d.). ResearchGate. Retrieved from: [Link]

  • Three-Phase Nitrobenzene Hydrogenation over Supported Glass Fiber Catalysts: Reaction Kinetics Study. (n.d.). ResearchGate. Retrieved from: [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from: [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024). YouTube. Retrieved from: [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy, 53(3), 487-493. Available from: [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac. Retrieved from: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Catalysis Science & Technology. Available from: [Link]

  • Odd observation during Pd/C hydrogenation of Nitro group. (2023). Reddit. Retrieved from: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • General mechanism for the nitroaromatics hydrogenation. (n.d.). ResearchGate. Retrieved from: [Link]

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. (2022). DigitalCommons@UMaine. Retrieved from: [Link]

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. (2022). DigitalCommons@UMaine. Retrieved from: [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. Retrieved from: [Link]

  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022). Pacific Northwest National Laboratory. Retrieved from: [Link]

  • Nitrile. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology. Available from: [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions. Available from: [Link]

Sources

Validation & Comparative

In-Depth Technical Guide: 1H and 13C NMR Interpretation of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Amino-2-(3-nitrophenyl)ethanol , a critical chiral building block often referred to as 3-nitrophenylglycinol . This document is structured to assist researchers in distinguishing this compound from its positional isomers and validating its structural integrity during synthesis.

Executive Summary & Compound Profile

2-Amino-2-(3-nitrophenyl)ethanol is a


-amino alcohol where the amino group is attached to the benzylic carbon. It serves as a vital intermediate in the synthesis of adrenergic receptor agonists and chiral auxiliaries.
  • Systematic Name: 2-Amino-2-(3-nitrophenyl)ethanol

  • Common Name: 3-Nitrophenylglycinol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Structural Feature: A 3-nitrophenyl ring attached to a chiral center bearing a primary amine and a hydroxymethyl group.

The Core Analytical Challenge

The primary challenge in characterizing this molecule is distinguishing it from its regioisomer , 2-Amino-1-(3-nitrophenyl)ethanol (a norepinephrine analog precursor), and its positional isomer , 2-Amino-2-(4-nitrophenyl)ethanol. This guide provides the definitive spectral markers to resolve these ambiguities.

Experimental Synthesis & Isolation Protocols

To understand the spectral data, one must understand the origin of the sample. The synthesis pathway dictates the potential impurities and isomeric byproducts.

Protocol A: Target Synthesis (2-Amino-2-aryl)

Objective: Synthesis of 2-Amino-2-(3-nitrophenyl)ethanol via reduction of 3-nitrophenylglycine.

  • Rationale: Starting from the amino acid preserves the nitrogen position at the benzylic carbon.

  • Method:

    • Starting Material: (R)- or (S)-3-Nitrophenylglycine.

    • Reduction: Reaction with Borane-THF complex (BH

      
      
      
      
      
      THF) or NaBH
      
      
      /I
      
      
      system. Note: Lithium Aluminum Hydride (LAH) is avoided to prevent reduction of the nitro group to an amine.
    • Quenching: Careful addition of methanol followed by acidic hydrolysis to break the boron-amine complex.

    • Isolation: Basification and extraction with ethyl acetate.

Protocol B: Regioisomer Synthesis (2-Amino-1-aryl)

Objective: Synthesis of the alternative 2-Amino-1-(3-nitrophenyl)ethanol.

  • Method: Henry Reaction (Nitroaldol) of 3-nitrobenzaldehyde with nitromethane, followed by selective reduction.

  • Result: This pathway places the hydroxyl group at the benzylic position, yielding a distinct NMR signature.

Synthesis Logic & Impurity Flow

SynthesisPathways Start1 3-Nitrophenylglycine Process1 Reduction (BH3-THF) (Preserves C-N bond) Start1->Process1 Start2 3-Nitrobenzaldehyde Process2 Henry Rxn + Reduction (Forms C-OH bond) Start2->Process2 Product1 TARGET: 2-Amino-2-(3-nitrophenyl)ethanol (Benzylic Amine) Process1->Product1 Product2 REGIOISOMER: 2-Amino-1-(3-nitrophenyl)ethanol (Benzylic Alcohol) Process2->Product2

Caption: Synthetic pathways determining the regiochemistry of the amino-ethanol side chain.

Spectral Interpretation: 1H NMR (400 MHz, CDCl /DMSO-d )

The 1H NMR spectrum is characterized by a distinctive aromatic pattern and a diagnostic aliphatic region.

A. Aromatic Region (7.5 – 8.3 ppm)

The 3-nitro substituent creates a highly desymmetrized aromatic ring, resulting in a classic 4-spin system.

  • H-2 (Singlet-like/Narrow Doublet):

    
     ~8.2 – 8.3 ppm.
    
    • Reasoning: Located between the nitro and alkyl groups; most deshielded due to the inductive and mesomeric electron-withdrawing effect of the NO

      
       group.
      
  • H-4 (Doublet, J ~8 Hz):

    
     ~8.1 – 8.2 ppm.
    
    • Reasoning: Ortho to the nitro group; significantly deshielded.

  • H-6 (Doublet, J ~8 Hz):

    
     ~7.7 – 7.8 ppm.
    
    • Reasoning: Para to the nitro group; deshielded relative to benzene but less than H-2/H-4.

  • H-5 (Triplet, J ~8 Hz):

    
     ~7.5 – 7.6 ppm.
    
    • Reasoning: Meta to the nitro group; least affected, appearing as a pseudo-triplet due to coupling with H-4 and H-6.

B. Aliphatic Region (3.5 – 4.5 ppm)

This region definitively identifies the compound as the 2-amino-2-aryl isomer.

  • H-

    
     (Benzylic CH-NH
    
    
    
    ):
    
    
    4.0 – 4.2 ppm (dd).
    • Diagnostic: This proton is attached to the carbon bearing the amine. In the regioisomer (benzylic alcohol), the benzylic proton shifts downfield to 4.6 – 4.9 ppm due to the higher electronegativity of Oxygen vs. Nitrogen.

    • Coupling: Appears as a doublet of doublets (coupling to the two non-equivalent H-

      
       protons).
      
  • H-

    
     (Hydroxymethyl CH
    
    
    
    -OH):
    
    
    3.5 – 3.8 ppm (m).
    • Diagnostic: These protons are upfield relative to the benzylic proton. In the regioisomer, the CH

      
       is attached to the amine (CH
      
      
      
      -NH
      
      
      ) and would appear significantly upfield at 2.8 – 3.1 ppm .
C. Labile Protons
  • -NH

    
     / -OH:  Broad singlets, chemical shift varies with concentration and solvent (typically 1.5 – 3.0 ppm in CDCl
    
    
    
    , distinct in DMSO-d
    
    
    ).

Spectral Interpretation: 13C NMR (100 MHz)

The 13C spectrum confirms the carbon skeleton and substitution pattern.

Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C-NO

(C3)
~148.0Quaternary, highly deshielded by nitro group.
C-Ipso (C1) ~144.0Quaternary, attached to alkyl side chain.
C-H (C6) ~132.0Para to nitro group.
C-H (C5) ~129.5Meta to nitro group.
C-H (C4) ~122.0Ortho to nitro group.
C-H (C2) ~121.0Ortho to nitro, between substituents.
Benzylic (CH-NH

)
~56.0 – 58.0 Key Diagnostic. Attached to Nitrogen.
Primary (CH

-OH)
~65.0 – 67.0 Attached to Oxygen.

Note: In the regioisomer (2-Amino-1-phenyl...), the Benzylic C-OH resonates at ~72-74 ppm, and the Primary C-NH


 at ~46-48 ppm.

Comparative Analysis Guide

Use this table to quickly validate your product against common alternatives.

FeatureTarget: 2-Amino-2-(3-NO

)
Regioisomer: 2-Amino-1-(3-NO

)
Para-Isomer: 2-Amino-2-(4-NO

)
Benzylic Proton Shift ~4.1 ppm (CH-N)~4.8 ppm (CH-O)~4.1 ppm (CH-N)
Side Chain CH

Shift
~3.6 ppm (CH

-O)
~3.0 ppm (CH

-N)
~3.6 ppm (CH

-O)
Aromatic Pattern ABCD System (s, d, t, d)ABCD System (s, d, t, d)AA'BB' System (2 doublets)
C-Benzylic (13C) ~57 ppm ~73 ppm ~57 ppm
C-Primary (13C) ~66 ppm ~47 ppm ~66 ppm
Spectral Validation Workflow

ValidationLogic Start Acquire 1H NMR CheckAromatic Check Aromatic Region (7.5 - 8.5 ppm) Start->CheckAromatic Decision1 Pattern: 2 Doublets (AA'BB')? CheckAromatic->Decision1 CheckAliphatic Check Benzylic Proton (Integrated 1H) Decision3 Benzylic Shift > 4.5 ppm? CheckAliphatic->Decision3 ResultPara Identify: 4-Nitro Isomer Decision1->ResultPara Yes Decision2 Pattern: s, d, t, d? Decision1->Decision2 No Decision2->CheckAliphatic Yes ResultRegio Identify: Regioisomer (2-Amino-1-phenyl...) Decision3->ResultRegio Yes ResultTarget CONFIRMED: 2-Amino-2-(3-nitrophenyl)ethanol Decision3->ResultTarget No (~4.0-4.2 ppm)

Caption: Logic tree for distinguishing the target compound from common isomeric impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92466, 2-Amino-2-phenylethanol. Retrieved from [Link]

    • Context: Provides the baseline spectral data for the parent phenylglycinol structure used for compar
  • Context: Source for the regioisomer spectral data used in the compar
  • Context: General protocols for the Henry reaction and reduction p
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Technical Guide: Mass Spectrometry Fragmentation of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide details the mass spectrometry (MS) fragmentation behavior of 2-Amino-2-(3-nitrophenyl)ethanol (Target Compound). As a chiral


-amino alcohol, this molecule serves as a critical building block in the synthesis of adrenergic agonists.

In drug development, particularly for Mirabegron-related pathways, it is vital to distinguish this compound from its regioisomer, 2-Amino-1-(3-nitrophenyl)ethanol . While both share the formula


 (MW 182.18), their fragmentation patterns differ fundamentally due to the position of the amino and hydroxyl groups relative to the aromatic ring.
The Core Challenge: Regioisomer Differentiation
  • Target (Phenylglycinol scaffold): Amine is benzylic; Alcohol is primary.

  • Alternative (Phenylethanolamine scaffold): Alcohol is benzylic; Amine is primary.

This guide provides the mechanistic insights and protocols to unequivocally identify the target using Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation[1]

In hard ionization (EI, 70 eV), fragmentation is driven by radical cation instability. For


-amino alcohols, 

-cleavage
is the dominant mechanism. The charge is preferentially retained on the fragment with the lower ionization energy (Stevenson’s Rule), typically the nitrogen-containing species.
Comparative Fragmentation Logic[2][3]
FeatureTarget: 2-Amino-2-(3-nitrophenyl)ethanolAlternative: 2-Amino-1-(3-nitrophenyl)ethanol
Structure


Primary

-Cleavage
Cleavage between

and

.
Cleavage between

and

.
Fragment Lost

(Mass 31)

(Mass ~152)
Base Peak (Charge Retention) m/z 151

m/z 30

Mechanistic Driver Resonance stabilization of the iminium ion by the aromatic ring.Formation of the stable unsubstituted iminium ion.
Visualization: EI Fragmentation Pathway

The following diagram illustrates the divergent pathways for the target and its isomer.

EI_Fragmentation Target Target: 2-Amino-2-(3-nitrophenyl)ethanol [M]+• m/z 182 T_Frag Base Peak: m/z 151 [Ar-CH=NH2]+ Target->T_Frag α-Cleavage T_Loss Loss: •CH2OH (31 Da) Target->T_Loss Alt Alternative: 2-Amino-1-(3-nitrophenyl)ethanol [M]+• m/z 182 A_Frag Base Peak: m/z 30 [CH2=NH2]+ Alt->A_Frag α-Cleavage A_Loss Loss: •Ar-CH(OH) Alt->A_Loss

Caption: Divergent


-cleavage pathways in EI-MS. The Target yields a high-mass base peak (m/z 151), while the Alternative yields a low-mass base peak (m/z 30).

ESI-MS/MS Fragmentation (Soft Ionization)

In LC-MS/MS (ESI+), the molecule forms a protonated precursor


. Fragmentation is driven by Collision-Induced Dissociation (CID). The distinguishing feature here is the kinetics of water loss .
Mechanism: Benzylic vs. Non-Benzylic Hydroxyls
  • Alternative (Benzylic OH): The protonated hydroxyl group is on the benzylic carbon. Loss of

    
     generates a resonance-stabilized benzylic carbocation. This process is highly favorable and often occurs in-source.
    
  • Target (Primary OH): The hydroxyl is on a terminal carbon. Loss of

    
     generates a primary carbocation (unstable) or requires neighbor-group participation. This process requires higher collision energy (CE).
    
Diagnostic Transition Table (ESI+)
Precursor Ion (m/z)Fragment Ion (m/z)Target IntensityAlternative IntensityMechanistic Origin
183 165

Low / MediumHigh (Dominant) Benzylic OH elimination is facile; Primary OH is slower.
183 166

MediumLowElimination of benzylic amine (Target) vs terminal amine.
183 135 PresentPresentLoss of

(Nitro group reduction/loss).
Visualization: ESI-MS/MS Decision Tree

Use this workflow to confirm identity in an LC-MS setting.

ESI_Workflow Start Precursor Ion Selection [M+H]+ = 183 CID Apply CID (CE: 20-35 eV) Start->CID Branch Analyze Dominant Neutral Loss CID->Branch WaterLoss Major Peak: m/z 165 (Loss of H2O) Branch->WaterLoss High Intensity AmmoniaLoss Major Peak: m/z 166 (Loss of NH3) OR Balanced 165/166 Branch->AmmoniaLoss Moderate/Low Intensity Result_Alt ID: 2-Amino-1-(3-nitrophenyl)ethanol (Benzylic Alcohol) WaterLoss->Result_Alt Result_Target ID: 2-Amino-2-(3-nitrophenyl)ethanol (Primary Alcohol) AmmoniaLoss->Result_Target

Caption: LC-MS/MS decision tree based on neutral loss kinetics. Benzylic alcohols (Alternative) exhibit dominant water loss.

Experimental Protocols

Protocol A: GC-MS Analysis (Derivatization Recommended)

Since amino alcohols are polar, direct GC-MS can lead to peak tailing. Silylation is recommended for sharp peaks and clear fragmentation.

  • Reagent: BSTFA + 1% TMCS.

  • Procedure: Dissolve 1 mg sample in 100 µL acetonitrile. Add 50 µL derivatizing agent. Incubate at 60°C for 30 mins.

  • Interpretation:

    • Target-TMS: The

      
      -cleavage will occur between the CH(NH-TMS) and CH2(O-TMS). Look for the shift in the base peak corresponding to the TMS-protected iminium ion.
      
    • Underivatized (Direct Injection): Use a polar column (e.g., DB-Wax). Monitor m/z 151 (Target) vs m/z 30 (Alternative).

Protocol B: LC-MS/MS Quantification
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Differentiation: The isomers will likely separate chromatographically. The Target (primary alcohol) is typically slightly more polar (elutes earlier) than the Alternative (benzylic alcohol) due to the accessibility of the hydroxyl group for hydrogen bonding with the mobile phase.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for -cleavage mechanisms).
  • NIST Chemistry WebBook. Mass Spectrum of Phenylethanolamine vs. Phenylglycinol derivatives. Available at: [Link]

  • Vessecchi, R., et al. (2011). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. RSC Advances. Available at: [Link]

  • Holčapek, M., et al. (2010). Structural analysis of isomeric nitroanilines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Provides context on nitro-group behavior in MS).

A Comparative Guide to Determining Enantionmeric Purity of 2-Amino-2-(3-nitrophenyl)ethanol via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical analytical challenge. The stereochemical configuration of a molecule can profoundly influence its pharmacological activity, with one enantiomer potentially exhibiting therapeutic benefits while the other may be inactive or even toxic.[1] This guide provides an in-depth, experience-driven comparison of methodologies for assessing the enantiomeric purity of 2-Amino-2-(3-nitrophenyl)ethanol, a chiral amino alcohol, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method.

The Central Role of Chiral HPLC

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[2] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective strategy.[3][4] A CSP creates a chiral environment where the two enantiomers of an analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, consequently, their separation.[5]

The selection of an appropriate CSP is the most critical step in method development. For amino alcohols like 2-Amino-2-(3-nitrophenyl)ethanol, polysaccharide-based and protein-based CSPs have demonstrated broad applicability and success.[6][7][8]

Proposed Chiral HPLC Method: A Step-by-Step Protocol

This section details a well-established and reliable chiral HPLC method for the enantiomeric purity determination of 2-Amino-2-(3-nitrophenyl)ethanol. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Chromatographic Conditions
ParameterRecommended SettingRationale
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)These CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including amino alcohols, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5]
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)A normal-phase mobile phase often provides better selectivity for polar compounds on polysaccharide CSPs. Isopropanol acts as the polar modifier, and a small amount of a basic additive like diethylamine is crucial to improve peak shape and reduce tailing for basic analytes like amino alcohols.[9]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity. Maintaining a constant temperature ensures reproducibility.
Detection Wavelength 254 nmThe nitroaromatic ring in the analyte provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in mobile phaseDissolving the sample in the mobile phase ensures compatibility and good peak shape.
Experimental Workflow

Caption: Experimental workflow for enantiomeric purity determination.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its reliability.[4][10] The validation of a chiral purity method should adhere to the guidelines of the International Council for Harmonisation (ICH).[11]

Validation ParameterAcceptance Criteria
Specificity Baseline resolution of the two enantiomers (Resolution > 1.5) and no interference from the blank.
Linearity Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer over a range of concentrations (e.g., LOQ to 150% of the specification limit).[1]
Accuracy 98.0% - 102.0% recovery of the undesired enantiomer from spiked samples.[10]
Precision (RSD%) Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%.[12]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be sufficiently low to quantify the undesired enantiomer at the required specification limit.[1]

Comparison with Alternative Methods

While chiral HPLC is the predominant technique, other methods can be employed for determining enantiomeric purity. Each has its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase.High resolution, accuracy, and precision. Well-established and widely accepted.Can require extensive method development to find the right CSP and mobile phase combination.[13]
NMR Spectroscopy Use of chiral shift reagents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[14][15]Rapid analysis, provides structural information.Lower sensitivity and accuracy compared to HPLC, requires higher sample concentrations.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[2]High efficiency, low sample and solvent consumption.Can be less robust and have lower loading capacity than HPLC.
Fluorescence-based Assays Formation of diastereomeric complexes with a fluorescent chiral reagent, leading to differences in fluorescence intensity.High-throughput screening capabilities.Indirect method, may be susceptible to interference from other components in the sample.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.[16]Provides information about the absolute configuration.Generally used for qualitative analysis and determination of absolute configuration rather than precise quantitative measurement of enantiomeric excess.

Logical Framework for Method Selection

method_selection start Need to determine enantiomeric purity of 2-Amino-2-(3-nitrophenyl)ethanol quant Quantitative analysis required? start->quant high_throughput High-throughput screening needed? start->high_throughput qual Qualitative analysis or absolute configuration? quant->qual No hplc Chiral HPLC quant->hplc Yes nmr NMR Spectroscopy qual->nmr Yes cd Circular Dichroism qual->cd Yes hplc->nmr Complementary ce Capillary Electrophoresis hplc->ce Alternative fluorescence Fluorescence Assay high_throughput->hplc No high_throughput->fluorescence Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

For the robust and reliable determination of the enantiomeric purity of 2-Amino-2-(3-nitrophenyl)ethanol, a validated chiral HPLC method using a polysaccharide-based chiral stationary phase is the recommended approach. Its high resolution, accuracy, and precision make it the method of choice for quality control and regulatory submissions in the pharmaceutical industry. While alternative techniques like NMR spectroscopy and capillary electrophoresis offer certain advantages and can be used for complementary purposes, they generally do not match the quantitative performance of a well-developed chiral HPLC method. The experimental protocol and validation guidelines provided in this guide offer a solid foundation for establishing a trustworthy and scientifically sound analytical procedure.

References

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2003). Pharmaceutical Technology. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (1995). Journal of Chromatographic Science. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica. [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Seog, W., et al. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2019). Chromatography Today. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2020). Journal of Chemical Education. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2014). PMC. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2020). AVESİS. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. (1998). Scholars' Mine. [Link]

  • Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study. (1995). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Nitro and Amino Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the most critical are the nitro (–NO₂) and amino (–NH₂) groups, whose presence can dramatically alter a compound's pharmacological, toxicological, and physicochemical properties. While structurally distinct, their analysis can present challenges. This guide provides an in-depth, objective comparison of the infrared (IR) spectroscopy signatures of nitro and amino groups, grounded in established experimental data and protocols.

Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral "fingerprint."[2] For the scientist, this fingerprint is a powerful tool for identifying the functional groups present.[3][4] The key to differentiating nitro and amino groups lies in understanding their distinct vibrational behaviors.

The Energetic Signature of the Nitro Group

The nitro group is characterized by the strong polarity of its nitrogen-oxygen bonds. This polarity leads to a large change in dipole moment during vibration, resulting in two of the most intense and characteristic absorption bands in the mid-infrared region.[1] These bands make the nitro group relatively straightforward to identify.

The two principal vibrations are:

  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption resulting from the two N-O bonds stretching out of phase.[1]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[1]

The precise location of these peaks is sensitive to the electronic environment. Conjugation with an aromatic ring, for instance, allows for delocalization of electron density, which slightly weakens the N-O bonds and shifts their absorption bands to a lower wavenumber (frequency) compared to aliphatic nitro compounds.[1][5][6]

Characteristic IR Peaks for Nitro Groups
Vibrational ModeAliphatic Nitro Compounds (R-NO₂)Aromatic Nitro Compounds (Ar-NO₂)Intensity
Asymmetric Stretch ~1550 cm⁻¹1550–1475 cm⁻¹[5][7]Strong
Symmetric Stretch ~1365 cm⁻¹1360–1290 cm⁻¹[5][7]Strong
C–N Stretch (Often weak and less diagnostic)890–835 cm⁻¹[1]Weak to Medium

The Diverse Vibrations of the Amino Group

The infrared spectrum of an amine is dominated by the vibrations of the N-H bond. Unlike the nitro group, the signature of an amino group provides more granular information, allowing for the differentiation between primary, secondary, and tertiary amines.[8]

  • Primary Amines (R-NH₂): These compounds contain two N-H bonds and therefore exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[9][10] They also show a characteristic N-H "scissoring" (bending) vibration.[9][11]

  • Secondary Amines (R₂-NH): With only one N-H bond, secondary amines show a single, weaker N-H stretching band in the same region.[8][9]

  • Tertiary Amines (R₃-N): Lacking an N-H bond, tertiary amines do not exhibit N-H stretching or bending vibrations, making them more challenging to identify solely by these characteristic peaks.[9] Their presence is often inferred by the absence of N-H signals in a nitrogen-containing compound.

Characteristic IR Peaks for Amino Groups
Vibrational ModePrimary (R-NH₂)Secondary (R₂-NH)Tertiary (R₃-N)Intensity
N–H Stretch Two bands: 3500-3400 cm⁻¹ & 3400-3300 cm⁻¹[12]One band: 3350–3310 cm⁻¹[9][13]NoneMedium to Weak, Sharp
N–H Bend (Scissoring) 1650–1580 cm⁻¹[9](Generally not observed)NoneMedium to Strong
N–H Wag 910–665 cm⁻¹[9]910–665 cm⁻¹[9]NoneBroad, Strong
C–N Stretch (Aliphatic) 1250–1020 cm⁻¹[9]1250–1020 cm⁻¹[13]1250–1020 cm⁻¹[13]Weak to Medium
C–N Stretch (Aromatic) 1335–1250 cm⁻¹[9]1350–1280 cm⁻¹[13]1360–1310 cm⁻¹[13]Medium to Strong

Comparative Analysis: Resolving Ambiguity

Direct comparison reveals clear distinctions that allow for confident assignment of either a nitro or amino group.

FeatureNitro Group (–NO₂)Amino Group (–NH₂)
Primary Diagnostic Region 1600–1300 cm⁻¹3500–3300 cm⁻¹
Key Vibrations Strong, dual N=O stretches (asymmetric & symmetric)N–H stretches (one or two peaks) and N–H bends
Appearance Two very strong, relatively sharp peaks.N-H stretches are sharp but weaker than O-H bands.[9]
Sub-Type Identification Differentiates between aliphatic and aromatic via peak shift.Differentiates between primary, secondary, and tertiary.[14]

A potential point of confusion could arise from the overlap between the primary amine N-H bending vibration (1650–1580 cm⁻¹) and the asymmetric NO₂ stretch (1550–1475 cm⁻¹). However, the presence or absence of the definitive N-H stretching peaks above 3300 cm⁻¹ serves as the ultimate arbiter. If strong peaks are observed in the N-H stretch region, the peak around 1600 cm⁻¹ can be confidently assigned to an amine. If they are absent, it points strongly to a nitro group.

Experimental Protocol: The KBr Pellet Method for Solid Samples

Obtaining a high-quality, reproducible IR spectrum is paramount. For solid samples, such as many active pharmaceutical ingredients (APIs), the potassium bromide (KBr) pellet method is a robust and widely used technique.[1]

Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample, minimizing scattering effects. It is crucial to use anhydrous KBr and to minimize the sample's exposure to moisture, as water has a strong, broad O-H absorption that can obscure important spectral features.[10]

Step-by-Step Methodology:

  • Drying: Dry IR-grade KBr powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Store in a desiccator.

  • Grinding: Add approximately 1-2 mg of the solid sample to an agate mortar. Add about 100-200 mg of the dried KBr.[1] Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to prevent scattering.

  • Pellet Formation: Transfer a portion of the mixture into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This sinters the KBr and sample into a translucent or transparent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire a background spectrum of the empty sample chamber first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis s1 Dry KBr Powder (~110°C, 2-3h) s2 Grind Sample (1-2mg) with KBr (100-200mg) s1->s2 Anhydrous KBr s3 Transfer to Pellet Die s2->s3 Homogeneous Mixture a1 Form Pellet (7-10 tons pressure) s3->a1 a2 Acquire Background Spectrum a1->a2 a3 Acquire Sample Spectrum a2->a3 Place pellet in holder a4 Generate Final Spectrum (Absorbance vs. Wavenumber) a3->a4

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A Comparative Analysis of the Biological Activity of 2-Amino-2-(3-nitrophenyl)ethanol and its Unsubstituted Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenylethanolamine Scaffold and Nitro-functionalization

The 2-amino-2-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] This framework is particularly prevalent in the design of adrenergic receptor modulators, with numerous approved drugs for cardiovascular and respiratory diseases sharing this core structure.[4][5] The introduction of substituents onto the phenyl ring is a classical strategy to modulate the potency, selectivity, and pharmacokinetic properties of these agents.

This guide focuses on the impact of a specific and powerful chemical modification: the addition of a nitro group at the meta-position of the phenyl ring. We will explore how this functionalization is predicted to alter the biological activity of the parent 2-amino-2-phenylethanol. The nitro group, with its strong electron-withdrawing nature, can profoundly influence a molecule's interaction with biological targets and its metabolic fate.[6]

Physicochemical Properties: A Tale of Two Molecules

The introduction of a nitro group is expected to significantly alter the physicochemical properties of 2-amino-2-phenylethanol. These changes, in turn, can have a substantial impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with target receptors.

Property2-amino-2-phenylethanol[7]2-Amino-2-(3-nitrophenyl)ethanol (Predicted)[8][9]Predicted Impact of Nitro Group
Molecular Formula C₈H₁₁NOC₈H₁₀N₂O₃Addition of NO₂
Molecular Weight 137.18 g/mol 182.18 g/mol Increased molecular weight
LogP ~0.1Higher than the parent compoundIncreased lipophilicity
pKa (amine) ~9.5Lower than the parent compoundReduced basicity of the amine
Hydrogen Bond Donors 22No change
Hydrogen Bond Acceptors 24Increased H-bond accepting capacity
Polar Surface Area 46.3 ŲHigher than the parent compoundIncreased polarity

The Profound Influence of the Nitro Group on Pharmacological Activity

The addition of a nitro group is a well-established strategy in drug design, capable of eliciting a range of effects on a molecule's biological activity.

Electronic Effects and Receptor Binding

The nitro group is a strong electron-withdrawing group, which can significantly alter the electron distribution within the phenyl ring. This can influence the molecule's ability to participate in key interactions with its biological target, such as cation-π or π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket.[10] The reduced basicity of the amine group could also affect the strength of the ionic bond typically formed with an acidic residue (e.g., aspartate) in aminergic G-protein coupled receptors (GPCRs).

Metabolic Considerations and Prodrug Potential

Aromatic nitro compounds can be susceptible to metabolic reduction in vivo, a process that can lead to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.[6] This metabolic pathway can have several consequences:

  • Bioactivation: The nitro compound could act as a prodrug, with its reduced metabolite being the primary active species.

  • Toxicity: The reactive intermediates formed during nitro reduction can be associated with toxicity, including mutagenicity and genotoxicity.[11]

  • Altered Pharmacokinetics: The metabolic profile of the nitrated compound will likely differ significantly from its unsubstituted analog, potentially leading to a different duration of action and excretion profile.

Anticipated Biological Targets and Signaling Pathways

Given that the 2-amino-2-phenylethanol scaffold is a common feature of adrenergic agonists, it is highly probable that both 2-amino-2-phenylethanol and its 3-nitro analog will interact with adrenergic receptors, particularly the β-adrenergic subtypes.[1][2][3] Additionally, due to structural similarities with other biogenic amines, interactions with dopaminergic and serotonergic receptors are also plausible.

β2-Adrenergic Receptor Signaling

Activation of the β2-adrenergic receptor, a Gs-coupled GPCR, primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation.[12] Some studies also suggest that the β2-adrenergic receptor can couple to Gi proteins, which would inhibit adenylyl cyclase.[13]

Gs_signaling cluster_membrane Plasma Membrane Ligand Ligand β2-AR β2-Adrenergic Receptor Ligand->β2-AR Binds Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

β2-Adrenergic Receptor Gs Signaling Pathway
Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors are typically coupled to Gs proteins, leading to cAMP production.[14][15] In contrast, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels.[14][16]

Dopamine_Signaling cluster_membrane Plasma Membrane Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R Gs Gs D1R->Gs Activates Gi Gi D2R->Gi Inhibits AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Response_Gi Inhibition of Cellular Response cAMP->Response_Gi Response_Gs Cellular Response PKA->Response_Gs

Dopamine Receptor Signaling Pathways

Experimental Guide for a Comparative Biological Evaluation

The following sections outline a comprehensive experimental plan to directly compare the biological activities of 2-Amino-2-(3-nitrophenyl)ethanol and 2-amino-2-phenylethanol.

Synthesis Protocols

The synthesis of both compounds can be achieved through established chemical transformations.

A common route to 2-amino-2-phenylethanol involves the reduction of an appropriate precursor, such as an amino ketone or a nitro alcohol.

Synthesis_Unsubstituted Styrene_oxide Styrene Oxide Reduction Ring Opening Styrene_oxide->Reduction Ammonia Ammonia Ammonia->Reduction 2_amino_1_phenylethanol 2-amino-1-phenylethanol Final_Product 2-amino-2-phenylethanol 2_amino_1_phenylethanol->Final_Product Reduction->2_amino_1_phenylethanol Synthesis_Nitrated 3_nitrobenzaldehyde 3-Nitrobenzaldehyde Henry_Reaction Henry Reaction (Base catalyst) 3_nitrobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Intermediate 1-(3-Nitrophenyl)-2-nitroethanol Henry_Reaction->Intermediate Reduction Selective Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Final_Product 2-Amino-2-(3-nitrophenyl)ethanol Reduction->Final_Product Binding_Assay Receptor_Source Receptor Source (e.g., cell membranes) Incubation Incubation Receptor_Source->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50, Ki determination) Quantification->Data_Analysis cAMP_Assay Cells Cells expressing the target receptor Stimulation Stimulate with Test Compound Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->Detection Data_Analysis Data Analysis (EC50/IC50) Detection->Data_Analysis

Sources

X-ray crystallography data for absolute configuration of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on X-ray Crystallography and Spectroscopic Alternatives for Chiral Molecules like 2-Amino-2-(3-nitrophenyl)ethanol

For researchers and professionals in drug discovery and development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical characterization. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. While single-crystal X-ray crystallography is traditionally hailed as the definitive method, its application is not always feasible. This guide provides an in-depth, objective comparison of X-ray crystallography with powerful spectroscopic techniques—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries—for elucidating the absolute stereochemistry of chiral molecules, using 2-Amino-2-(3-nitrophenyl)ethanol as a representative case.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] The method relies on the diffraction of X-rays by a well-ordered single crystal of the compound.[1][3] The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined.[1]

To establish the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is employed.[2] This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). By carefully analyzing these differences, the true handedness of the molecule can be determined.

Causality in Experimental Choices:

The success of this method hinges on the ability to grow a high-quality single crystal, which can be a significant bottleneck, particularly for molecules that are oils or are difficult to crystallize. The presence of a "heavy" atom (typically heavier than oxygen) in the molecule or the co-crystallizing solvent enhances the anomalous scattering effect, making the determination of absolute configuration more reliable.[4]

Spectroscopic Alternatives: Probing Chirality in Solution

When single crystals are elusive, a suite of powerful spectroscopic techniques can provide crucial information about the absolute configuration of a molecule in solution. These methods are often faster and require less sample than crystallography.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique provides a fingerprint of the molecule's stereochemistry in solution. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT).[4][6][7] A good match between the experimental and calculated spectra for a particular enantiomer allows for a confident assignment of the absolute configuration.[4][5]

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD (often simply referred to as CD) measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[8] The resulting spectrum is sensitive to the electronic transitions within the molecule and is therefore dependent on the presence of chromophores. The interpretation of ECD spectra for absolute configuration determination also relies heavily on comparison with quantum chemical calculations.[9][10]

Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[1][11] The most well-known CDA-based method is the Mosher's ester analysis.[12][13][14] In this technique, the chiral alcohol (or amine) of interest is reacted with both enantiomers of a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[12][14] The differing spatial arrangements of the protons in these diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be systematically analyzed to deduce the absolute configuration of the original alcohol or amine.[12][13]

Data Comparison of Analytical Techniques

The choice of method for determining absolute configuration depends on various factors, including the physical state of the sample, the presence of chromophores or specific functional groups, and the availability of instrumentation and computational resources.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle X-ray diffraction by a single crystalDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightFormation of diastereomers with distinct NMR spectra
Sample Phase Solid (single crystal)Solution or neat liquidSolutionSolution
Sample Amount µg to mg1-10 mg0.1-1 mg1-5 mg
Analysis Time Hours to daysHoursMinutes to hoursHours
Requirement for Crystallization EssentialNot requiredNot requiredNot required
Requirement for Chromophore Not requiredNot requiredRequiredNot required
Reliance on Computation Not for direct determination (but used in structure solution)EssentialEssentialNot essential (empirical method)
Ambiguity of Result Unambiguous (if successful)High confidence with good spectral correlationHigh confidence with good spectral correlationCan be ambiguous if conformational effects are not considered

Experimental Protocols

X-ray Crystallography: A Step-by-Step Workflow
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using various computational methods, and the structural model is refined to best fit the experimental data.

  • Absolute Configuration Determination: The Flack parameter is calculated based on the intensities of Friedel pairs. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.

Vibrational Circular Dichroism (VCD) Workflow
  • Sample Preparation: A solution of the chiral molecule is prepared in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄).

  • Data Acquisition: The VCD spectrum is recorded on a specialized VCD spectrometer.

  • Computational Modeling: The 3D structure of one enantiomer of the molecule is built in silico, and its conformational space is explored.

  • Spectrum Calculation: The VCD spectrum for the most stable conformer(s) is calculated using DFT methods.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A direct correlation in the signs and relative intensities of the peaks confirms the absolute configuration.

NMR Spectroscopy: Mosher's Ester Analysis Protocol
  • Derivatization: The chiral alcohol, 2-Amino-2-(3-nitrophenyl)ethanol, is reacted with both (R)- and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric Mosher's esters.

  • NMR Data Acquisition: ¹H NMR spectra of both diastereomeric esters are recorded.

  • Spectral Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are assigned for both diastereomers.

  • Δδ (δS - δR) Calculation: The chemical shift difference (Δδ) is calculated for each corresponding proton.

  • Configuration Assignment: A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when applied to the Mosher's method model, reveals the absolute configuration of the original alcohol.

Visualization of Workflows

xray_workflow cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Analysis crystal_growth Crystal Growth data_collection X-ray Diffraction crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement abs_config Absolute Configuration (Anomalous Dispersion) refinement->abs_config

Caption: X-ray Crystallography Workflow.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment sample_prep Sample Preparation (Solution) vcd_measurement VCD Spectrum Measurement sample_prep->vcd_measurement comparison Spectrum Comparison vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Spectrum Calculation conf_search->dft_calc dft_calc->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: VCD/ECD Workflow.

nmr_workflow cluster_react Reaction cluster_nmr NMR Analysis cluster_assign Assignment derivatization Derivatization with (R)- and (S)-Mosher's Reagent nmr_acq ¹H NMR Acquisition of Diastereomers derivatization->nmr_acq delta_calc Calculate Δδ (δS - δR) nmr_acq->delta_calc model_apply Apply Mosher's Model delta_calc->model_apply assignment Absolute Configuration Assignment model_apply->assignment

Sources

A Comparative Guide to the Validation of Analytical Methods for Detecting Impurities in 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation of analytical methodologies for the crucial task of detecting and quantifying impurities in 2-Amino-2-(3-nitrophenyl)ethanol. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the rationale behind method selection, delve into detailed validation procedures as mandated by regulatory bodies, and compare the performance of principal analytical techniques.

Disclaimer: Direct literature on the specific impurity profile of 2-Amino-2-(3-nitrophenyl)ethanol is limited. The potential impurities discussed are based on common synthetic pathways and degradation mechanisms for structurally analogous aromatic amino alcohols.

Chapter 1: The Analytical Challenge: Understanding Potential Impurities

The first step in developing a robust analytical method is to understand what we are looking for. Impurities in an API can originate from various sources, including the synthetic route, degradation of the API over time, or interaction with excipients.[1][2]

1.1. Plausible Synthetic Route and Process-Related Impurities

A logical synthetic pathway for 2-Amino-2-(3-nitrophenyl)ethanol could involve the reduction of a precursor like 2-azido-1-(3-nitrophenyl)ethanone or a related nitro compound. Based on such routes, potential process-related impurities could include:

  • Starting Materials: Unreacted precursors such as 3'-nitroacetophenone.

  • Intermediates: Incompletely converted chemical intermediates.

  • By-products: Molecules formed from side reactions inherent to the synthesis.

1.2. Degradation Pathways

2-Amino-2-(3-nitrophenyl)ethanol contains functional groups susceptible to degradation under stress conditions like heat, light, humidity, and extreme pH.

  • Oxidation: The primary amino group can be susceptible to oxidation.

  • Hydrolysis: While generally stable, forced hydrolysis studies are necessary to confirm the degradation profile.

A robust analytical method must be able to separate the main compound from all these potential known and unknown impurities, a capability known as specificity.

Chapter 2: Selecting the Right Tool: A Comparison of Analytical Technologies

The choice of analytical technique is the most critical decision in method development. For a semi-polar, non-volatile molecule like 2-Amino-2-(3-nitrophenyl)ethanol, High-Performance Liquid Chromatography (HPLC) is the presumptive gold standard.[1][3] However, Gas Chromatography (GC) can serve as a valuable orthogonal technique, particularly for volatile impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.Separation of vaporized analytes in a gaseous mobile phase.[4]
Applicability Ideal for non-volatile and thermally sensitive molecules like the target analyte.Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes like amines.[5][6]
Detection UV-Vis (good for aromatics), Mass Spectrometry (MS) for identification and sensitivity.Flame Ionization (FID), Mass Spectrometry (MS) for universal detection and identification.
Primary Strengths High resolution, versatility, MS-compatibility for structural elucidation.[7]Excellent for residual solvent analysis and certain volatile impurities.
Primary Challenges Mobile phase selection can be complex; non-volatile buffers are incompatible with MS.[7]Amines often exhibit poor peak shape due to column interaction; derivatization adds complexity.[8]

Chapter 3: The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a mass spectrometer (LC-MS), provides the sensitivity, specificity, and resolving power necessary for comprehensive impurity profiling.[9][10]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Finalization Dev_Start Define Analytical Requirements Column_Select Column & Mobile Phase Screening Dev_Start->Column_Select Optimization Optimize Gradient, Flow Rate, Temp. Column_Select->Optimization Specificity Specificity/ Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Analysis Analyze Validation Data & Check Acceptance Criteria Solution_Stability->Analysis Report Generate Validation Report Analysis->Report GC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_validation Validation Sample_Weigh Weigh Sample Solvent_Add Dissolve in Solvent Sample_Weigh->Solvent_Add Derivatization Add Derivatizing Agent (e.g., BSC) & React Solvent_Add->Derivatization GC_Inject Inject into GC-FID/MS Derivatization->GC_Inject GC_Run Run Temperature Program GC_Inject->GC_Run GC_Detect Detect & Integrate Peaks GC_Run->GC_Detect Validate Perform Validation (Specificity, Linearity, Accuracy, Precision, etc.) GC_Detect->Validate

Sources

Comparative Reactivity Guide: 2-Amino-2-(3-nitrophenyl)ethanol vs. 2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Amino-2-(3-nitrophenyl)ethanol (Compound A) and 2-Amino-1-phenylethanol (Compound B) . While both are chiral 1,2-amino alcohols used as building blocks in medicinal chemistry, they exhibit distinct electronic and steric profiles due to regioisomerism and substituent effects.

  • Compound A is a phenylglycinol derivative with a deactivated benzylic amine and an electron-withdrawing nitro group. It serves as a precursor for diamines and specialized chiral auxiliaries.

  • Compound B is a phenyl ethanolamine derivative (isostere of norepinephrine) featuring a reactive benzylic alcohol and a primary alkyl amine. It is widely used in adrenergic agonist development and as a resolving agent.

The core distinction lies in their nucleophilicity and redox stability : Compound A requires careful handling to prevent nitro-reduction during synthesis, while Compound B is prone to benzylic C-O cleavage (hydrogenolysis).

Structural & Electronic Landscape

The reactivity differences stem from the position of the heteroatoms relative to the aromatic ring and the electronic influence of the nitro group.

FeatureCompound A: 2-Amino-2-(3-nitrophenyl)ethanol Compound B: 2-Amino-1-phenylethanol
Structure


Class 3-NitrophenylglycinolPhenyl ethanolamine
Benzylic Group Amine (

)
Alcohol (

)
Electronic Effect Strong Electron Withdrawing (

,

)
Standard Phenyl Inductive Effect
Amine Basicity Lower (

est.)
Higher (

)
Nucleophilicity Attenuated (Inductive withdrawal + Benzylic resonance)High (Primary alkyl amine)
Electronic Activation Diagram

The following diagram illustrates the electronic push-pull mechanisms affecting reactivity.

ElectronicEffects A Cmpd A: 2-Amino-2-(3-nitrophenyl)ethanol (Benzylic Amine) Effect_A Nitro Group (EWG) Inductive Pull (-I) A->Effect_A Meta-Substitution B Cmpd B: 2-Amino-1-phenylethanol (Benzylic Alcohol) Effect_B Benzylic C-O Activation B->Effect_B Direct Attachment Reactivity_A Reduced Amine Nucleophilicity Acidic Benzylic Proton Effect_A->Reactivity_A Electron Withdrawal Reactivity_B Facile C-O Cleavage High Amine Nucleophilicity Effect_B->Reactivity_B Resonance Stabilization of Carbocation

Figure 1: Comparative electronic activation pathways. Compound A is dominated by the electron-withdrawing nitro group, while Compound B is defined by benzylic oxygen activation.

Synthesis Protocols

The synthesis of these two regioisomers requires fundamentally different strategies. Compound B is accessible via epoxide opening, whereas Compound A requires C-C bond formation (Strecker) or reduction of amino acid precursors.

Protocol A: Synthesis of 2-Amino-2-(3-nitrophenyl)ethanol

Challenge: Reducing the carboxylic acid/ester without reducing the nitro group. Recommended Route: Reduction of 3-nitrophenylglycine methyl ester using Sodium Borohydride (


).

Step-by-Step Methodology:

  • Esterification: Dissolve 3-nitrophenylglycine (10 mmol) in dry Methanol (50 mL). Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to yield the methyl ester hydrochloride.
    
  • Neutralization: Suspend the ester salt in THF/Water (1:1). Adjust pH to ~9 with

    
    .
    
  • Reduction:

    • Cool to 0°C.

    • Add

      
       (4.0 eq) portion-wise over 30 minutes. Note: 
      
      
      
      reduces esters to alcohols but leaves aromatic nitro groups intact at moderate temperatures.
    • Stir at room temperature for 12 hours.

  • Workup: Quench with 1N HCl (carefully). Neutralize with NaOH. Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane.

Protocol B: Synthesis of 2-Amino-1-phenylethanol

Route: Aminolysis of Styrene Oxide.

Step-by-Step Methodology:

  • Reaction: Charge a pressure vessel with Styrene Oxide (10 mmol) and Ammonium Hydroxide (28% aq, 100 mmol, 10 eq). Excess ammonia prevents dimerization.

  • Heating: Seal and heat to 60°C for 4 hours.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove water and excess ammonia.

  • Purification: The residue solidifies upon standing.[1] Recrystallize from Toluene or Ethyl Acetate to separate from trace regioisomer (2-amino-2-phenylethanol, which forms in minor amounts ~5-10%).

Reactivity Benchmarking

The following table summarizes experimental performance in key transformations.

Reaction TypeCompound A (Nitro-Phenylglycinol) Compound B (Phenyl Ethanolamine) Causality / Notes
N-Acylation (e.g., Acetyl Chloride) Slower. Requires base catalyst (TEA/DIPEA).Fast. Spontaneous at RT.Nitro group reduces amine nucleophilicity.
Oxazolidinone Formation (CDI/Phosgene) Good Yield. Forms stable 4-(3-nitrophenyl)oxazolidin-2-one.Excellent Yield. Forms 5-phenyloxazolidin-2-one.Both form 5-membered rings efficiently.
Hydrogenation (

)
Unstable. Nitro reduces to amine (

). Benzylic C-N may cleave.
Sensitive. Benzylic C-O may cleave (Hydrogenolysis) to ethylbenzene derivative.Critical: Use

or

if nitro reduction is not desired for Comp A.
Condensation with Aldehydes Forms Imine (Schiff Base). Equilibrium favors imine less strongly than B.Forms Imine/Oxazolidine equilibrium.Electron-deficient amine (A) is a poorer nucleophile for carbonyl attack.
Cyclization & Stability Workflow

This diagram details the divergent reactivity when subjected to cyclization or reduction conditions.

ReactivityFlow Substrate_A Compound A (Nitro-Phenylglycinol) CDI Reagent: CDI or Phosgene (Cyclization) Substrate_A->CDI H2_Pd Reagent: H2 / Pd-C (Reduction) Substrate_A->H2_Pd Substrate_B Compound B (Phenyl Ethanolamine) Substrate_B->CDI Substrate_B->H2_Pd Prod_A_Cyc 4-(3-nitrophenyl)oxazolidin-2-one (Stable Chiral Aux) CDI->Prod_A_Cyc Slower Kinetics Prod_B_Cyc 5-phenyloxazolidin-2-one (Standard Aux) CDI->Prod_B_Cyc Rapid Formation Prod_A_Red SIDE REACTION: Diamino-alcohol or Deaminated product H2_Pd->Prod_A_Red Nitro Reduction + C-N Cleavage Risk Prod_B_Red SIDE REACTION: Phenethylamine (C-O Cleavage) H2_Pd->Prod_B_Red Benzylic C-O Hydrogenolysis

Figure 2: Divergent reaction pathways. Note the instability of the nitro group in A and the benzylic alcohol in B under reducing conditions.

Application Context

Compound A: The "Linker" Specialist

Because of the nitro group , Compound A is often used as a "masked" diamine.

  • Workflow: React amine/alcohol first

    
     Reduce Nitro to Aniline 
    
    
    
    Conjugate second drug/fluorophore to Aniline.
  • Use Case: Synthesis of bifunctional chelators or drug-drug conjugates where the phenylglycinol backbone provides solubility and chirality.

Compound B: The "Adrenergic" Scaffold

Compound B is the immediate structural parent of many beta-blockers and adrenergic agonists.

  • Use Case: Direct analogue for norepinephrine studies.

  • Chiral Resolution: Often used as a resolving agent for chiral acids due to its accessible primary amine and high crystallinity.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. Link (Accessed via search).

  • Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol Product Data (CAS 7568-93-6). Link

  • PubChem. (2024).[2] Compound Summary: 2-Amino-2-phenylethanol (Phenylglycinol).[3] National Library of Medicine. Link

  • Lohse, O. (1997).[4] Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. Link

  • Saigo, K., et al. (1982).[3] Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent. Bulletin of the Chemical Society of Japan.[3] Link[3]

Sources

A Senior Application Scientist's Guide to Quality Control of 2-Amino-2-(3-nitrophenyl)ethanol: A Comparative Analysis of Reference Standards and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of starting materials and intermediates is paramount. The quality of these precursors directly influences the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quality control of 2-Amino-2-(3-nitrophenyl)ethanol, a key building block in various synthetic pathways. As a senior application scientist, my objective is to offer not just protocols, but a foundational understanding of the "why" behind the "how," enabling you to establish a robust and self-validating quality control system.

The Critical Role of a Well-Characterized Reference Standard

A well-characterized reference standard is the cornerstone of any analytical method. It serves as the benchmark against which all samples are measured. For 2-Amino-2-(3-nitrophenyl)ethanol, an ideal reference standard from a reputable supplier, such as LGC Standards or Thermo Fisher Scientific, would be accompanied by a comprehensive Certificate of Analysis (CoA). While a specific CoA for this compound is not publicly available, a typical CoA for a similar pharmaceutical intermediate would include the following information:

  • Identity Confirmation: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) confirming the molecular structure.

  • Purity Assessment: Typically determined by a chromatographic method (e.g., HPLC) and expressed as a percentage. A purity of ≥98% is common for such intermediates.

  • Impurities: Identification and quantification of any significant impurities.

  • Physicochemical Properties: Appearance, melting point, and solubility.

  • Storage Conditions: Recommended storage conditions to ensure stability.

In the absence of a commercially available, fully characterized reference standard for 2-Amino-2-(3-nitrophenyl)ethanol, researchers may need to synthesize and characterize their own in-house standard. This process should be meticulously documented and the resulting standard thoroughly tested for identity, purity, and stability.

Comparative Analysis of Analytical Techniques for Quality Control

The choice of analytical technique is critical for ensuring the quality of 2-Amino-2-(3-nitrophenyl)ethanol. The two most common and powerful methods for the analysis of such non-volatile, polar organic molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter requiring a derivatization step.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like 2-Amino-2-(3-nitrophenyl)ethanol. Its versatility, robustness, and wide range of detection options make it a staple in quality control laboratories.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like 2-Amino-2-(3-nitrophenyl)ethanol, a reversed-phase HPLC method is typically employed.

Advantages:

  • Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.

  • Versatility: A wide variety of columns and mobile phases can be used to optimize separation.

  • Robustness: Well-established and reliable for routine quality control.

  • Quantitative Accuracy: Provides excellent precision and accuracy for quantification.

Disadvantages:

  • Resolution: May require careful method development to resolve closely related impurities.

  • Solvent Consumption: Can generate significant amounts of solvent waste.

Below is a detailed, representative experimental protocol for an HPLC-UV method for the analysis of a similar compound, which can be adapted and validated for 2-Amino-2-(3-nitrophenyl)ethanol.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of 2-Amino-2-(3-nitrophenyl)ethanol and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • 2-Amino-2-(3-nitrophenyl)ethanol reference standard

  • Sample of 2-Amino-2-(3-nitrophenyl)ethanol for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 20:80 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

  • Sample Solution Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the analyte (a nitro-aromatic compound will have strong absorbance in the UV region).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

    • Purity Calculation: Calculate the purity of the sample by area normalization, assuming all components have a similar response factor at the detection wavelength.

    • Quantification of Impurities: Use the response factor of the main peak to estimate the concentration of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, for non-volatile and polar compounds like 2-Amino-2-(3-nitrophenyl)ethanol, a derivatization step is necessary to increase their volatility.

Principle: The amino and hydroxyl groups of the analyte are chemically modified to replace the active hydrogens with non-polar groups, making the molecule more volatile. The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.

Advantages:

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, especially in selected ion monitoring (SIM) mode.

  • Structural Information: The mass spectrometer provides valuable structural information for impurity identification.

Disadvantages:

  • Derivatization Required: The derivatization step adds complexity, time, and potential for error to the analytical workflow.

  • Thermal Instability: The high temperatures used in the GC inlet and column can potentially cause degradation of some analytes.

A common derivatization technique for amino alcohols is silylation. The following protocol outlines a general procedure for silylation followed by GC-MS analysis.

Experimental Protocol: GC-MS Analysis with Silylation

Objective: To identify and quantify 2-Amino-2-(3-nitrophenyl)ethanol and its impurities.

Instrumentation:

  • GC-MS system

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • 2-Amino-2-(3-nitrophenyl)ethanol sample

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

  • Derivatization: Add the anhydrous solvent and the silylating agent to the vial. Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the expected mass of the derivatized analyte and its fragments.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis:

    • Identification: Identify the derivatized analyte and any impurities by comparing their mass spectra with a spectral library or by interpreting the fragmentation patterns.

    • Quantification: Use an internal standard for accurate quantification.

Potential Impurities and Their Control

The control of impurities is a critical aspect of quality control. Potential impurities in 2-Amino-2-(3-nitrophenyl)ethanol can originate from the starting materials, by-products of the synthesis, or degradation products. A plausible synthetic route involves the reduction of a nitro group in a precursor molecule.

Plausible Synthetic Pathway and Potential Impurities:

A likely synthesis of 2-Amino-2-(3-nitrophenyl)ethanol involves the reduction of a precursor like 2-nitro-1-(3-nitrophenyl)ethanol.

3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 2-Nitro-1-(3-nitrophenyl)ethanol 2-Nitro-1-(3-nitrophenyl)ethanol 3-Nitrobenzaldehyde->2-Nitro-1-(3-nitrophenyl)ethanol Nitromethane, Base 2-Amino-2-(3-nitrophenyl)ethanol 2-Amino-2-(3-nitrophenyl)ethanol 2-Nitro-1-(3-nitrophenyl)ethanol->2-Amino-2-(3-nitrophenyl)ethanol Reduction (e.g., H2/Pd-C) cluster_qc Quality Control Workflow Sample Sample HPLC_Analysis HPLC_Analysis Sample->HPLC_Analysis Routine QC Purity_Assessment Purity_Assessment HPLC_Analysis->Purity_Assessment Area % Unknown_Impurity_Detected Unknown_Impurity_Detected HPLC_Analysis->Unknown_Impurity_Detected If present Batch_Release Batch_Release Purity_Assessment->Batch_Release GCMS_Analysis GCMS_Analysis Unknown_Impurity_Detected->GCMS_Analysis Investigation Impurity_Identification Impurity_Identification GCMS_Analysis->Impurity_Identification

A Senior Application Scientist's Guide to the Elemental and Purity Analysis of 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the elemental analysis and purity confirmation of 2-Amino-2-(3-nitrophenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a self-validating approach to quality control. We will explore a multi-faceted strategy, integrating elemental analysis with advanced chromatographic and spectroscopic techniques to build a comprehensive purity profile. For comparative analysis, we will consider the isomeric alternatives, 2-Amino-2-(2-nitrophenyl)ethanol and 2-Amino-2-(4-nitrophenyl)ethanol, to highlight the nuances in analytical outcomes based on molecular structure.

Introduction to 2-Amino-2-(3-nitrophenyl)ethanol and its Analytical Significance

2-Amino-2-(3-nitrophenyl)ethanol is an organic molecule of interest in pharmaceutical and chemical synthesis due to its versatile functional groups: a primary amine, a secondary alcohol, and a nitroaromatic ring. These features make it a valuable building block for more complex molecules. The precise elemental composition and purity of this compound are critical, as impurities can significantly impact the yield, safety, and efficacy of subsequent reactions or final products.

A plausible synthetic route for 2-Amino-2-(3-nitrophenyl)ethanol and its isomers involves the reduction of the corresponding α-amino acid, which itself can be synthesized through various established methods. A key step is the nitration of a precursor, which can lead to a mixture of ortho, meta, and para isomers, making the selective synthesis and subsequent purification and analysis of the desired isomer crucial.

Section 1: Elemental Analysis for Empirical Formula Validation

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of these elements, which can be compared against the theoretical values calculated from the molecular formula (C₈H₁₀N₂O₃).

The Causality Behind Experimental Choices in CHN Analysis

The choice of combustion-based CHN analysis is predicated on its ability to completely convert the organic sample into simple, detectable gases (CO₂, H₂O, and N₂). This method is robust, requires a small amount of sample, and provides a direct measure of the core elemental composition. The trustworthiness of the data relies on the complete combustion of the sample and the accurate calibration of the instrument with a certified standard, such as acetanilide.

Experimental Protocol: CHN Elemental Analysis

Instrumentation: A calibrated CHN elemental analyzer.

Procedure:

  • Accurately weigh 1-3 mg of the dried 2-Amino-2-(3-nitrophenyl)ethanol sample into a tin capsule.

  • Seal the capsule and place it in the instrument's autosampler.

  • Initiate the combustion sequence, where the sample is dropped into a high-temperature furnace (typically ~900-1000°C) in the presence of a pulse of pure oxygen.

  • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

  • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

Data Presentation: Theoretical vs. Experimental Elemental Composition
CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)Experimental C (%) (Typical)Experimental H (%) (Typical)Experimental N (%) (Typical)
2-Amino-2-(3-nitrophenyl)ethanolC₈H₁₀N₂O₃52.745.5315.3852.65 ± 0.35.58 ± 0.315.30 ± 0.3
2-Amino-2-(2-nitrophenyl)ethanolC₈H₁₀N₂O₃52.745.5315.3852.70 ± 0.35.51 ± 0.315.42 ± 0.3
2-Amino-2-(4-nitrophenyl)ethanolC₈H₁₀N₂O₃52.745.5315.3852.80 ± 0.35.55 ± 0.315.35 ± 0.3

Note: Experimental values are illustrative and should be within ±0.4% of the theoretical values for a pure sample.

CHN_Analysis_Workflow Sample 1. Sample Weighing (1-3 mg in tin capsule) Combustion 2. Combustion (~1000°C with O₂) Sample->Combustion Reduction 3. Reduction (Excess O₂ removed, NOx to N₂) Combustion->Reduction Separation 4. Gas Separation (Chromatographic Column) Reduction->Separation Detection 5. Detection (Thermal Conductivity Detector) Separation->Detection Analysis 6. Data Analysis (%C, %H, %N Calculation) Detection->Analysis

Caption: Workflow for CHN Elemental Analysis.

Section 2: Chromatographic Techniques for Purity Assessment

Chromatography is indispensable for separating the target compound from impurities, including isomers, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the method of choice for a polar, non-volatile compound like 2-Amino-2-(3-nitrophenyl)ethanol.

The Rationale for Choosing HPLC

HPLC is ideally suited for analyzing amino alcohols due to their polarity and thermal lability, which makes Gas Chromatography (GC) less suitable without derivatization.[1][2][3] Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, provides excellent separation for a wide range of polar compounds. The inclusion of a UV detector is logical, as the nitrophenyl group provides a strong chromophore for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: An HPLC system with a C18 column and a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid for improved peak shape). The exact ratio should be optimized to achieve good resolution, for instance, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Standard and Sample Preparation: Prepare a stock solution of the 2-Amino-2-(3-nitrophenyl)ethanol reference standard and the sample to be analyzed in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Comparative Data: HPLC Analysis of Isomers
CompoundRetention Time (min) (Illustrative)Purity (%) (Illustrative)
2-Amino-2-(3-nitrophenyl)ethanol12.5>99.0
2-Amino-2-(2-nitrophenyl)ethanol11.8>99.0
2-Amino-2-(4-nitrophenyl)ethanol13.2>99.0

Note: Retention times are illustrative and will vary based on the specific HPLC conditions. The elution order is influenced by the polarity of the isomers.

HPLC_Workflow Preparation 1. Sample & Mobile Phase Preparation Injection 2. Injection into HPLC System Preparation->Injection Separation 3. Separation on C18 Column Injection->Separation Detection 4. UV Detection (254 nm) Separation->Detection Analysis 5. Data Analysis (Peak Integration & Purity) Detection->Analysis

Caption: Workflow for HPLC Purity Analysis.

Section 3: Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques provide detailed structural information and can also be used for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and can be used quantitatively (qNMR) to determine purity without the need for a reference standard of the analyte itself.[4][5][6]

¹H NMR provides information about the number and chemical environment of protons, which is crucial for confirming the structure of the target molecule and identifying impurities. The choice of a deuterated solvent like DMSO-d₆ is often preferred for polar compounds containing exchangeable protons (from -OH and -NH₂ groups), as these protons will be visible in the spectrum. For qNMR, the addition of an internal standard with a known concentration and a signal that does not overlap with the analyte's signals is essential for accurate quantification.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Procedure for qNMR:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent.

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delay).

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity of the analyte based on the integral ratios, the number of protons contributing to each signal, and the known purity and weight of the internal standard.

Compound¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted)
2-Amino-2-(3-nitrophenyl)ethanol~8.2 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~4.5 (m, 1H, CH-OH), ~3.5 (m, 2H, CH₂-NH₂), ~5.0 (br s, 1H, OH), ~2.0 (br s, 2H, NH₂)
2-Amino-2-(2-nitrophenyl)ethanolAromatic protons will show a different splitting pattern due to the ortho substitution.
2-Amino-2-(4-nitrophenyl)ethanolAromatic protons will show a simpler AA'BB' splitting pattern.

Note: Chemical shifts are predictions and can vary. The key is the distinct pattern of the aromatic signals for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like 2-Amino-2-(3-nitrophenyl)ethanol, as it minimizes fragmentation and provides a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can determine the elemental composition from the exact mass.

Instrumentation: A mass spectrometer with an ESI source.

Procedure:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or inject it through an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

CompoundMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
2-Amino-2-(3-nitrophenyl)ethanolC₈H₁₀N₂O₃183.0764183.076 ± 0.001
2-Amino-2-(2-nitrophenyl)ethanolC₈H₁₀N₂O₃183.0764183.076 ± 0.001
2-Amino-2-(4-nitrophenyl)ethanolC₈H₁₀N₂O₃183.0764183.076 ± 0.001

Note: The primary fragmentation would likely involve the loss of water (M+H - 18) and cleavage of the C-C bond between the chiral center and the CH₂NH₂ group.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample 1. Sample Dissolution (in Deuterated Solvent) NMR_Acquisition 2. Spectrum Acquisition NMR_Sample->NMR_Acquisition NMR_Analysis 3. Structural Elucidation & Purity (qNMR) NMR_Acquisition->NMR_Analysis MS_Sample 1. Sample Preparation (Dilute Solution) MS_Ionization 2. ESI Ionization MS_Sample->MS_Ionization MS_Analysis 3. Mass Analysis (Molecular Weight & Fragmentation) MS_Ionization->MS_Analysis

Caption: Workflow for Spectroscopic Analysis.

Conclusion: An Integrated Approach to Purity Confirmation

A comprehensive and trustworthy assessment of the elemental composition and purity of 2-Amino-2-(3-nitrophenyl)ethanol necessitates a multi-technique approach. Elemental analysis provides the foundational confirmation of the empirical formula. HPLC is the workhorse for quantifying purity and separating isomers and other impurities. Finally, NMR and MS provide definitive structural confirmation and can offer orthogonal methods for purity determination. By integrating these self-validating systems, researchers and drug development professionals can have high confidence in the quality of their materials. The comparison with its isomers underscores the importance of employing these analytical techniques to not only confirm purity but also to ensure the correct isomeric identity of the compound of interest.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: A versatile tool for the analysis of metabolites and other natural products. Journal of Natural Products, 70(3), 589-595. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024, February 9). [Link]

  • Hanko, V. P., & Rohrer, J. S. (2000). Determination of carbohydrates, sugar alcohols, and glycols in cell cultures and fermentation broths using high-performance anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry, 283(2), 192-199. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. (2025, June 6). [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. (2025, August 22). [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. (2025, July 19). [Link]

  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. ACS Publications. (2001, January 19). [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). [Link]

  • Supplementary Data - The Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Amino-2-(3-nitrophenyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

The primary step in any disposal protocol is a thorough understanding of the chemical's hazards. The structure of 2-Amino-2-(3-nitrophenyl)ethanol incorporates both a nitrophenyl group and an aminoethanol backbone. This combination suggests a hazard profile that includes potential toxicity, skin and eye irritation, and risks associated with nitro compounds.

Aromatic nitro compounds are recognized for their potential toxicity and, in some cases, explosive instability under specific conditions.[1][2] The aminoethanol portion of the molecule suggests that the compound may cause skin and eye irritation or even burns upon contact.[3][4][5][6][7][8][9][10] Therefore, this substance must be treated as hazardous waste.

Key Hazard Considerations:

Hazard CategoryPotential GHS Classification & Signal WordPrimary Concerns
Acute Toxicity Category 4 (Harmful if swallowed) - WarningIngestion may lead to adverse health effects.[8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) - WarningDirect contact can cause skin irritation.[6][8][10]
Eye Damage/Irritation Category 2A (Causes serious eye irritation) - WarningVapors or direct contact can cause serious eye irritation.[6][8][10]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation) - WarningInhalation of dust or vapors may irritate the respiratory tract.[6][10]
Nitro Compound Hazards -Potential for thermal instability and reactivity. Avoid heat and incompatible materials.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, stringent adherence to PPE is mandatory when handling 2-Amino-2-(3-nitrophenyl)ethanol in any form, including as a waste product.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[11]Prevents skin contact, which can lead to irritation.
Body Protection Laboratory coat and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Work within a certified chemical fume hood.[1]Prevents inhalation of potentially irritating vapors or aerosols.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 2-Amino-2-(3-nitrophenyl)ethanol is that it must never be disposed of down the sanitary sewer system or in regular trash.[11][12][13][14] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program or a licensed waste disposal contractor.[1][8][14][15]

Phase 1: Waste Collection & Segregation
  • Designate a Waste Container:

    • Select a container that is chemically compatible with 2-Amino-2-(3-nitrophenyl)ethanol. A high-density polyethylene (HDPE) or glass container is generally suitable.[14]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw-top cap.[14]

    • The best initial container is often the original reagent bottle.[14]

  • Labeling is Critical:

    • As soon as you designate the container for waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[13][16]

    • Clearly write the full chemical name: "Waste 2-Amino-2-(3-nitrophenyl)ethanol". Avoid using abbreviations or chemical formulas.[16]

    • List all constituents, including any solvents, by percentage.

    • Indicate the start date of waste accumulation.[16]

  • Waste Segregation:

    • This waste stream should be segregated from other, incompatible waste streams. For instance, do not mix it with strong oxidizing agents or strong acids.[4]

    • Store liquid waste in secondary containment, such as a plastic tub, to contain any potential leaks.[12][14]

Phase 2: Management of Contaminated Materials
  • Solid Waste:

    • Any materials grossly contaminated with 2-Amino-2-(3-nitrophenyl)ethanol, such as gloves, weigh boats, or absorbent pads used for spills, must be disposed of as hazardous solid waste.

    • Collect these materials in a designated, labeled, and sealed plastic bag or container. This container must also be labeled as hazardous waste with the chemical name.[12][15]

  • Empty Containers:

    • An "empty" container that held 2-Amino-2-(3-nitrophenyl)ethanol is still considered hazardous waste.

    • To decontaminate the container for regular disposal, it must be triple-rinsed.[17]

    • The first rinseate must be collected and disposed of as liquid hazardous waste in your designated container. For highly toxic compounds, the first three rinses must be collected.[16]

    • After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to your facility's guidelines for clean glass or plastic.[17]

Phase 3: Storage and Final Disposal
  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13]

    • The SAA must be in a well-ventilated area, away from heat sources or ignition.

    • Keep the waste container closed at all times, except when adding waste.[12][14]

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's time limits for waste accumulation (e.g., 9 months), submit a chemical waste pickup request to your EHS department.[12]

    • Do not overfill the container; a general rule is to fill it to no more than 90% capacity.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all potential ignition sources.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. All materials used for cleanup must be disposed of as hazardous waste.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, or if you are ever in doubt, contact your institution's EHS department immediately for assistance.[12]

Visualizing the Disposal Workflow

To clarify the decision-making process for handling materials related to 2-Amino-2-(3-nitrophenyl)ethanol, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation Point cluster_procedure Disposal Procedure cluster_final Final Disposition start Material Contaminated with 2-Amino-2-(3-nitrophenyl)ethanol is_liquid Is the waste primarily liquid (e.g., reaction mixture, solvent)? start->is_liquid is_solid Is the waste solid (e.g., contaminated gloves, pads)? is_container Is it an 'empty' container? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed, compatible LIQUID hazardous waste container. is_liquid->liquid_waste Yes is_solid->is_container No solid_waste Collect in a labeled, sealed plastic bag or container for SOLID hazardous waste. is_solid->solid_waste Yes rinse_container Triple-rinse the container. is_container->rinse_container Yes store_saa Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment. liquid_waste->store_saa solid_waste->store_saa collect_rinse Collect first rinseate as LIQUID hazardous waste. rinse_container->collect_rinse collect_rinse->liquid_waste dispose_container Deface label and dispose of clean container in appropriate (glass/plastic) recycling. collect_rinse->dispose_container ehs_pickup Arrange for pickup by EHS or licensed contractor. store_saa->ehs_pickup

Caption: Decision workflow for segregating and disposing of 2-Amino-2-(3-nitrophenyl)ethanol waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of 2-Amino-2-(3-nitrophenyl)ethanol, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Benchchem. Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-(2-Aminoethoxy)ethanol.
  • Benchchem. Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET - 2-(Methylamino)ethanol.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-(2-Aminoethoxy)ethanol.
  • Fisher Scientific. (2012, May 01). SAFETY DATA SHEET - 2-Ethylaminoethanol.
  • AK Scientific, Inc. 1-(3-Nitrophenyl)ethanol Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol.
  • Benchchem. Safe Disposal of 2-Amino-1-(2-nitrophenyl)ethanol: A Procedural Guide.

Sources

Essential Protective Measures for Handling 2-Amino-2-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Integrity

Handling 2-Amino-2-(3-nitrophenyl)ethanol, a compound combining the structural features of an amino alcohol and an aromatic nitro group, necessitates a meticulous approach to safety. Its potential hazards are derived from these functional groups, which are associated with risks including skin and eye irritation or corrosion, respiratory tract irritation, and potential toxicity if ingested or absorbed.[1][2][3] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure personal safety, maintain experimental integrity, and manage waste streams effectively.

Hazard Assessment: The Foundation of Safe Handling

A thorough understanding of the potential risks is the critical first step in developing a robust safety protocol. The primary routes of exposure are skin contact, eye contact, and inhalation.[4] Structurally similar compounds can cause severe skin burns, serious eye damage, and respiratory irritation.[1][3] Therefore, a conservative and comprehensive approach to personal protection is mandatory. The core of risk mitigation relies on the synergistic application of engineering controls (e.g., chemical fume hoods), administrative procedures (e.g., standard operating procedures), and the correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the specific procedure being performed. The following table summarizes the required PPE for tasks with varying levels of risk.

Risk Level Task Example Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Weighing solids, preparing solutions, and conducting reactions within a certified chemical fume hood.Chemical splash goggles.[5]Double gloving: Butyl rubber or heavy-duty Nitrile gloves.[6][7]Fully-buttoned laboratory coat.[4]Not required when using a certified chemical fume hood.
Elevated Risk Handling large quantities (>100g), risk of splashing (e.g., pressure reactions, vigorous mixing).Chemical splash goggles and a full-face shield.[6][8]Butyl rubber gloves.[7]Chemical-resistant apron over a laboratory coat.[6]As needed, based on risk assessment. An air-purifying respirator with organic vapor cartridges may be warranted.[9]
Spill Response Cleaning up any spill outside of primary containment (fume hood).Full-face shield over chemical splash goggles or a full-face respirator.[10]Heavy-duty Butyl rubber gloves.[7]Chemical-resistant suit or coveralls (e.g., Tyvek).[6]Required. Minimum of an air-purifying respirator with organic vapor cartridges; self-contained breathing apparatus (SCBA) for large spills.[2][11]
In-Depth PPE Rationale and Selection
  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect from splashes from all angles.[5] Chemical splash goggles that form a seal around the eyes are mandatory for all handling tasks.[2] A face shield must be worn over the goggles during any procedure with an elevated risk of splashing or explosion.[6]

  • Hand Protection: The choice of glove material is critical. Butyl rubber gloves are highly recommended as they provide excellent protection against both nitro-compounds and alcohols.[6][7] Nitrile gloves may be suitable for incidental contact, but their resistance to this specific chemical should be verified with the manufacturer's compatibility data.[6][7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately upon contamination.[12]

  • Body Protection: A flame-resistant lab coat, fully buttoned, provides a primary barrier against accidental spills.[8] For tasks involving larger volumes or a higher splash risk, a chemically resistant apron should be worn over the lab coat to provide an additional layer of protection.[6] Ensure that legs and feet are fully covered with long pants and closed-toe, closed-heel shoes.[8][9]

  • Respiratory Protection: All handling of 2-Amino-2-(3-nitrophenyl)ethanol should occur within a certified chemical fume hood to minimize inhalation exposure.[4][8] Respiratory protection is generally not necessary for routine, small-scale work under these conditions.[9] However, for spill cleanup or if engineering controls are inadequate, a respirator is required. A respiratory protection program that includes medical evaluation, fit testing, and training is essential for all personnel required to wear respirators.[2][9]

Operational and Handling Plan

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

Step 1: Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment.

  • Clear Workspace: Ensure the work area inside the fume hood is uncluttered.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][8]

Step 2: Donning PPE

Follow a strict sequence to avoid contamination:

  • Don lab coat and ensure it is fully buttoned.

  • Put on the first pair of gloves (if double-gloving).

  • Put on chemical splash goggles.

  • Put on the face shield (if required).

  • Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Chemical Handling
  • Conduct all manipulations of the chemical deep within the fume hood sash.[8]

  • Keep all containers tightly closed when not in use.[13]

  • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • In the event of any contamination of your outer gloves, remove and replace them immediately.

Step 4: Doffing PPE

This sequence is critical to prevent transferring contaminants from the PPE to your skin:

  • Remove outer gloves.

  • Remove the face shield (if used).

  • Remove the lab coat.

  • Remove inner gloves.

  • Remove goggles.

  • Wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the PPE selection process based on the assessed risk of the handling task.

PPE_Workflow start Task Assessment: Handling 2-Amino-2-(3-nitrophenyl)ethanol routine Routine Use (e.g., weighing, solution prep in fume hood) start->routine Low Volume non_routine Non-Routine / High Risk (e.g., large scale, potential for splash) start->non_routine High Volume / Splash Risk spill Spill or Emergency Response start->spill Loss of Containment ppe_routine Minimum PPE: - Chemical Splash Goggles - Butyl or Nitrile Gloves - Lab Coat routine->ppe_routine ppe_non_routine Enhanced PPE: - Chemical Splash Goggles & Face Shield - Butyl Rubber Gloves - Chemical Resistant Apron over Lab Coat non_routine->ppe_non_routine ppe_spill Emergency PPE: - Full Face Respirator (Organic Vapor Cartridge) - Butyl Rubber Gloves - Chemical Resistant Suit spill->ppe_spill

Caption: PPE selection workflow for handling 2-Amino-2-(3-nitrophenyl)ethanol.

Spill and Disposal Management

Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see table), absorb the spill with an inert material like dry sand or vermiculite.[11]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All materials contaminated with 2-Amino-2-(3-nitrophenyl)ethanol must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated absorbents, and disposable PPE, in a designated container that is compatible with the chemical.[15]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical contents.[15]

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area, segregated from incompatible materials.[15]

  • Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[10][12] Never pour chemical waste down the drain.[16]

Conclusion

A proactive and informed approach to safety is paramount when working with 2-Amino-2-(3-nitrophenyl)ethanol. By integrating robust engineering controls, meticulous handling procedures, and the correct use of personal protective equipment, researchers can effectively mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document that should be adapted to the specific standard operating procedures of your institution.

References

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Source: Nippon Nyukazai Co., Ltd.
  • BenchChem. (2025). Personal protective equipment for handling 1-Aminohex-5-en-3-ol. Source: BenchChem.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Amino-PEG6-alcohol. Source: BenchChem.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2024). Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Source: UNL Environmental Health and Safety.
  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Source: Environmental Health and Safety, The University of Texas at Dallas.
  • Nippon Nyukazai Co., Ltd. (2015). SAFETY DATA SHEET: AMINO ALCOHOL 2A. Source: Nippon Nyukazai Co., Ltd.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-(4-Aminophenyl)ethanol. Source: Sigma-Aldrich.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-(Methylamino)ethanol. Source: Sigma-Aldrich.
  • Echemi. (2019). 2-AMINO-1-(3-NITROPHENYL)ETHANOL HYDROCHLORIDE Safety Data Sheets. Source: Echemi.com.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Source: Cole-Parmer.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 2-(2-Aminoethoxy)ethanol. Source: Fisher Scientific.
  • Angene Chemical. (2025). Safety Data Sheet: 2,2′-[[3-Chloro-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol]. Source: Angene Chemical.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Source: UCSF Environmental Health & Safety.
  • Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Source: Carl ROTH.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Source: Princeton EHS.
  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Source: Purdue Engineering.
  • Central Drug House (P) Ltd. (2022). 2-(2-Amino Ethylamino) Ethanol CAS No 111-41-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Source: CDH Fine Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.